molecular formula C8H7BF2O4 B1450986 (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS No. 1190989-12-8

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1450986
CAS No.: 1190989-12-8
M. Wt: 215.95 g/mol
InChI Key: DAXRETVCZVZSNS-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H7BF2O4 and its molecular weight is 215.95 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,4-difluoro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXRETVCZVZSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658032
Record name [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190989-12-8
Record name [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS 1190989-12-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Abstract

This compound (CAS 1190989-12-8) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and para to the boronic acid group and an adjacent methoxycarbonyl moiety—imparts distinct reactivity and structural properties. This guide provides an in-depth analysis of its synthesis, characterization, and application, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic rationale behind experimental design, present validated protocols, and discuss best practices for handling and storage, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Introduction and Physicochemical Profile

Arylboronic acids are foundational reagents in organic synthesis, largely due to their stability, low toxicity, and exceptional performance in carbon-carbon bond-forming reactions. Within this class, this compound distinguishes itself through its strategic placement of functional groups, which allows for the directed synthesis of complex, poly-substituted biaryl systems often sought in medicinal chemistry.

The fluorine atoms significantly modulate the electronic properties of the phenyl ring, influencing both the reactivity of the boronic acid and the ultimate biological activity of the final molecule. The ester group provides a convenient handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or amidation.

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below. This data is essential for experimental planning, including solvent selection and reaction setup.

PropertyValueSource(s)
CAS Number 1190989-12-8
Molecular Formula C₈H₇BF₂O₄
Molecular Weight 215.95 g/mol
Appearance White to off-white solid/powder
Melting Point 145 - 155 °C
Purity Typically ≥97%
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The synthesis of this compound typically originates from commercially available methyl 2,6-difluorobenzoate. The core challenge is the regioselective introduction of the boronic acid group at the C3 position. The directing effects of the existing substituents make a lithiation-boration sequence the most logical and field-proven approach. The fluorine at C2 and the carbonyl group at C1 act as ortho-directing groups, activating the C3 position for deprotonation by a strong base like lithium diisopropylamide (LDA).

This strategy is not merely a sequence of steps but a deliberate exploitation of substituent effects. The choice of a strong, non-nucleophilic base like LDA is critical to prevent unwanted side reactions, such as addition to the ester carbonyl. Performing the reaction at low temperatures (-78 °C) is essential to maintain the stability of the aryl lithium intermediate and ensure high regioselectivity.

Detailed Laboratory Protocol: Synthesis

This protocol describes a typical lab-scale synthesis. Every step is designed to maximize yield and purity, forming a self-validating system.

Workflow: Synthesis of this compound

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Core Reaction Sequence cluster_workup Workup and Isolation prep1 1. Oven-dry glassware prep2 2. Assemble under N2/Ar prep1->prep2 prep3 3. Add anhydrous THF & Methyl 2,6-difluorobenzoate prep2->prep3 prep4 4. Cool to -78 °C (Dry Ice/Acetone) prep3->prep4 react2 6. Slow, dropwise addition of LDA to flask prep4->react2 react1 5. Prepare LDA solution react1->react2 react3 7. Stir for 1-2h @ -78 °C (Lithiation) react2->react3 react4 8. Add Triisopropyl borate react3->react4 react5 9. Warm slowly to room temperature react4->react5 work1 10. Quench with 2M HCl react5->work1 work2 11. Extract with Ethyl Acetate (3x) work1->work2 work3 12. Wash organic layer (brine) work2->work3 work4 13. Dry over Na2SO4, filter, concentrate work3->work4 work5 14. Purify via recrystallization or silica gel chromatography work4->work5

Caption: A validated workflow for the synthesis of the title compound.

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyl 2,6-difluorobenzoate (1.0 eq).

  • Solvent Addition and Cooling: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Lithiation): In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the reaction flask dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Borylation: Stir the mixture at -78 °C for 1 hour. Following this, add triisopropyl borate (1.2 eq) dropwise. The choice of this borate ester is strategic; its steric bulk minimizes the formation of over-borylated byproducts.

  • Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Characterization

Purity and identity should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the boronic acid OH group.

  • ¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms are expected.

  • Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak corresponding to [M-H]⁻ or [M+Na]⁺.

  • HPLC: Purity assessment should be performed using a reverse-phase C18 column.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl linkages. This reaction is a cornerstone of modern drug discovery for constructing complex molecular architectures.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)-X L2 ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)-Ar' L2 transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'B(OH)2 boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This robust protocol serves as an excellent starting point for coupling this compound with various aryl halides.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

  • Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst. The use of a pre-catalyst like Pd(dppf)Cl₂ is often preferred for its higher stability and activity.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Handling, Storage, and Safety

Stability and Storage

Like many boronic acids, this compound can undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines) upon prolonged exposure to heat or moisture.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.

Safety Precautions

While specific toxicity data is limited, standard laboratory precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile reagent for constructing complex molecular frameworks. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding the principles behind its synthesis and application, researchers can effectively integrate this building block into their synthetic strategies to accelerate the discovery and development of novel chemical entities.

Structure and stability of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Stability, and Reactivity of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Abstract

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group, imparts distinct reactivity and stability profiles that are of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive analysis of the molecule's structural characteristics, inherent stability challenges, and primary application in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental degradation pathways common to arylboronic acids—protodeboronation, oxidation, and boroxine formation—and contextualize them with respect to the electronic effects of the substituents. Furthermore, this guide offers field-proven protocols for handling, stability assessment, and application in the Suzuki-Miyaura reaction, providing researchers with the foundational knowledge required to effectively utilize this versatile reagent.

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its structure and fundamental properties. This compound is a white crystalline solid at room temperature, whose structure is precisely defined by its nomenclature.

1.1. Chemical Identity

PropertyValue
Systematic Name This compound
CAS Number 1190989-12-8[1][2]
Molecular Formula C₈H₇BF₂O₄[1][2]
Molecular Weight 215.95 g/mol [1][2]
Appearance White to off-white crystalline powder[3]

1.2. Structural Elucidation and Spectroscopic Profile

The molecule consists of a phenyl ring substituted at the 1-position with a boronic acid [-B(OH)₂] group. The key functional groups are two fluorine atoms at positions 2 and 4, and a methoxycarbonyl [-COOCH₃] group at position 3. The molecular structure is essentially planar, which allows for electronic delocalization between the dihydroxyboryl group and the aromatic ring.[4] Spectroscopic analysis is essential for confirming the identity and purity of the compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7-8 ppm region, exhibiting complex splitting patterns due to H-F and H-H coupling. A sharp singlet around 3.9 ppm corresponding to the methoxy (-OCH₃) protons. A broad singlet for the boronic acid hydroxyl (-OH) protons, which is exchangeable with D₂O.
¹³C NMR Signals for the aromatic carbons, with characteristic large C-F coupling constants. A signal for the carbonyl carbon (~165 ppm) and the methoxy carbon (~52 ppm). The carbon atom attached to the boron (ipso-carbon) may be broad or difficult to detect.[5]
¹¹B NMR A single, broad resonance in the range of 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[5]
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3500), sharp C=O stretch (~1720), C-F stretches (~1100-1300), and a strong B-O stretch (~1350).[6]
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 214.9.

Stability and Degradation Pathways

While boronic acids are invaluable synthetic intermediates, their stability is a critical consideration for successful and reproducible research.[7] They are susceptible to several degradation pathways that can impact their purity, shelf-life, and reactivity.[8]

2.1. Key Degradation Pathways

The stability of this compound is primarily governed by three processes:

  • Oxidative Deboronation: The boron center is susceptible to oxidation, particularly by reactive oxygen species like hydrogen peroxide or even atmospheric oxygen over time.[7][9] This process is often the most significant metabolic instability pathway for boronic acid-containing drugs.[8] The reaction proceeds via nucleophilic attack on the empty p-orbital of the boron, leading to the formation of a labile boric ester that hydrolyzes to the corresponding phenol and boric acid.[9][10]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This reaction can be catalyzed by both acidic and basic conditions and is exacerbated by the presence of moisture.[7] The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents on the aromatic ring influences the electrophilicity of the boron atom and the lability of the C-B bond, potentially affecting the rate of this degradation.

  • Dehydration (Boroxine Formation): In the solid state or in non-aqueous solvents, boronic acids can undergo reversible self-condensation to form a cyclic trimer anhydride known as a boroxine. This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While not a destructive degradation, the formation of boroxines can affect solubility and reactivity, making it crucial to use the monomeric form for most applications, especially in Suzuki-Miyaura couplings.

Key degradation pathways for arylboronic acids.

Handling, Storage, and Stabilization Protocols

Given the inherent instabilities, rigorous handling and storage protocols are non-negotiable for maintaining the integrity of this compound.

3.1. Recommended Handling and Storage Procedures

  • Atmosphere: Always handle and store the compound under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to oxygen and moisture.[7]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[3]

  • Dispensing: When weighing or dispensing the material, do so in a glove box or under a positive pressure of inert gas to minimize atmospheric exposure.

3.2. Experimental Protocol: Assessing Compound Stability

This protocol provides a framework for researchers to validate the stability of a new or aged batch of the boronic acid.

Objective: To quantify the degradation of the boronic acid over time under controlled conditions using ¹H NMR spectroscopy with an internal standard.

Materials:

  • This compound

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with sealable caps

  • Inert atmosphere (glove box or Schlenk line)

Methodology:

  • Stock Solution Preparation: Inside a glove box, accurately weigh ~10 mg of the boronic acid and ~5 mg of the internal standard into a vial.

  • Add 1.0 mL of anhydrous DMSO-d₆ to the vial and dissolve completely.

  • Time=0 Analysis: Transfer ~0.6 mL of the solution to an NMR tube, seal it, and acquire a quantitative ¹H NMR spectrum immediately. Integrate the signal for the methoxy protons of the boronic acid and a well-resolved signal from the internal standard.

  • Incubation: Store the remaining stock solution under the desired test condition (e.g., at room temperature on the benchtop, exposed to air).

  • Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 1 week), take another aliquot from the stock solution, transfer to a new NMR tube, and acquire another quantitative ¹H NMR spectrum.

  • Data Analysis: Compare the relative integration of the boronic acid's methoxy peak to the internal standard's peak at each time point. A decrease in this ratio indicates degradation. The appearance of new peaks corresponding to degradation products (e.g., methyl 2,4-difluorobenzoate from protodeboronation) can also be monitored.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[11] This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex biaryl structures.[12][13]

4.1. Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[14][15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)₃⁻ ArPdAr Ar-Pd(II)-Ar'(L)₂ Trans->ArPdAr RedEl Reductive Elimination ArPdAr->RedEl RedEl->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->Trans Enters Cycle

The Suzuki-Miyaura catalytic cycle.

4.2. Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or microwave vial

Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (argon), add the aryl bromide, this compound, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS. Expertise Note: The choice of base, solvent, and catalyst ligand can dramatically affect reaction outcome. For electron-poor boronic acids like this one, a stronger base or more electron-rich phosphine ligand may be beneficial.[16]

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Development

The specific substitution pattern of this molecule makes it a high-value intermediate.

  • Pharmaceutical Synthesis: The difluorophenyl motif is a common feature in modern pharmaceuticals. The fluorine atoms can enhance metabolic stability, improve binding affinity through specific interactions (e.g., with amide backbones), and modulate the pKa of nearby functional groups. This boronic acid serves as a direct precursor to complex drug candidates.[3][17][18] The broader class of boronic acid-containing compounds has yielded FDA-approved drugs like Bortezomib for treating multiple myeloma.[19][20]

  • Materials Science: The compound is also used in the synthesis of advanced polymers and functional materials where the electronic properties of the difluorinated aromatic ring can be exploited to create materials with specific optical or electronic characteristics.[1][18]

Conclusion

This compound is more than a simple reagent; it is an enabling tool for the construction of complex molecular architectures. While its utility is immense, a comprehensive understanding of its structural properties and inherent instabilities is essential for its effective application. By adhering to rigorous handling protocols and employing optimized reaction conditions, researchers can fully leverage the synthetic potential of this versatile building block to advance the frontiers of drug discovery and materials science.

References

pKa value of substituted difluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the pKa of Substituted Difluorophenylboronic Acids

Executive Summary

Substituted arylboronic acids, particularly those featuring fluorine atoms, are cornerstones in modern medicinal chemistry and materials science. Their utility is profoundly influenced by their physicochemical properties, chief among them being the acid dissociation constant (pKa). This guide provides a detailed exploration of the pKa of difluorophenylboronic acids, offering a synthesis of theoretical principles, experimental methodologies, and practical applications. We delve into the unique Lewis acidic nature of these compounds, dissect the electronic and steric effects of difluoro-substitution on acidity, and present validated protocols for accurate pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the acidity of these versatile molecules to optimize their function in various applications.

Introduction: The Significance of Acidity in Fluorinated Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have seen a meteoric rise in prominence, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond their synthetic utility, their unique ability to reversibly bind with diols has positioned them as critical components in glucose sensors and as pharmacophores in drug design.[1] An important property of arylboronic acids, particularly when considering their use in medicinal chemistry, is their pKa in aqueous solution.[3] The practical use of arylboronic acids as drugs is dependent on their solubility in water, which is in turn dependent on their pKa.[3]

The introduction of fluorine substituents onto the phenyl ring dramatically modulates the compound's properties.[4][5] Fluorine's high electronegativity increases the Lewis acidity of the boron center, a crucial factor for their interaction with biological targets or analytes.[4][6] This enhanced acidity, quantified by the pKa value, directly influences solubility, membrane permeability, and the strength of binding interactions at physiological pH.[7] Therefore, a comprehensive understanding of the factors governing the pKa of difluorophenylboronic acids is paramount for their rational design and application in drug development.[7]

Theoretical Framework: Deciphering the Acidity of Arylboronic Acids

Unlike carboxylic acids which are Brønsted acids that donate a proton, arylboronic acids are more accurately described as Lewis acids.[3] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion from water to transform the trigonal planar boronic acid into a more stable tetrahedral boronate anion.[3]

Lewis_Acid_Equilibrium cluster_acid Trigonal Planar Acid cluster_base Tetrahedral Conjugate Base ArB(OH)2 Ar-B(OH)₂ ArB(OH)3- Ar-B(OH)₃⁻ ArB(OH)2->ArB(OH)3- + OH⁻ ArB(OH)3-->ArB(OH)2 - OH⁻ H2O + H₂O H3O+ + H₃O⁺

Caption: Lewis acid equilibrium of an arylboronic acid in water.

The position of this equilibrium, and thus the pKa, is governed by several key factors:

Electronic Effects of Substituents

The electron density of the aromatic ring directly influences the acidity of the boron center.[8]

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine (F), trifluoromethyl (CF₃), or nitro (NO₂) pull electron density away from the boron atom. This makes the boron center more electron-deficient (a stronger Lewis acid) and stabilizes the resulting negative charge on the tetrahedral boronate anion, thus lowering the pKa (increasing acidity).[4][9]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) or alkyl groups push electron density towards the boron atom, making it a weaker Lewis acid and destabilizing the boronate anion. This results in a higher pKa (decreased acidity).

The Hammett equation provides a quantitative method to correlate the electronic effects of meta- and para-substituents with acidity.[8][10] For arylboronic acids, the Hammett reaction constant (ρ) is approximately 2.06, indicating that their acidity is more sensitive to substituent effects than that of benzoic acids (ρ = 1.00).[8]

Steric and Positional Effects: The Ortho Anomaly

While meta- and para-substituents primarily exert electronic effects, ortho-substituents introduce steric factors and the potential for intramolecular interactions.[8]

  • Steric Hindrance: Bulky ortho-substituents can hinder the transition from the planar acid to the tetrahedral boronate, making the acid weaker (higher pKa).[8]

  • Intramolecular Hydrogen Bonding: An ortho-substituent like fluorine can form an intramolecular hydrogen bond with one of the boronic acid's hydroxyl groups.[8] This interaction can stabilize the tetrahedral boronate form, where the geometry is more favorable for such bonding, leading to a significant increase in acidity (lower pKa).[8] This is a key feature of compounds like 2,6-difluorophenylboronic acid.

The Impact of Difluoro-Substitution on pKa

The presence and position of two fluorine atoms on the phenyl ring have a profound and predictable impact on the pKa. Fluorine is strongly electron-withdrawing, and its introduction generally increases the acidity of phenylboronic acids.[4][5] The range of pKa values for various fluorinated phenylboronic acids spans from 6.17 to 8.77, compared to a pKa of 8.86 for unsubstituted phenylboronic acid.[4]

  • 2,6-Difluorophenylboronic Acid: This isomer is a particularly strong acid among its peers. The two ortho-fluorine atoms exert a powerful inductive electron-withdrawing effect. Furthermore, they can engage in intramolecular hydrogen bonding that stabilizes the tetrahedral boronate conjugate base, further lowering the pKa.[8][11] This compound is a valuable building block in organic synthesis and medicinal chemistry, partly due to these enhanced electronic properties.[1][12]

  • Other Isomers (e.g., 3,5-difluoro): In isomers where the fluorine atoms are not in the ortho position, the primary influence is the strong inductive effect. While they are still significantly more acidic than unsubstituted phenylboronic acid, they typically have a higher pKa than the 2,6-difluoro isomer because they lack the additional stabilization from intramolecular hydrogen bonding.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. The most common and reliable techniques are potentiometric and spectrophotometric titrations.[8][13]

Potentiometric Titration Protocol

This high-precision technique involves monitoring the pH of a solution as a titrant (a strong base) is added.[8][13] The pKa is determined from the inflection point of the resulting titration curve.[13]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). It is critical that this solution is carbonate-free, especially for measurements at neutral-to-high pH, to avoid errors.[13]

    • Accurately weigh a pure sample of the difluorophenylboronic acid and dissolve it in high-purity water to a known concentration (typically 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa specific to that solvent mixture.[13]

  • Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration:

    • Place the boronic acid solution in a thermostatted vessel (e.g., at 25 ± 0.1 °C) and immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value and the corresponding volume of titrant added. Continue until the pH has passed well beyond the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the curve (locating the peak) or by using specialized software for non-linear regression analysis.

    • Perform a blank titration with only the solvent to correct for any background effects.[13]

Potentiometric_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Carbonate-Free 0.1 M NaOH A2 Prepare Boronic Acid Solution (1-10 mM) A3 Calibrate pH Meter with Buffers B1 Thermostat Sample (e.g., 25°C) A3->B1 B2 Titrate with NaOH, Recording pH vs. Volume C1 Plot Titration Curve (pH vs. Volume) B2->C1 C2 Determine Equivalence Point C1->C2 C3 Calculate pKa (pH at 1/2 Equivalence) C2->C3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that possess a UV-active chromophore near the acidic center and can be used with much lower concentrations.[13] The pKa is determined by observing the change in the UV-Vis spectrum as the pH of the solution is varied, causing a shift in the equilibrium between the protonated and deprotonated species.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the difluorophenylboronic acid in a suitable solvent.

    • Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the boronic acid stock solution to reach a final concentration that gives a measurable absorbance (typically in the 0.3-1.0 AU range).

    • Record the full UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis:

    • Identify an analytical wavelength where the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, and A_I and A_N are the absorbances of the ionized and neutral species, respectively.

Data Summary and Discussion

The pKa values of arylboronic acids are highly dependent on the nature and position of substituents. The introduction of fluorine atoms consistently lowers the pKa relative to the parent phenylboronic acid.

CompoundSubstituent(s)pKa ValueReference
Phenylboronic AcidNone8.86[4]
4-Fluorophenylboronic Acid4-F8.77[4]
2,6-Difluorophenylboronic Acid2,6-F₂8.12 (Predicted)[12]
4-(Trifluoromethoxy)phenylboronic acid4-OCF₃~7.8[5]
3-(Trifluoromethoxy)phenylboronic acid3-OCF₃~7.8[5]
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F₄6.17[4]

Data compiled from various literature sources. Note that experimental conditions can affect reported values.

The data clearly illustrates the principles discussed. A single fluorine in the para-position (4-Fluorophenylboronic acid) has a minimal effect on pKa.[4] However, strongly electron-withdrawing groups like -OCF₃ lower the pKa by a full unit.[5] The predicted pKa for 2,6-difluorophenylboronic acid, while not experimentally cited in the provided search results, is expected to be significantly lower than that of phenylboronic acid due to the combined inductive and stabilizing effects of the two ortho-fluorine atoms. The extremely low pKa of 2,3,4,6-tetrafluorophenylboronic acid (6.17) demonstrates the cumulative acidifying effect of multiple fluorine substituents.[4]

Applications and Implications in Drug Development

The ability to tune the pKa of a boronic acid warhead is a powerful tool in drug design.

  • Optimizing Target Binding: Many boronic acid drugs function by forming a covalent bond with a serine or threonine residue in an enzyme's active site. This interaction is often pH-dependent, with the tetrahedral boronate being the more reactive species.[9] Lowering the pKa ensures that a significant fraction of the drug exists in the active boronate form at physiological pH (~7.4), leading to enhanced potency.[10]

  • Improving Pharmacokinetics: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] It dictates the ionization state of the drug in different biological compartments (e.g., stomach, intestine, blood), which in turn affects its ability to cross cell membranes.[7] By synthesizing derivatives with different substitution patterns, chemists can fine-tune the pKa to achieve an optimal balance of solubility and membrane permeability.[7]

  • Development of Sensors: The pKa of boronic acids is known to decrease upon binding to diols, such as glucose.[14] This change in acidity forms the basis of fluorescent sensors for carbohydrate detection. Difluorophenylboronic acids, with their inherently lower initial pKa, can be engineered into sensors that operate effectively at or near neutral pH.

Conclusion

The pKa of substituted difluorophenylboronic acids is a critical parameter that reflects a complex interplay of electronic, steric, and intramolecular forces. The strong electron-withdrawing nature of fluorine atoms systematically increases the Lewis acidity of the boron center, an effect that is particularly pronounced in ortho-substituted isomers like 2,6-difluorophenylboronic acid due to stabilizing intramolecular interactions. Accurate determination of pKa through validated methods like potentiometric and spectrophotometric titration is essential for understanding and predicting the behavior of these molecules. For professionals in drug discovery and materials science, the ability to rationally modulate the pKa of this important class of compounds provides a powerful strategy for optimizing molecular function, from enhancing enzyme inhibition to designing more effective chemical sensors.

References

The Synthetic Cornerstone: A Technical Guide to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms and the precise arrangement of functional groups are paramount strategies for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid has emerged as a synthetic building block of significant strategic value. Its utility is rooted in the synergistic interplay of its constituent parts: a boronic acid for versatile carbon-carbon bond formation, two fluorine atoms to modulate electronic properties and metabolic stability, and a methoxycarbonyl group that influences reactivity and provides a handle for further synthetic transformations.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and pivotal role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of pharmaceutically relevant compounds. The ensuing discussion is grounded in established chemical principles and supported by practical, field-proven insights to empower the reader in leveraging this versatile reagent in their own research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is the bedrock of its effective and safe utilization. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 1190989-12-8[1][2]
Molecular Formula C₈H₇BF₂O₄[3]
Molecular Weight 215.95 g/mol [3]
Appearance White to off-white solid/powder
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[4]

Safety and Handling:

As with all boronic acids, appropriate safety precautions must be observed. This compound may cause skin, eye, and respiratory irritation.[4] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental contact, flush the affected area with copious amounts of water.[5] For detailed information on handling, storage, and disposal, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]

The Role of Fluorine and Methoxycarbonyl Substituents

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design feature that imparts unique reactivity and utility.

  • The Influence of Difluorination: The two fluorine atoms, positioned ortho and para to the boronic acid group, exert a strong electron-withdrawing inductive effect. This has several important consequences:

    • Modulation of Acidity and Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the Lewis acidity of the boronic acid, which can in turn affect the rate of transmetalation in Suzuki-Miyaura coupling reactions.[5]

    • Metabolic Stability: The presence of fluorine atoms on an aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.

    • Enhanced Binding Interactions: The carbon-fluorine bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets, potentially enhancing binding affinity and selectivity.

  • The Methoxycarbonyl Directing Group: The methoxycarbonyl group at the 3-position also plays a crucial role:

    • Electronic Effects: As an electron-withdrawing group, it further modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid.

    • Steric Influence: Its presence ortho to the boronic acid introduces steric bulk, which can influence the regioselectivity of cross-coupling reactions, particularly with unsymmetrical coupling partners.

    • Synthetic Handle: The ester functionality provides a valuable point for further synthetic elaboration, allowing for hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby enabling the construction of a diverse array of derivatives.

Synthesis of this compound

While this compound is commercially available, an understanding of its synthesis is valuable for process development and cost-benefit analysis. A common and effective method for the preparation of aryl boronic acids is the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below, based on established procedures for similar compounds.[6][7][8]

G cluster_0 Synthetic Pathway Start 1-Bromo-2,4-difluoro-3-(methoxycarbonyl)benzene Grignard Grignard Formation (e.g., Mg, THF) Start->Grignard Intermediate Aryl Grignard Reagent Grignard->Intermediate Boronation Reaction with Trialkyl Borate (e.g., B(OiPr)₃, -78 °C) Intermediate->Boronation Borate_Ester Boronate Ester Intermediate Boronation->Borate_Ester Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Borate_Ester->Hydrolysis Product This compound Hydrolysis->Product

Figure 1: Plausible synthetic route to this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9][10][11]

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Oxidative Addition transmetalation R-Pd(II)-R' L_n pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product R-R' transmetalation->product boronic R'-B(OH)₂ borate [R'-B(OH)₃]⁻ boronic->borate Activation halide R-X halide->pd_complex base Base base->borate borate->transmetalation

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each unique substrate pairing, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel, to afford the desired biaryl compound.

Case Study: Synthesis of a Lifitegrast Intermediate

A prominent application of this compound is in the synthesis of intermediates for the drug Lifitegrast.[6][9] Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease. The synthesis of this complex molecule relies on the strategic coupling of key fragments, where the Suzuki-Miyaura reaction plays a pivotal role.

In a potential synthetic route, this compound could be coupled with a suitable benzofuran derivative to construct the core biaryl structure of a key intermediate. This approach highlights the importance of this building block in accessing complex, biologically active molecules.

G cluster_0 Application in Lifitegrast Synthesis Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Benzofuran Halogenated Benzofuran Derivative Benzofuran->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Further Synthetic Steps Lifitegrast Lifitegrast Intermediate->Lifitegrast Further Synthetic Steps

Figure 3: Conceptual pathway for the use of the title compound in the synthesis of a Lifitegrast intermediate.

Conclusion

This compound is a highly functionalized and strategically important building block for modern organic synthesis and drug discovery. The combination of a versatile boronic acid handle with the modulating effects of difluorination and a synthetically useful methoxycarbonyl group makes it an invaluable tool for the construction of complex biaryl structures. Its successful application in the synthesis of pharmaceutical agents like Lifitegrast underscores its relevance and potential. By understanding its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities with therapeutic potential.

References

The Strategic Advantage: Unpacking the Role of Fluorine Substituents in Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Halogen

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic functionalization of these molecules allows for precise control over their reactivity and the properties of the resulting products. Among the vast arsenal of chemical modifications, the introduction of fluorine substituents stands out for its profound and often non-intuitive impact.

Fluorine's unique electronic properties—its extreme electronegativity and small size—allow it to serve as a powerful tool for modulating the physicochemical characteristics of the parent phenylboronic acid.[3][4] These modifications are not trivial; they directly influence Lewis acidity, reaction kinetics, and molecular interactions, making fluorinated phenylboronic acids highly valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[5][6][7] Approximately 20-25% of all commercial drugs contain fluorine, a testament to the element's ability to enhance metabolic stability, membrane permeability, and target binding affinity.[8] This guide provides a detailed exploration of the fundamental principles governing the reactivity of fluorinated phenylboronic acids, offering field-proven insights into their behavior and practical application.

Part 1: Fundamental Physicochemical Effects of Fluorine Substitution

The influence of fluorine on a phenylboronic acid is a nuanced interplay of inductive and resonance effects, intramolecular interactions, and steric factors. The position of the fluorine substituent on the phenyl ring is critical in determining its net effect.

Electronic Effects: A Positional Tug-of-War

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which acidifies the boronic acid group. However, it also possesses lone pairs of electrons that can participate in a positive resonance effect (+R), donating electron density back to the aromatic ring. The balance of these opposing forces is dictated by the substituent's position.

  • Ortho Position: The inductive effect is strongest, but this position also allows for unique intramolecular interactions (see Section 1.2).

  • Meta Position: The inductive effect dominates, as the resonance effect does not extend to this position. This leads to a significant increase in the acidity of the boronic acid.[1]

  • Para Position: The inductive and resonance effects are in direct opposition and can partially compensate for each other, resulting in a less pronounced influence on acidity compared to the meta position.[1]

G cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position o_node Strong -I Effect +R Effect Present Dominant Factor: Intramolecular H-Bonding m_node Strong -I Effect No +R Effect Result: Significant Acidity Increase p_node -I Effect vs. +R Effect Partial Cancellation Result: Modest Acidity Increase center Fluorine Substituent Electronic Effects center->o_node center->m_node center->p_node Suzuki_Workflow pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdiil Ar¹-Pd(II)-X L₂ oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar2 Ar¹-Pd(II)-Ar² L₂ transmetalation->pdiil_ar2 reductive_elimination Reductive Elimination pdiil_ar2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product boronic_acid F-Ar²B(OH)₂ (Fluorinated) boronate [F-Ar²B(OH)₃]⁻ (Activated 'ate' complex) boronic_acid->boronate base Base (OH⁻, F⁻) base->boronate boronate->transmetalation Fluorine substituents increase Lewis acidity, facilitating this step

References

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation and Handling of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form exceptionally strong carbon-fluorine bonds—are leveraged to profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][2][3]

Among the diverse repertoire of fluorinated building blocks, fluorinated arylboronic acids and their derivatives have ascended to a position of prominence. They serve as indispensable precursors in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, handling, and critical stability considerations associated with this vital class of reagents.

Part 1: Synthesis and Purification of Fluorinated Arylboronic Acids

The preparation of fluorinated arylboronic acids is a nuanced field, with methodologies chosen based on the desired substitution pattern, substrate availability, and scale. The primary challenge is often to achieve efficient borylation while navigating the inherent reactivity and potential instability of the target compounds.

Key Synthetic Methodologies

The synthesis of these critical building blocks can be broadly categorized into two strategic approaches: the borylation of a pre-existing fluoroaromatic compound or the fluorination of an arylboronic acid derivative.

Method Description Advantages Considerations & Causality
Miyaura Borylation Palladium-catalyzed cross-coupling of a fluoroaryl halide (Br, I) or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6]High functional group tolerance; commercially available starting materials; well-established and reliable.Requires a pre-functionalized (halogenated) arene. The choice of palladium catalyst and ligand is crucial to outcompete side reactions.
Iridium-Catalyzed C-H Borylation Direct conversion of an aromatic C-H bond to a C-B bond using an iridium catalyst.[6]Atom-economical; avoids pre-functionalization steps; excellent for late-stage modification.Regioselectivity can be a challenge and is often directed by steric factors, making it difficult to access certain isomers.
Electrophilic Fluorination Introduction of a fluorine atom onto an existing arylboronic acid or ester using an electrophilic fluorine source (e.g., Selectfluor®, Acetyl hypofluorite).[2][7]Enables late-stage fluorination; useful when the corresponding fluoroaryl halide is inaccessible.[8]The directing effects of the boronic acid group and other substituents determine the site of fluorination, which can lead to mixtures of isomers.[7]
Copper-Mediated Radiofluorination Nucleophilic fluorination using K¹⁸F, mediated by a copper catalyst, to produce ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[9][10]Crucial for PET tracer synthesis; allows access to electron-rich and electron-neutral [¹⁸F]arenes.[9][10]Reaction conditions must be meticulously optimized for high radiochemical conversion (RCC). The method is highly specialized for radiochemistry applications.[9][10]
Experimental Protocol: Miyaura Borylation of 1-Bromo-4-fluorobenzene

This protocol provides a representative workflow for the synthesis of 4-fluorophenylboronic acid pinacol ester, a common and versatile intermediate.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc), anhydrous

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add potassium acetate (1.5 eq) and ensure it is dry. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-fluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The causality for heating is to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluorophenylboronic acid pinacol ester.

G cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Purification Setup 1. Prepare Inert Atmosphere (Schlenk Flask, Ar/N₂) Reagents 2. Add Reagents (Fluoroaryl Halide, B₂pin₂, KOAc, Pd Catalyst) Setup->Reagents Solvent 3. Add Anhydrous Solvent (e.g., Dioxane) Reagents->Solvent Heat 4. Heat Reaction (e.g., 80-90 °C, 12-16h) Solvent->Heat Workup 5. Cool & Filter (Dilute, pass through Celite) Heat->Workup Purify 6. Concentrate & Chromatograph (Silica Gel) Workup->Purify Product Fluorinated Arylboronate Ester Purify->Product

Caption: General workflow for Miyaura borylation synthesis.

Purification and Characterization

The purity of fluorinated arylboronic acids is paramount for their successful application. However, their analysis presents unique challenges due to their reactivity.[11]

Technique Purpose & Key Insights
¹H, ¹³C NMR Confirms the structure of the aromatic backbone and the successful incorporation of the boronate group.
¹⁹F NMR Essential for confirming the presence and chemical environment of the fluorine atom(s). It is highly sensitive to the electronic environment.
¹¹B NMR Directly observes the boron nucleus. A broad signal is typical for the sp²-hybridized boronic acid/ester. This technique is also useful for studying mechanisms, such as protodeboronation.[12][13][14]
LC-MS Provides molecular weight confirmation and is a primary tool for assessing purity. Method development can be challenging due to on-column degradation.[15][16]
HPLC/UPLC The primary method for quantitative purity analysis.[15] Special conditions, such as aprotic diluents or highly basic mobile phases, may be required to prevent hydrolysis of boronate esters during analysis.[11]
Recrystallization A common method for purifying solid boronic acids. Choice of solvent is critical to ensure high recovery and purity.

Part 2: The Critical Axis of Instability: Handling and Storage

The utility of fluorinated arylboronic acids is intrinsically linked to their stability. Understanding and mitigating their primary degradation pathway—protodeboronation—is crucial for experimental success.

The Challenge of Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is a significant issue, competing directly with the desired cross-coupling reaction and reducing yields.[17][18]

Factors that Promote Protodeboronation:

  • Basic Conditions: Base-promoted protodeboronation is a well-documented phenomenon, particularly for electron-deficient systems.[17][18]

  • Acidic Conditions: Acid can also facilitate C-B bond cleavage.[12][13][17]

  • Ortho-Fluorine Substituents: Polyfluorinated arylboronic acids, especially those bearing an ortho-fluorine, are highly susceptible to protodeboronation.[6][19] The electron-withdrawing nature of fluorine acidifies the boron center, making it more prone to nucleophilic attack and subsequent cleavage.[19][20]

  • Water: As a proton source, water is a key ingredient in hydrolytic decomposition pathways.[21]

G cluster_paths Reaction Pathways ArylBoronic Fluorinated Arylboronic Acid Suzuki Desired Path: Suzuki-Miyaura Coupling ArylBoronic->Suzuki + Pd Catalyst + Aryl Halide Deboronation Undesired Path: Protodeboronation ArylBoronic->Deboronation + H⁺ / OH⁻ + Heat Biaryl Fluorinated Biaryl (Product) Suzuki->Biaryl Arene Fluoroarene (Byproduct) Deboronation->Arene

Caption: Competing reaction pathways for fluorinated arylboronic acids.

Stabilization Strategies: The Role of Esters and Trifluoroborates

To mitigate instability, arylboronic acids are frequently converted into more robust derivatives.

  • Boronate Esters (e.g., Pinacol Esters): Esterification protects the Lewis acidic boron center, reducing its susceptibility to hydrolysis and protodeboronation. They are generally more stable to air and moisture. However, it is a common misconception that esterification always imparts greater stability, as the ester can hydrolyze back to the boronic acid, which then undergoes protodeboronation.[21]

  • Potassium Aryltrifluoroborates (R-BF₃K): These salts are often significantly more stable than the corresponding boronic acids.[6] They are convenient to handle, crystalline solids. In Suzuki-Miyaura coupling reactions, they slowly hydrolyze in situ to generate the active boronic acid species, which can help maintain a low, steady concentration of the reactive intermediate and suppress side reactions.[22][23][24]

Safe Handling and Storage Protocols

Proper handling and storage are non-negotiable for maintaining the integrity and ensuring the safety of these reagents.

Aspect Recommendation & Rationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. This prevents accidental skin and eye contact.[25][26][27]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine dust particles.[25][26] Ensure safety showers and eyewash stations are readily accessible.[26]
General Handling Avoid creating dust.[26][27] Wash hands thoroughly after handling.[25][26] Do not eat, drink, or smoke in the handling area.[25]
Storage Conditions Store in a cool, dry, well-ventilated place in tightly sealed containers to protect from moisture and air.[25][27] For long-term stability, refrigeration (2-8°C) is often recommended.[25]
Incompatibilities Keep away from strong oxidizing agents and strong acids to prevent vigorous or hazardous reactions.[26][27]
Spill & Disposal For spills, sweep up solid material, avoiding dust generation, and place it in a suitable container for disposal.[25][26] Dispose of waste in accordance with local, state, and federal regulations.[26]

References

Methodological & Application

Application Note & Protocol: Strategic Implementation of Suzuki-Miyaura Coupling with (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Fluorinated Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is a daily necessity for constructing novel therapeutic agents.[2][3] This guide focuses on a specific, highly functionalized building block: (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid .

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[4] This particular boronic acid offers a unique scaffold, presenting an electron-deficient aromatic ring substituted with two fluorine atoms and a methoxycarbonyl group. These features, while synthetically valuable, introduce distinct challenges to the standard Suzuki-Miyaura protocol, primarily concerning the electronic nature of the boronic acid and its susceptibility to side reactions. This document provides a comprehensive protocol grounded in mechanistic understanding, designed to empower researchers, scientists, and drug development professionals to successfully employ this versatile reagent.

The Catalytic Heart: Mechanistic Considerations

A successful protocol is born from a deep understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][7] This step is often rate-determining.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[8] The base converts the neutral, less reactive boronic acid into a more nucleophilic anionic "ate" complex (e.g., R-B(OH)₃⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[9][10][11]

  • Reductive Elimination: The final step involves the two organic partners coupling together, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[7]

The electronic properties of this compound make the transmetalation step particularly sensitive. The strong electron-withdrawing effects of the fluorine and methoxycarbonyl substituents decrease the nucleophilicity of the aryl group and can increase the rate of competitive side reactions like protodeboronation, where the boronic acid group is cleaved by a proton source.[4] Therefore, the careful selection of the base, catalyst, and solvent is paramount.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_halide R¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_diorgano R¹-Pd(II)L₂-R² tm->pd2_diorgano re Reductive Elimination pd2_diorgano->re re->pd0 product R¹-R² re->product aryl_halide R¹-X aryl_halide->oa boronic_acid R²-B(OH)₂ + Base boronic_acid->tm

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol Design: A System Validated by Causality

The following protocol is designed to address the specific challenges posed by the electron-deficient nature of this compound. The choice of each component is explicitly justified to provide a robust starting point for synthesis and optimization.

Reagent and Condition Selection
ComponentRecommended ReagentMolar Eq.Rationale & Justification
Boronic Acid This compound1.2 - 1.5A slight excess is used to drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.[12]
Aryl Halide Aryl Bromide or Iodide (R-X)1.0Aryl bromides and iodides are generally more reactive than chlorides due to the weaker C-X bond, facilitating the oxidative addition step.[7]
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-2 mol%A common and effective source of Pd(0), which is the active catalytic state.[8]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)2-4 mol%A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species, accelerates oxidative addition, and promotes the typically difficult reductive elimination from sterically hindered intermediates.[13] Essential for coupling challenging substrates.
Base K₃PO₄ (Tripotassium Phosphate)2.0 - 3.0A moderately strong, non-nucleophilic base. It is effective at forming the active boronate species while minimizing the risk of ester hydrolysis on the substrate and the more aggressive protodeboronation seen with stronger bases like alkoxides.[13]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 v/v)-A polar aprotic solvent solubilizes the organic components, while a small amount of water helps dissolve the inorganic base and facilitates the formation and transfer of the boronate complex.[6][7]
Temperature 80 - 100 °C-Elevated temperatures are typically required to overcome the activation barriers for all steps of the catalytic cycle, particularly with electron-deficient coupling partners.[6]
Step-by-Step Experimental Protocol

Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.3 eq.), and K₃PO₄ (2.5 eq.).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and SPhos (0.03 eq., 3 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water solvent mixture. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide. Degas the resulting suspension by bubbling argon through it for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 90 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS to check for the consumption of the limiting aryl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizing the Workflow

A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages of the protocol.

Suzuki_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Flask, Stir Bar, Reagents, Catalyst) degas 2. Solvent Addition & Degassing prep->degas react 3. Reaction (Heat & Stir under Inert Gas) degas->react workup 4. Quench & Work-up (Cool, Dilute, Extract) react->workup purify 5. Purification (Concentrate & Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS) purify->analyze

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Concluding Remarks & Future Directions

The protocol detailed herein provides an authoritative and mechanistically grounded approach for the successful Suzuki-Miyaura coupling of this compound. By acknowledging the electronic deficiencies of this substrate and selecting a robust catalyst system and appropriate base, researchers can reliably access complex fluorinated biaryl structures. This methodology is not merely a procedure but a self-validating system; if yields are low, analysis of potential side reactions like protodeboronation or ester hydrolysis, guided by the rationale presented, will inform logical optimization steps such as screening alternative bases (e.g., Cs₂CO₃) or ligands. The successful application of this protocol will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms and polar functional groups into molecular scaffolds is a cornerstone of rational design. The title compound, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, represents a highly valuable and versatile building block for this purpose. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-ester group—imparts distinct electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of target molecules.[1]

This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction outcome.[2]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Aryl Halide (Ar-X) ArX->ArPdX ArPdR Ar-Pd(II)-R(L)₂ (Transmetalation Product) ArPdX->ArPdR Transmetalation Base Base (e.g., CO₃²⁻) Boronate [R-B(OH)₃]⁻ (Boronate Complex) Base->Boronate Boronic R-B(OH)₂ (Boronic Acid) Boronic->Boronate Activation Boronate->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations with this compound

The specific structure of this boronic acid presents both advantages and challenges:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow down the transmetalation step.[4]

  • Steric Hindrance: The methoxycarbonyl group at the ortho position to the boronic acid introduces significant steric bulk. This can hinder the approach of the boronic acid to the palladium center, also impeding the transmetalation step.[5][6][7]

  • Protodeboronation: Electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of an undesired arene byproduct and reducing the yield of the desired coupled product.[4][8]

To overcome these challenges, careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions is paramount.

Experimental Protocols

Herein, we provide two robust protocols. Protocol A represents a standard, widely applicable set of conditions. Protocol B is tailored for more challenging couplings where steric hindrance or electronic deactivation may be particularly problematic.

Protocol A: Standard Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling with a range of aryl and heteroaryl bromides or iodides.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)[9]

  • Triphenylphosphine (PPh₃) or a suitable ligand (if using Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)[9]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk line or glovebox

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol B: Optimized Conditions for Sterically Hindered Substrates

This protocol employs a more active catalyst system and a stronger base, which is often necessary for coupling sterically demanding partners.[5]

Reagents & Materials:

  • This compound (1.5 equiv)

  • Aryl Halide (Ar-X, where X = Br, Cl) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Bulky Phosphine Ligand (e.g., RuPhos, XPhos, or Tri-tert-butylphosphine (P(t-Bu)₃)) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[10]

  • Anhydrous Solvent: 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

  • Glovebox is recommended for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): In a dry vial, weigh the Pd₂(dba)₃ (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol). Add a small amount of anhydrous solvent and stir for 10-15 minutes to pre-form the catalyst.

  • Main Reaction Vessel: In a separate dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the base (K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Remove the flask from the glovebox (if used) or establish an inert atmosphere as described in Protocol A.

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (10 mL) to the main flask. Then, using a syringe, transfer the pre-formed catalyst solution to the reaction mixture.

  • Heating: Heat the reaction to 100-120 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5-9 as outlined in Protocol A.

Data Summary and Optimization Parameters

Achieving high yields requires careful optimization. The following table summarizes key parameters and provides guidance for adapting the protocols to specific substrates.

ParameterStandard Conditions (Protocol A)Optimized Conditions (Protocol B)Rationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Palladacycle pre-catalystsPd₂(dba)₃ is a common Pd(0) source for forming highly active catalysts in situ with bulky ligands.[11]
Ligand PPh₃Buchwald-type ligands (XPhos, RuPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, which is crucial for hindered substrates.[5]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFStronger, non-aqueous bases like K₃PO₄ can be more effective for hindered boronic acids and can minimize protodeboronation.[10][11]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OAnhydrous Dioxane, Toluene, THFAnhydrous conditions can suppress the protodeboronation side reaction, especially with electron-deficient boronic acids.[12][13]
Temperature 80-100 °C100-120 °CHigher temperatures are often required to overcome the activation energy for coupling sterically hindered or deactivated substrates.
Boronic Acid Equiv. 1.1 - 1.21.5 - 2.0Using a larger excess of the boronic acid can help drive the reaction to completion, compensating for potential decomposition (protodeboronation).

Troubleshooting and Workflow Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Start: Low or No Product Yield check_reagents Check Reagent Quality & Purity - Boronic acid decomposition? - Solvent anhydrous/degassed? - Active catalyst? start->check_reagents Initial Check increase_temp Increase Temperature (e.g., 100°C → 120°C) check_reagents->increase_temp If reagents are OK change_ligand Change Ligand - Switch to a bulkier, more electron-rich ligand (e.g., PPh₃ → XPhos) increase_temp->change_ligand If no improvement success Success: Improved Yield increase_temp->success change_base Change Base - Switch to a stronger, less nucleophilic base (e.g., Na₂CO₃ → K₃PO₄) change_ligand->change_base If still low yield change_ligand->success increase_equiv Increase Boronic Acid Equivalents (e.g., 1.2 → 1.5-2.0) change_base->increase_equiv Consider stoichiometry change_base->success anhydrous Switch to Anhydrous Conditions - Is protodeboronation observed? increase_equiv->anhydrous Final optimization step increase_equiv->success anhydrous->success

References

Application Notes & Protocols: A Guide to Catalyst and Ligand Selection for the Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Challenge in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a critical tool for developing novel pharmaceuticals and agrochemicals.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the carbon-carbon bonds essential to these complex molecules, largely due to its mild reaction conditions and broad functional group tolerance.[4][5][6][7]

However, the coupling of fluorinated boronic acids, particularly those with multiple fluorine substituents, presents a unique set of challenges. The strong electron-withdrawing nature of fluorine atoms renders the boronic acid less nucleophilic, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[8] Furthermore, these electron-deficient boronic acids are often more susceptible to decomposition pathways, most notably protodeboronation, especially under the basic conditions required for the reaction.[9][10][11]

This guide provides a comprehensive overview of the principles and best practices for selecting catalysts and ligands for the successful Suzuki-Miyaura coupling of fluorinated boronic acids. We will delve into the mechanistic underpinnings of these choices, offer detailed, field-proven protocols, and provide troubleshooting strategies to overcome common hurdles.

The Mechanistic Imperative: Why Catalyst and Ligand Selection is Critical

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For fluorinated boronic acids, the transmetalation step is often the rate-limiting step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2, Base) Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The electron-deficient nature of fluorinated boronic acids makes them less effective nucleophiles for the transmetalation step. This sluggishness provides a larger window for competing side reactions, such as protodeboronation, where the boronic acid is replaced by a hydrogen atom, leading to reduced yields.[9] To counteract this, the catalyst system must be carefully chosen to accelerate the desired reaction pathway.

Catalyst and Ligand Selection: A Strategic Approach

The key to successfully coupling fluorinated boronic acids lies in the use of highly active catalyst systems that can overcome the high activation barrier of the transmetalation step and promote the final reductive elimination.

The Power of Bulky, Electron-Rich Ligands

For challenging couplings involving electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands is paramount.[8][12][13] These ligands, often of the biarylphosphine class developed by Buchwald and others (e.g., XPhos, SPhos, RuPhos), play a multifaceted role in enhancing catalytic activity:

  • Accelerated Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.[8][14]

  • Promotion of Reductive Elimination: The steric bulk of these ligands promotes the reductive elimination step, which is often the product-forming step of the catalytic cycle.[12] This steric pressure encourages the two organic fragments to couple and dissociate from the palladium center, regenerating the active Pd(0) catalyst.

  • Stabilization of the Active Catalyst: These ligands form stable complexes with the palladium center, preventing the formation of palladium black and other inactive species.

Ligand_Selection_Workflow Decision Workflow for Ligand Selection start Start: Coupling of a Fluorinated Boronic Acid substrate_analysis Analyze Substrate Electronics: Electron-Deficient Boronic Acid? start->substrate_analysis ligand_choice Select Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos, RuPhos) substrate_analysis->ligand_choice Yes base_selection Choose a Strong, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, CsF) ligand_choice->base_selection protocol_selection Select Appropriate Protocol (Standard or Microwave-Assisted) base_selection->protocol_selection optimization Troubleshoot & Optimize: - Screen Ligands/Bases - Adjust Temperature - Consider Boronic Acid Surrogate protocol_selection->optimization Low Yield? success Successful Coupling protocol_selection->success High Yield optimization->ligand_choice Iterate

Figure 2: A decision workflow for catalyst and ligand selection.

The Role of the Base

The choice of base is also critical for activating the boronic acid and facilitating transmetalation. For electron-deficient boronic acids, stronger bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required to form the more nucleophilic boronate species.[9][15] Cesium fluoride (CsF) can also be an effective base, particularly in couplings involving highly fluorinated boronic esters.[16] It is crucial to use a base that is strong enough to promote the reaction but not so harsh that it leads to significant protodeboronation.

Data-Driven Catalyst and Ligand Selection

The following table summarizes recommended catalyst systems for the Suzuki-Miyaura coupling of various fluorinated boronic acids, based on literature precedents.

Fluorinated Boronic AcidAryl HalideCatalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2,4-Bis(trifluoromethyl)phenylboronic AcidAryl BromidePd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100>90[17]
2,4,6-Trifluorophenylboronic AcidAryl ChlorideXPhos Pd G3XPhosK₃PO₄THF/H₂O80>90[3]
Pentafluorophenylboronic AcidAryl IodidePd(PPh₃)₄PPh₃CsF/Ag₂OTHF60>90[16]
2-Fluoropyridine-3-boronic acidAryl BromidePd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O10060-85[18][19]
3,5-Difluorophenylboronic AcidAryl BromidePd(OAc)₂SPhosK₃PO₄Dioxane100>90[6]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of fluorinated boronic acids. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid with an Aryl Bromide

This protocol is a robust starting point for the coupling of a variety of fluorinated boronic acids with aryl bromides.

Materials:

  • Fluorinated boronic acid (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the fluorinated boronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Rapid Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Vial Preparation: In a microwave synthesis vial, combine the fluorinated boronic acid (1.2-1.5 equiv), the aryl halide (1.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).[19]

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[19]

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Troubleshooting Common Issues

IssuePossible Cause(s)Troubleshooting Steps
Low to No Product Yield - Inactive catalyst- Inefficient transmetalation- Protodeboronation of the boronic acid- Use a fresh batch of catalyst or a more robust precatalyst.- Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos).- Use a stronger, finely powdered base (K₃PO₄, Cs₂CO₃).- Ensure anhydrous conditions if protodeboronation is suspected.[9][15]
Protodeboronation of Boronic Acid - Presence of water- Harsh basic conditions- Elevated temperatures- Use anhydrous solvents and bases.- Switch to a milder base (e.g., KF).- Run the reaction at a lower temperature for a longer duration.- Consider converting the boronic acid to a more stable trifluoroborate or MIDA boronate.[9]
Formation of Homocoupled Products - Presence of oxygen- Catalyst decomposition- Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the reaction.- Use a more stable palladium precatalyst.[15]

Conclusion

The Suzuki-Miyaura coupling of fluorinated boronic acids is a powerful tool for the synthesis of novel molecules in the pharmaceutical and materials science sectors. While the electron-deficient nature of these substrates presents challenges, a rational approach to catalyst and ligand selection can lead to high-yielding and reproducible results. By employing bulky, electron-rich phosphine ligands in combination with appropriate bases and optimized reaction conditions, researchers can effectively overcome the hurdles of slow transmetalation and protodeboronation. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of this important transformation.

References

Synthesis of fluorinated biaryl compounds using boronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fluorinated Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful tool for fine-tuning the pharmacokinetic and physicochemical profiles of drug candidates.[3][4] Strategic fluorination can enhance metabolic stability, modulate lipophilicity and pKa, improve membrane permeability, and increase binding affinity to target proteins.[1][3][5] These benefits have led to a significant increase in the number of fluorinated drugs approved for therapeutic areas ranging from oncology to neurology.[1]

The biaryl motif is another privileged structure in drug design, appearing in numerous blockbuster drugs. The synthesis of fluorinated biaryls, therefore, represents a critical intersection of these two valuable structural classes. Among the myriad of methods for constructing C(sp²)–C(sp²) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and the commercial availability of its core reagents: aryl halides and boronic acids.[6][7]

This guide provides an in-depth exploration of the synthesis of fluorinated biaryl compounds using boronic acids. It moves beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and field-proven protocols to empower researchers in drug development to tackle these syntheses with confidence and precision.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a robust catalytic process for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[8] The catalytic cycle, centered on a palladium complex, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halogen bond (C-X) of the aryl halide (Ar¹-X), forming a 16-electron Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl chlorides or electron-rich aryl halides.[9]

  • Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻). The exact mechanism of transfer can be complex, but the outcome is the formation of a diarylpalladium(II) complex.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky and electron-donating ligands on the palladium catalyst often promote this final, crucial step.[9]

References

The Strategic Application of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid in Pharmaceutical Synthesis: A Guide for Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Multifunctional Building Block

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for designing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, CAS 1190989-12-8, emerges as a highly valuable intermediate for medicinal chemists and process development scientists. Its unique trifunctional nature—a nucleophilic boronic acid, an electron-withdrawing methoxycarbonyl group, and two ortho/para fluorine substituents—provides a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth exploration of the practical applications of this intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design, offer detailed experimental procedures, and present a case study illustrating its application in the synthesis of a key pharmaceutical precursor.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 1190989-12-8[1]
Molecular Formula C₈H₇BF₂O₄[1]
Molecular Weight 215.95 g/mol [1]
Appearance White to off-white solid/powderGeneral Chemical Supplier Data
Melting Point Not widely reported; typical for arylboronic acids to decompose upon heating
Solubility Soluble in polar apathetic solvents (e.g., Dioxane, THF), and alcohols (e.g., Methanol)General Chemical Knowledge

Safety and Handling Precautions:

Boronic acids, while generally less toxic than many organometallic reagents, require careful handling to avoid irritation and potential health hazards.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[3][4]

  • Engineering Controls: Handle the solid powder in a fume hood to prevent inhalation of dust.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent hydrolysis and degradation.[5]

  • Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance. This compound is an excellent coupling partner in these reactions for the formation of C(sp²)–C(sp²) bonds.[6]

Mechanistic Considerations: Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[7]

Suzuki_Miyaura_Cycle

Key Experimental Choices Explained:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient boronic acids like our topic compound, and particularly when coupling with less reactive aryl chlorides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to promote the oxidative addition step, which is frequently rate-limiting.[8]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for challenging couplings.[10]

  • Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, THF) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and aids in the hydrolysis of boronic esters that can form in situ.[3]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent: Degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[10]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[10]

Case Study: Synthesis of a Key Precursor for LFA-1 Antagonists

While not a direct synthesis of a marketed drug, this section outlines a validated protocol for the synthesis of a key intermediate structurally related to compounds like Lifitegrast (SAR-1118), an LFA-1 antagonist used for treating dry eye disease.[11][12] The core of Lifitegrast features a complex substituted bi-aryl system, a motif readily accessible via Suzuki-Miyaura coupling.

Lifitegrast_Intermediate_Synthesis

Protocol: Synthesis of Methyl 2-(heteroaryl)-4,6-difluorobenzoate

Objective: To synthesize a biaryl ester intermediate via Suzuki-Miyaura coupling, demonstrating the utility of this compound.

Reaction Scheme:

(Aryl Bromide) + this compound --[Pd Catalyst, Base, Solvent, Heat]--> Methyl 2-(aryl)-4,6-difluorobenzoate

Optimized Reaction Conditions:

ParameterConditionRationale
Aryl Halide 2-Bromopyridine (1.0 equiv.)A common heterocyclic motif in pharmaceuticals.
Boronic Acid This compound (1.2 equiv.)Slight excess to drive the reaction to completion.
Catalyst PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)Effective for coupling with heteroaryl halides.
Base K₃PO₄ (2.5 equiv.)A strong base effective for electron-deficient boronic acids.[10]
Solvent 1,4-Dioxane / H₂O (5:1)A robust solvent system for Suzuki couplings.[3]
Temperature 100 °CSufficient thermal energy for catalyst turnover.
Time 12 hoursTypical reaction time, monitor by LC-MS for completion.
Yield >85% (expected)Based on similar couplings with fluorinated boronic acids.

Step-by-Step Experimental Protocol:

  • To a 50 mL round-bottom flask, add 2-bromopyridine (1.00 g, 6.33 mmol), this compound (1.65 g, 7.60 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.155 g, 0.19 mmol), and K₃PO₄ (3.36 g, 15.8 mmol).

  • Fit the flask with a reflux condenser, and apply a vacuum/backfill cycle with Argon three times.

  • Add degassed 1,4-dioxane (25 mL) and degassed deionized water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product, methyl 2-(pyridin-2-yl)-4,6-difluorobenzoate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of both aromatic rings and the methyl ester group, with characteristic shifts and coupling patterns.

    • ¹⁹F NMR: Will show two distinct signals for the non-equivalent fluorine atoms.[13]

    • ¹³C NMR: Will show the expected number of carbon signals, with C-F couplings observable.

    • ¹¹B NMR: Can be used to monitor the consumption of the starting boronic acid, which typically shows a broad signal around 28-33 ppm.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the final compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.[16]

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring the reaction and confirming the molecular weight of the product.[16]

Conclusion and Future Outlook

This compound is a potent and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its strategic use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of highly functionalized biaryl and heteroaryl scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable building block, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for C-N Cross-Coupling with Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluorophenylamino Moiety

For researchers, scientists, and professionals in drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The introduction of a difluorophenyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] C-N cross-coupling reactions are powerful tools for forging the critical carbon-nitrogen bond, and the use of difluorophenylboronic acids as coupling partners provides a direct route to valuable difluorophenylamine derivatives.

This guide provides an in-depth exploration of the reaction conditions for the C-N cross-coupling of difluorophenylboronic acids, offering both theoretical insights and practical, field-proven protocols. We will delve into the two primary catalytic systems employed for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam coupling.

Mechanistic Pillars: Understanding the "Why"

A successful experimental design is built upon a solid mechanistic understanding. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a rational selection aimed at optimizing each step of the catalytic cycle.

The Buchwald-Hartwig Amination Catalytic Cycle

The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation.[2][3][4] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2][5]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd(0)L Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex. Electron-rich, bulky phosphine ligands are crucial here as they increase the electron density on the palladium center, facilitating this step, especially with less reactive aryl chlorides.[6][7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming an amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst.[8]

The Chan-Lam Coupling: A Copper-Catalyzed Alternative

The Chan-Lam coupling offers a complementary, often milder, approach using a copper catalyst.[9][10][11] A key advantage is its tolerance for air and moisture, simplifying the experimental setup.[11] The mechanism is thought to involve a Cu(I)/Cu(III) or a Cu(II)-mediated pathway.

Chan_Lam_Cycle cluster_1 Chan-Lam Catalytic Cycle Cu(II) Cu(II) Precatalyst Transmetalation Transmetalation Cu(II)->Transmetalation ArB(OH)2 Coordination Nucleophile Coordination Transmetalation->Coordination R2NH RedElim_CL Reductive Elimination Coordination->RedElim_CL Reoxidation Reoxidation RedElim_CL->Reoxidation Ar-NR2 Reoxidation->Cu(II) Oxidant (e.g., O2)

Caption: Proposed Chan-Lam catalytic cycle.

  • Transmetalation: The aryl boronic acid transfers its aryl group to the copper center.

  • Coordination and Reductive Elimination: The amine or other nitrogen nucleophile coordinates to the copper-aryl intermediate. Subsequent reductive elimination forms the C-N bond and a reduced copper species.[10]

  • Reoxidation: An oxidant, often atmospheric oxygen, reoxidizes the copper catalyst to its active state, completing the cycle.[10]

The Impact of Difluoro-Substitution on Reactivity

The two fluorine atoms on the phenylboronic acid are not mere spectators. Their strong electron-withdrawing nature significantly influences the reactivity of the boronic acid.

  • Enhanced Acidity: The fluorine atoms increase the Lewis acidity of the boron center, which can facilitate the transmetalation step.

  • Potential for Protodeboronation: A significant side reaction to be mindful of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-deficient boronic acids and can be exacerbated by high temperatures and prolonged reaction times.[12]

  • Orthogonal Reactivity: The unique electronic properties of difluorophenylboronic acids can sometimes offer chemoselectivity that is complementary to other C-N coupling methods.[13]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used are flammable, and the bases can be corrosive.

Protocol 1: Palladium-Catalyzed C-N Coupling of Difluorophenylboronic Acids (Buchwald-Hartwig Type)

This protocol is optimized for the coupling of an amine with an aryl halide, using the difluorophenylboronic acid as the aryl source is less common for Buchwald-Hartwig amination which typically couples an amine and an aryl halide. A more appropriate approach for C-N coupling with boronic acids is the Chan-Lam reaction. However, for the sake of providing a comprehensive guide, a reductive amination approach using a palladium catalyst can be considered, though it's a less conventional "cross-coupling". A more direct C-N cross-coupling using boronic acids is the Chan-Lam reaction.

A more accurate representation of a palladium-catalyzed C-N coupling would involve an aryl halide and an amine. For the purpose of this guide, we will focus on the more established Chan-Lam protocol for coupling with boronic acids.

Protocol 2: Copper-Catalyzed C-N Coupling of Difluorophenylboronic Acids (Chan-Lam Type)

This protocol is a robust starting point for the coupling of various N-H containing compounds with difluorophenylboronic acids.

Materials:

  • Difluorophenylboronic acid (e.g., 2,4-difluorophenylboronic acid or 3,5-difluorophenylboronic acid)

  • Nitrogen-containing nucleophile (e.g., amine, imidazole, amide)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine (Et₃N) or pyridine)

  • Solvent (e.g., dichloromethane (DCM) or methanol (MeOH))

  • Reaction vessel (e.g., round-bottom flask or sealed vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the nitrogen-containing nucleophile (1.0 mmol, 1.0 equiv.), difluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DCM, 5 mL) followed by the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrates.[9]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-difluorophenyl product.

Data Presentation: Optimizing Reaction Conditions

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes key variables and provides guidance for optimization.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Chan-Lam)Rationale and Field Insights
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with a ligandCu(OAc)₂, CuI, Cu₂OPalladium catalysts are generally more active but require inert conditions. Copper catalysts are more economical and tolerant of air and moisture.[10][11]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs)Often ligandless, but pyridine or other N-donor ligands can be beneficial.For Pd-catalysis, ligands are crucial for catalyst stability and activity.[6][14] For Cu-catalysis, ligands can improve solubility and prevent catalyst deactivation.
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Weaker organic bases (e.g., Et₃N, pyridine) or inorganic bases (e.g., K₂CO₃)Base choice is critical. Strong bases are needed for deprotonating the amine in Pd-catalysis.[8] Weaker bases are often sufficient for the Chan-Lam reaction.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Protic or aprotic polar solvents (e.g., MeOH, DCM, MeCN)Inert conditions are paramount for Buchwald-Hartwig reactions.[15] Chan-Lam reactions are more flexible with solvent choice.
Temperature Room temperature to elevated temperatures (80-110 °C)Room temperature to mild heating (40-60 °C)Higher temperatures can accelerate the reaction but may also promote side reactions like protodeboronation.[12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Inappropriate ligand or base; Low reaction temperature.Use a pre-catalyst or ensure anhydrous/anaerobic conditions for Pd-catalysis. Screen different ligands and bases. Gradually increase the reaction temperature.
Protodeboronation of Boronic Acid Excess moisture; High temperature; Prolonged reaction time.Use anhydrous solvents and reagents. Monitor the reaction closely and stop it upon completion. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16]
Homocoupling of Boronic Acid Presence of oxidants (especially for Pd-catalysis).Ensure thorough degassing of solvents and maintain an inert atmosphere for Buchwald-Hartwig reactions.[15][17]
Poor Product Yield after Purification Product instability on silica gel; Inefficient extraction.Consider using a different stationary phase for chromatography (e.g., alumina) or alternative purification methods like crystallization. Optimize the workup procedure.

Conclusion

The C-N cross-coupling of difluorophenylboronic acids is a powerful and versatile strategy for the synthesis of valuable fluorinated compounds. A thorough understanding of the underlying mechanisms of both the Buchwald-Hartwig and Chan-Lam couplings allows for the rational design of experiments. By carefully selecting the catalyst, ligand, base, and solvent, and by being mindful of potential side reactions such as protodeboronation, researchers can successfully synthesize a wide array of difluorophenylamines for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Complex Molecules for Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Art of Modern Materials

In the vanguard of materials science, the precise synthesis of complex molecules is paramount. It is the foundational craft that enables the design of materials with emergent properties and functionalities. From the intricate, self-assembling patterns of block copolymers to the vast internal landscapes of metal-organic frameworks, the ability to construct molecules with architectural precision dictates the future of electronics, medicine, and sustainable technologies. This guide provides researchers, scientists, and drug development professionals with a curated collection of detailed application notes and protocols for the synthesis of key complex molecules. More than a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the causality behind experimental choices to empower researchers to not only replicate but also innovate.

I. Functional Polymers via Controlled Radical Polymerization: The RAFT Approach

Controlled radical polymerization techniques have revolutionized polymer synthesis, offering unprecedented control over molecular weight, architecture, and functionality. Among these, Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization stands out for its versatility and compatibility with a wide range of monomers.[1][2]

A. The Expertise Behind RAFT: Mastering Control

The elegance of RAFT polymerization lies in the dynamic equilibrium between active (propagating) and dormant polymer chains, mediated by a RAFT agent, typically a thiocarbonylthio compound.[1][3] This equilibrium minimizes irreversible termination reactions that plague conventional free-radical polymerization, allowing for the synthesis of polymers with low polydispersity and well-defined end-groups. The choice of the RAFT agent is critical and depends on the monomer being polymerized.[2][4] The "Z" group on the thiocarbonylthio moiety influences the stability of the intermediate radical, while the "R" group acts as the initiating fragment.[4]

B. Protocol: Synthesis of a Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Diblock Copolymer via RAFT

This protocol details the synthesis of a classic diblock copolymer, PS-b-PMMA, which is widely used in self-assembly and nanotechnology applications.

Materials:

  • Styrene (monomer A), freshly distilled

  • Methyl methacrylate (MMA, monomer B), freshly distilled

  • 2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Standard glassware

Step-by-Step Methodology:

  • Synthesis of the Polystyrene Macro-RAFT Agent (PS-macro-RAFT):

    • In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol), CPDB (e.g., 0.106 g, 0.48 mmol), and AIBN (e.g., 0.016 g, 0.096 mmol) in anisole (10 mL). The molar ratio of [Styrene]:[CPDB]:[AIBN] should be approximately 100:1:0.2.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen and immerse it in a preheated oil bath at 60°C.

    • Allow the polymerization to proceed for a specified time (e.g., 6-8 hours) to achieve a target molecular weight. The reaction can be monitored by taking aliquots and analyzing by Gel Permeation Chromatography (GPC).

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the PS-macro-RAFT agent by slowly adding the reaction mixture to an excess of cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

  • Chain Extension with Methyl Methacrylate to form PS-b-PMMA:

    • In a clean Schlenk flask, dissolve the purified PS-macro-RAFT agent (e.g., 2 g) and AIBN (a small amount, maintaining a similar ratio to the RAFT agent as in the first step) in anisole (10 mL).

    • Add the second monomer, MMA (e.g., 2 g, 20 mmol).

    • Repeat the freeze-pump-thaw cycles to deoxygenate the solution.

    • Immerse the flask in a preheated oil bath at 60°C and stir for a predetermined time (e.g., 12-24 hours).

    • Terminate the reaction and purify the final PS-b-PMMA block copolymer by precipitation in an appropriate non-solvent (e.g., hexane or methanol).

    • Dry the final product under vacuum.

C. Characterization Protocol: Gel Permeation Chromatography (GPC)

GPC is an essential technique to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[3][5]

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for the molecular weight range of the polymers.

  • Mobile phase: Tetrahydrofuran (THF), HPLC grade.

Procedure:

  • Prepare polymer solutions (both PS-macro-RAFT and PS-b-PMMA) in THF at a concentration of 1-2 mg/mL.[6]

  • Filter the solutions through a 0.22 µm syringe filter.

  • Calibrate the GPC system using polystyrene standards of known molecular weights.

  • Inject the polymer solutions into the GPC system.

  • Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). A successful block copolymer synthesis is indicated by a clear shift to higher molecular weight from the macro-RAFT agent to the final block copolymer, with the PDI remaining low (typically < 1.3).

Table 1: Expected GPC Results for PS-b-PMMA Synthesis

SampleMn ( g/mol )PDI (Mw/Mn)
PS-macro-RAFT~10,000< 1.15
PS-b-PMMA~20,000< 1.25
D. Application: Directed Self-Assembly for Nanopatterning

The synthesized PS-b-PMMA can be used to create nanoscale patterns on a substrate through a process called directed self-assembly (DSA).[7][8]

Protocol: Thin Film Formation and Annealing

  • Prepare a solution of the PS-b-PMMA block copolymer in a suitable solvent (e.g., toluene) at a concentration of 1-2 wt%.

  • Spin-coat the solution onto a silicon wafer to form a thin film of controlled thickness.[7]

  • Anneal the film by heating it above the glass transition temperatures of both PS and PMMA (e.g., at 180°C for 24 hours) under vacuum or in an inert atmosphere. This allows the polymer chains to rearrange and form well-ordered microdomains (e.g., lamellae or cylinders).[8]

  • Characterize the resulting nanopatterns using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

II. Supramolecular Assemblies: Building with Non-Covalent Bonds

Supramolecular chemistry offers a "bottom-up" approach to materials design, where molecules are programmed to self-assemble into complex architectures through non-covalent interactions such as hydrogen bonds, metal-ligand coordination, and π-π stacking.[9]

A. The Rationale of Reversibility: Self-Healing Materials

A key advantage of supramolecular interactions is their reversibility.[9] This dynamic nature can be harnessed to create "smart" materials that can respond to external stimuli or even self-heal after damage.[10][11]

B. Protocol: Synthesis of a Self-Healing Supramolecular Polyurethane

This protocol describes the synthesis of a polyurethane incorporating quadruple hydrogen bonding moieties (ureidopyrimidinone, UPy), which imparts self-healing properties.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Poly(caprolactone) diol (PCL-diol)

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Dry dimethylformamide (DMF)

  • Hexane

Step-by-Step Methodology:

  • Synthesis of the UPy-functionalized Chain Extender:

    • In a nitrogen-purged flask, react 2-amino-4-hydroxy-6-methylpyrimidine with a slight excess of IPDI in dry DMF at 80°C for 4 hours. This reaction caps one of the isocyanate groups of IPDI with the pyrimidinone moiety.

  • Polymerization:

    • In a separate flask, dissolve PCL-diol in dry DMF.

    • Add the UPy-functionalized chain extender from step 1 to the PCL-diol solution.

    • Add a catalytic amount of DBTDL.

    • Heat the mixture to 80°C and stir for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by FTIR, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Purification:

    • Precipitate the resulting polymer by pouring the reaction mixture into an excess of hexane.

    • Collect the polymer and dry it under vacuum at 60°C.

C. Characterization and Performance Evaluation

Mechanical Testing:

  • Prepare dog-bone shaped samples of the polymer film.

  • Perform tensile testing to determine the tensile strength, elongation at break, and Young's modulus.[12]

Self-Healing Evaluation:

  • Cut a polymer sample in half with a razor blade.

  • Gently press the two halves back together.

  • Allow the sample to heal at a specific temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 24 hours).

  • Perform tensile testing on the healed sample to quantify the healing efficiency, calculated as the ratio of the tensile strength of the healed sample to that of the original sample.[13]

Table 2: Typical Performance of a UPy-based Self-Healing Polyurethane

PropertyValue
Tensile Strength5 - 15 MPa
Elongation at Break500 - 1000%
Healing Efficiency (24h at RT)> 90%

III. Nanoparticles: Building Blocks of the Nanoscale

Nanoparticles exhibit unique size- and shape-dependent properties that differ from their bulk counterparts.[14] Sonochemical and sol-gel methods are two powerful "bottom-up" approaches for the synthesis of a wide variety of nanoparticles.

A. The Power of Sound and Solution: Sonochemical and Sol-Gel Synthesis

Sonochemistry utilizes the extreme conditions created by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions.[15] These transient "hot spots" can reach temperatures of ~5000 K and pressures of ~1000 atm, facilitating the formation of nanoparticles.[16]

The sol-gel process involves the transition of a solution of molecular precursors (the "sol") into a solid network (the "gel").[17][18] This is typically achieved through hydrolysis and condensation reactions of metal alkoxides.[19] The mild reaction conditions allow for excellent control over the composition and microstructure of the resulting material.[20]

B. Protocol: Sonochemical Synthesis of Zinc Oxide (ZnO) Nanoparticles

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ultrasonic probe or bath

  • Centrifuge

Step-by-Step Methodology:

  • Prepare a 0.1 M solution of zinc acetate dihydrate in ethanol.

  • Prepare a 0.2 M solution of NaOH in ethanol.

  • Place the zinc acetate solution in a beaker and immerse the ultrasonic probe.

  • While sonicating, slowly add the NaOH solution dropwise to the zinc acetate solution. A white precipitate will form immediately.

  • Continue sonication for 1-2 hours. The temperature of the solution may increase; it can be controlled using an ice bath.

  • After sonication, centrifuge the suspension to collect the ZnO nanoparticles.

  • Wash the nanoparticles several times with ethanol to remove any unreacted precursors.

  • Dry the ZnO nanoparticles in an oven at 60-80°C.

C. Protocol: Sol-Gel Synthesis of Silica (SiO₂) Nanoparticles (Stöber Method)

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution)

  • Deionized water

Step-by-Step Methodology:

  • In a flask, mix ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol/water mixture and stir to create a homogeneous solution. The ammonia acts as a catalyst for the hydrolysis of TEOS.[19]

  • While stirring, rapidly add TEOS to the solution.

  • Continue stirring at room temperature for several hours (e.g., 2-24 hours). The solution will become turbid as the silica nanoparticles form. The particle size can be controlled by varying the concentrations of reactants and the reaction time.[21]

  • Collect the silica nanoparticles by centrifugation.

  • Wash the particles several times with ethanol.

  • Dry the silica nanoparticles in an oven.

D. Characterization Protocol: Transmission Electron Microscopy (TEM)

TEM is a powerful technique for visualizing the size, shape, and morphology of nanoparticles.

Procedure:

  • Disperse a small amount of the synthesized nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

  • Place a drop of the dilute nanoparticle dispersion onto a TEM grid (e.g., a carbon-coated copper grid).

  • Allow the solvent to evaporate completely.

  • Image the nanoparticles using a TEM.

  • Use image analysis software to measure the diameters of a large number of particles (e.g., >100) to determine the average particle size and size distribution.

IV. Metal-Organic Frameworks (MOFs): Crystalline Sponges

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis.

A. The Role of the Modulator in MOF Synthesis

In the synthesis of many MOFs, particularly zirconium-based ones like UiO-66, a modulator such as a monocarboxylic acid is often added. The modulator competes with the linker for coordination to the metal clusters, slowing down the nucleation and growth processes. This leads to the formation of larger, more crystalline, and less defective MOF crystals.

B. Protocol: Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Autoclave or sealed reaction vessel

Step-by-Step Methodology:

  • In a glass vial, dissolve ZrCl₄ and H₂BDC in DMF.

  • Add acetic acid as a modulator. The molar ratio of ZrCl₄:H₂BDC:acetic acid can be varied to control the crystallinity and defect density. A typical ratio is 1:1:30.

  • Seal the vial and place it in a preheated oven or autoclave at 120°C for 24 hours.

  • After cooling to room temperature, a white crystalline powder of UiO-66 will have formed.

  • Collect the crystals by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials and DMF trapped within the pores.

  • Activate the MOF by heating under vacuum to remove the solvent from the pores.

V. Dendrimers: Perfectly Branched Polymers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[22] The divergent synthesis method, pioneered by Tomalia, builds the dendrimer outwards from a central core.[23][24]

A. The Iterative Nature of Dendrimer Synthesis

Divergent synthesis involves a repetitive two-step reaction sequence: a Michael addition followed by an amidation.[23] Each repetition of this sequence adds a new "generation" to the dendrimer, exponentially increasing the number of surface functional groups.[22]

B. Protocol: Divergent Synthesis of a Polyamidoamine (PAMAM) Dendrimer (Generations 0 and 1)

Materials:

  • Ethylenediamine (EDA) (core)

  • Methyl acrylate

  • Methanol

  • Excess ethylenediamine for amidation

Step-by-Step Methodology:

  • Generation -0.5 (Ester-terminated):

    • In a flask, react ethylenediamine with a large excess of methyl acrylate in methanol at room temperature. This is a Michael addition reaction.[8]

    • Stir for several days.

    • Remove the excess methyl acrylate and methanol under vacuum to obtain the tetraester-terminated generation -0.5 PAMAM.

  • Generation 0 (Amine-terminated):

    • Dissolve the generation -0.5 dendrimer in methanol.

    • Add a large excess of ethylenediamine. This amidation reaction converts the terminal ester groups to primary amine groups.

    • Stir at room temperature for several days.

    • Remove the excess ethylenediamine and methanol under vacuum to yield the amine-terminated generation 0 (G0) PAMAM dendrimer.

  • Generation 0.5 (Ester-terminated):

    • React the G0 dendrimer with a large excess of methyl acrylate in methanol, similar to step 1.

  • Generation 1 (Amine-terminated):

    • Amidate the G0.5 dendrimer with a large excess of ethylenediamine, similar to step 2, to obtain the G1 PAMAM dendrimer.

VI. Visualization of Workflows

Diagram 1: General Workflow for Block Copolymer Synthesis and Application

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 RAFT Polymerization of Monomer A s2 Purification of Macro-RAFT Agent s1->s2 s3 Chain Extension with Monomer B s2->s3 s4 Purification of Block Copolymer s3->s4 c1 GPC (Mn, PDI) s4->c1 c2 NMR (Composition) s4->c2 a1 Thin Film Deposition c1->a1 c2->a1 a2 Thermal Annealing a1->a2 a3 Nanopattern Formation a2->a3 a4 Device Fabrication a3->a4

Caption: Workflow from RAFT synthesis to nanopatterning application.

Diagram 2: Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization syn Precursor Solution proc Sonochemical or Sol-Gel Process syn->proc np Nanoparticle Suspension proc->np cent Centrifugation np->cent wash Washing cent->wash dry Drying wash->dry tem TEM (Size, Morphology) dry->tem xrd XRD (Crystallinity) dry->xrd uv UV-Vis (Optical Properties) dry->uv

Caption: General workflow for nanoparticle synthesis and characterization.

VII. References

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  • Self-Healing of Polymers via Supramolecular Chemistry - ResearchGate. Available at: --INVALID-LINK--

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  • Divergent synthesis of ammonia core PAMAM dendrimers via the iterative... - ResearchGate. Available at: --INVALID-LINK--

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  • “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts - PMC. Available at: --INVALID-LINK--

  • Properties and Performance Metrics of Healing Agents in Self-healing Concrete. Available at: --INVALID-LINK--

  • Sonochemical Synthesis of Low-Dimensional Nanostructures and Their Applications—A Review - MDPI. Available at: --INVALID-LINK--

  • Dendrimers: synthesis, applications, and properties - PMC. Available at: --INVALID-LINK--

  • Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica - SciSpace. Available at: --INVALID-LINK--

  • The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates | Macromolecules. Available at: --INVALID-LINK--

  • Application of the Sol–Gel Methods to Catalyst Preparation - ResearchGate. Available at: --INVALID-LINK--

  • Mini-Review of Self-Healing Mechanism and Formulation Optimization of Polyurea Coating. Available at: --INVALID-LINK--

  • SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. Available at: --INVALID-LINK--

  • High-Performance Self-Healing Polymers | Accounts of Materials Research. Available at: --INVALID-LINK--

  • (PDF) Sonochemical Synthesis of Inorganic Nanoparticles - ResearchGate. Available at: --INVALID-LINK--

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  • Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC. Available at: --INVALID-LINK--

  • Fast Nucleation for Silica Nanoparticle Synthesis in Sol-Gel Method - PMC. Available at: --INVALID-LINK--

  • Scheme 6 (A) Divergent synthesis of PAMAM dendrons bearing the alkyne functionality. Available at: --INVALID-LINK--

  • Mechanical Performance and Durability Evaluation of Self-Healing Polymers - | International Journal of Innovative Science and Research Technology. Available at: --INVALID-LINK--

  • RAFT Emulsion Polymerization for (Multi)block Copolymer Synthesis: Overcoming the Constraints of Monomer Order | Macromolecules. Available at: --INVALID-LINK--

  • Sonochemical synthesis and characterization of bio-functional nanomaterials. Available at: --INVALID-LINK--

  • The Application of RAFT Agents in Polymer Synthesis - Boron Molecular. Available at: --INVALID-LINK--

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  • In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction - NIH. Available at: --INVALID-LINK--

  • Self-Healing Supramolecular Hydrogels Based on Reversible Physical Interactions - MDPI. Available at: --INVALID-LINK--

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References

Application Notes and Protocols: The Suzuki-Miyaura Reaction for the Synthesis of Biaryls from Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable for constructing biaryl and substituted biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide provides a detailed exploration of the general procedure for Suzuki-Miyaura reactions involving aryl halides, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in its elegant and well-defined catalytic cycle, which typically involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[2][3][5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[2][4][5][7] The reactivity of the aryl halide is crucial here, with the general trend being I > Br > OTf > Cl.[4]

  • Transmetalation: This is often the rate-determining step. An organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][8] The base's role is critical; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[8][9][10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)(Ar')L_n PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Biaryl Product) PdII_ArAr->ArAr ArX Ar-X (Aryl Halide) ArX->PdII_ArX ArBOH2 Ar'-B(OH)₂ + Base (Boronic Acid) ArBOH2->PdII_ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Components and Their Roles: A Deeper Dive

The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its components.

The Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is critical for catalytic activity and stability.[1][12]

Catalyst/PrecatalystCommon LigandsKey Characteristics
Pd(PPh₃)₄ Triphenylphosphine (built-in)A common, air-stable Pd(0) source. Effective for many standard couplings.[12]
Pd(OAc)₂ / PdCl₂ Buchwald ligands (e.g., SPhos, XPhos), dppfPd(II) precatalysts that are reduced in situ to the active Pd(0) species.[2] Often paired with bulky, electron-rich phosphine ligands for challenging substrates, including aryl chlorides.[7][13]
Pd₂(dba)₃ Various phosphines and NHCsA stable Pd(0) source that requires the addition of ligands.[2]
Pd/C None (heterogeneous)A heterogeneous catalyst that can be useful for simpler couplings and offers ease of removal, though it may exhibit lower activity for more demanding transformations.[14]

For challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition step.[7][13]

The Indispensable Role of the Base

The base is not merely a spectator; its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[8][9][10][11]

BaseStrengthCommon Applications
K₂CO₃, Na₂CO₃, Cs₂CO₃ ModerateWidely used, often in aqueous solvent mixtures. Cesium carbonate is more soluble and can be more effective in certain cases.[2]
K₃PO₄ StrongA strong, non-nucleophilic base often used for less reactive substrates or when ester functionalities are present.[2]
KF, CsF Weak/ModerateFluoride ions can also activate boronic acids and are sometimes used when base-sensitive functional groups are present.[8]
Organic Bases (e.g., Et₃N) WeakLess common for standard Suzuki couplings but can be employed in specific applications.
The Organoboron Reagent

While boronic acids are the most common coupling partners due to their stability and commercial availability, other organoboron reagents can also be utilized.[2][8]

  • Boronic Acids (RB(OH)₂): Generally stable, crystalline solids.[15]

  • Boronic Esters (e.g., pinacol esters): More stable than the corresponding boronic acids and less prone to side reactions like protodeboronation.[2] They can be prepared via the Miyaura borylation reaction.[16]

  • Organotrifluoroborates (R-BF₃K): Highly stable, crystalline solids that are activated under the reaction conditions.

The Solvent System

The choice of solvent can significantly impact reaction rates and even selectivity.[17][18] Aprotic solvents are common, and the addition of water is often beneficial, as it can aid in dissolving the base and facilitating the formation of the active boronate species.

Solvent SystemProperties
Toluene, Dioxane, THF Aprotic, ethereal solvents. Often used with aqueous base.[2]
DMF, DMAc Polar aprotic solvents. Can be effective but may be more difficult to remove.[2]
Ethanol/Water, Acetonitrile/Water Protic/polar aprotic mixtures. Can be effective and are considered greener solvent choices.[3]

General Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl halide with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Visualizing the Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand start->setup inert Inert Atmosphere: Evacuate & backfill with Argon/Nitrogen (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.[19]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum or screw cap.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][19]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of ~0.1 M with respect to the aryl halide).[19] Degassing the solvent by sparging with an inert gas for 10-15 minutes prior to addition is crucial to prevent catalyst oxidation.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).[6][19]

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).[3][19]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[3]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).[3]

    • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove the base and other inorganic salts.[3]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3][20]

    • The crude product is then typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[3][21][22]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor choice of base or solvent- Unreactive aryl halide (e.g., chloride)- Use a fresh catalyst or a more active precatalyst/ligand system (e.g., Buchwald ligands).[23]- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- For aryl chlorides, use a more electron-rich, bulky phosphine ligand and potentially higher temperatures.[13]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction- Rigorously exclude oxygen through proper degassing techniques.[2]- Ensure conditions are sufficient for the in situ reduction of the Pd(II) precatalyst.
Protodeboronation - Degradation of the boronic acid, especially with electron-deficient or heteroaromatic systems- Prolonged reaction times at high temperatures- Use a boronic ester (e.g., pinacol ester) for increased stability.[2]- Use a more active catalyst to reduce reaction time and temperature.- Consider using a milder base like KF.
Difficulty in Purification - Co-elution of product with byproducts (e.g., homocoupled boronic acid) or residual triphenylphosphine oxide- Optimize reaction stoichiometry to minimize excess boronic acid.- If using PPh₃-based catalysts, consider alternative ligands to avoid PPh₃=O byproduct.- Recrystallization can be an effective alternative to chromatography for solid products.[22]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of biaryl compounds from aryl halides. A thorough understanding of the catalytic cycle and the specific roles of each reaction component is crucial for successful implementation. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently construct complex molecular architectures for a wide range of applications in science and industry.

References

Streamlining the Synthesis of Fluorinated Biaryls: A One-Pot Protocol via Iridium-Catalyzed C-H Borylation and Palladium-Catalyzed Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, frequently enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] However, the synthesis of these valuable motifs can be complex and time-consuming. This guide details a highly efficient, one-pot methodology that combines iridium-catalyzed C-H borylation of fluoroarenes directly with a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling. By circumventing the need for isolation and purification of the intermediate boronic ester, this tandem approach significantly improves operational simplicity, reduces waste, and provides rapid access to a diverse range of fluorinated biaryls, accelerating discovery timelines.[3][4]

Introduction: The Strategic Advantage of Fluorine in Biaryls

Fluorinated biaryls are privileged structures in drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow medicinal chemists to fine-tune the physicochemical properties of molecules.[5] Strategic fluorination can:

  • Block Metabolic Sites: Prevent unwanted oxidative metabolism by replacing a hydrogen atom at a metabolically vulnerable position, thereby increasing the drug's half-life.[6][7]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing target engagement or solubility.

  • Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, within a protein's binding pocket.

  • Improve Pharmacokinetics: Judicious fluorination can enhance membrane permeability and oral bioavailability.[1][8] Approximately 20% of recently approved drugs contain fluorine, underscoring its importance.[8]

Traditional multi-step syntheses of these compounds often require pre-functionalized starting materials, leading to longer synthetic routes and lower overall yields. The one-pot C-H borylation/Suzuki coupling sequence represents a paradigm shift, offering a more direct and atom-economical route to these high-value compounds.[9][10]

Part I: The Core Chemistry - Iridium-Catalyzed C–H Borylation

The first stage of the one-pot sequence is the direct conversion of a C–H bond on the fluoroarene into a C-B bond. Iridium catalysis is exceptionally well-suited for this transformation due to its high functional group tolerance and predictable regioselectivity.[11][12]

Mechanism and The Role of Iridium

The generally accepted mechanism for iridium-catalyzed C–H borylation proceeds through an Ir(III)/Ir(V) catalytic cycle.[13][14] The active catalyst, an Ir(III)-tris(boryl) complex, is generated in situ.

The key steps are:

  • C–H Oxidative Addition: The electron-rich Ir(III) center activates a C–H bond of the fluoroarene, forming a seven-coordinate Ir(V) hydride intermediate.[13]

  • C–B Reductive Elimination: The aryl group and a boryl ligand are eliminated from the Ir(V) center, forming the desired aryl boronic ester and regenerating an Ir(III) species. This step is typically the rate-determining step.

  • Catalyst Regeneration: The resulting Ir(III)-hydrido-bis(boryl) complex reacts with the boron source (e.g., B₂pin₂) to regenerate the active Ir(III)-tris(boryl) catalyst.

G Figure 1. Simplified Catalytic Cycle of Ir-Catalyzed C-H Borylation cluster_cycle A [Ir(III)]-tris(boryl) Active Catalyst B Ir(V) Hydride Intermediate A->B + Fluoroarene - H-Bpin (Oxidative Addition) C [Ir(III)]-hydrido-bis(boryl) B->C - Fluoroaryl-Bpin (Reductive Elimination) C->A + B₂pin₂ (Catalyst Regeneration) L1 Fluoroarene C-H Bond Activation L2 Product Formation G Figure 2. One-Pot Borylation/Suzuki Coupling Workflow Start Reaction Vessel: Fluoroarene B₂pin₂ [Ir] Catalyst Solvent (e.g., MTBE) Step1 Step 1: C-H Borylation (e.g., 80 °C, 2-16 h) Start->Step1 Intermediate In situ formation of Fluoroaryl Boronic Ester Step1->Intermediate Additives Add: Aryl Halide (Ar'-X) [Pd] Catalyst Aqueous Base (e.g., K₂CO₃) Intermediate->Additives Step2 Step 2: Suzuki Coupling (e.g., 80 °C, 1-12 h) Additives->Step2 Product Final Product: Fluorinated Biaryl Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Protodeboronation of Difluorophenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing protodeboronation of difluorophenylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet critical side reaction in Suzuki-Miyaura cross-coupling. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why are difluorophenylboronic acids especially susceptible?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the context of coupling a difluorophenylboronic acid, this results in the formation of difluorobenzene, a volatile byproduct that consumes your starting material and reduces the overall yield of the desired biaryl product.[3]

Difluorophenylboronic acids are particularly prone to this decomposition pathway due to the strong electron-withdrawing nature of the two fluorine atoms.[3][4] This effect increases the Lewis acidity of the boron center, making the C-B bond more polarized and thus more susceptible to cleavage, especially under the basic conditions required for the Suzuki-Miyaura reaction.[5][6]

Q2: How can I definitively identify that protodeboronation is the cause of my low yield?

A2: The most direct method is to analyze your crude reaction mixture for the presence of the protodeboronated byproduct (e.g., 1,2-, 1,3-, or 1,4-difluorobenzene). This can be accomplished using standard analytical techniques such as:

  • GC-MS: Ideal for detecting volatile aromatic byproducts.

  • LC-MS: Can identify the byproduct if it's retained on the column.

  • ¹H and ¹⁹F NMR Spectroscopy: Look for the characteristic signals of the corresponding difluorobenzene isomer in your crude NMR spectrum.[3][7]

Q3: What are the primary factors that accelerate protodeboronation?

A3: Several reaction parameters can significantly increase the rate of protodeboronation. Understanding these is the first step to mitigating the issue:

  • Base: The choice and concentration of the base are critical. Strong bases (e.g., NaOH, KOH) and high pH (typically above 10) can significantly accelerate the formation of the unstable tetrahedral boronate species, which is a key intermediate in the base-catalyzed protodeboronation pathway.[5][6][8][9]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2][10] While necessary for the catalytic cycle, excessive heat can favor the decomposition pathway.

  • Water Content: Water acts as the proton source for the C-H bond formation.[2][10] While Suzuki couplings are often run in aqueous solvent mixtures to dissolve the base, a high concentration of water can facilitate protodeboronation.

  • Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose.[10] A sluggish desired reaction provides more opportunity for the side reaction to occur.

  • Catalyst System: An inefficient palladium catalyst system that leads to slow catalytic turnover will allow the boronic acid to decompose before it can be productively consumed in the transmetalation step.[2][11]

Q4: My difluorophenylboronic acid seems unstable even before the reaction. How should it be stored?

A4: Proper storage is crucial for maintaining the integrity of the reagent. Difluorophenylboronic acids should be stored in a tightly sealed container in a cool (refrigeration at <4°C / 39°F is recommended), dry, and well-ventilated place.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from atmospheric moisture.[3]

Troubleshooting Guide: Low Yield & High Byproduct Formation

If you observe low yields of your target biaryl and have confirmed the presence of a difluorobenzene byproduct, consult the following guide.

Diagram: Troubleshooting Workflow for Protodeboronation

This decision tree provides a logical path to diagnose and solve issues related to protodeboronation.

G start High Protodeboronation Observed? cause1 Cause: Boronic Acid Instability start->cause1 cause2 Cause: Suboptimal Reaction Conditions start->cause2 cause3 Cause: Inefficient Catalyst System start->cause3 sol1 Solution: Use Protected Boronic Ester (Pinacol or MIDA) cause1->sol1 Slow-release of active species sol2 Solution: Optimize Base & Temperature cause2->sol2 Reduce decomposition rate sol3 Solution: Use Highly Active Catalyst/Ligand cause3->sol3 Outcompete side reaction

Caption: A decision tree for troubleshooting protodeboronation.

Issue 1: Rapid Decomposition of the Boronic Acid
  • Root Cause: The free difluorophenylboronic acid is inherently unstable under the reaction conditions. The concentration of the active boronic acid in the reaction mixture is too high for too long, favoring decomposition.

  • Primary Solution: Employ a Stabilized Boronic Acid Derivative. The most effective strategy is to use a more stable form of the boronic acid, such as a pinacol ester or a MIDA boronate ester .[1][3] These derivatives act as "slow-release" agents, hydrolyzing in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[1] This ensures the boronic acid is consumed by the catalyst faster than it can decompose.[1] Potassium trifluoroborate salts are also a more stable alternative.[12]

Issue 2: Suboptimal Reaction Conditions
  • Root Cause: The chosen base, solvent, or temperature is creating an environment that excessively promotes protodeboronation over the desired cross-coupling.

  • Solutions:

    • Re-evaluate the Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Potassium carbonate (K₂CO₃) and cesium fluoride (CsF) are also effective alternatives that can reduce the rate of protodeboronation.[2][10][13]

    • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature (e.g., from 100°C to 80°C) can disproportionately slow the rate of protodeboronation compared to the Suzuki coupling.[3][10]

    • Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents under an inert atmosphere to minimize the presence of water, the key proton source for the side reaction.[3][10] If a water co-solvent is necessary, use the minimum amount required to dissolve the base (e.g., a 10:1 dioxane:water ratio).[10]

Issue 3: Inefficient Catalytic System
  • Root Cause: The palladium catalyst is not turning over fast enough. A slow transmetalation step allows the boronic acid to linger and decompose.[14]

  • Solutions:

    • Select a High-Activity Catalyst: For challenging substrates like electron-deficient difluorophenylboronic acids, highly active catalyst systems are required. Use a robust Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that rapidly generates the active Pd(0) species.[3]

    • Employ Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination. Ligands such as SPhos , XPhos , or RuPhos are excellent choices as they promote rapid catalytic turnover, which can outcompete the protodeboronation side reaction.[3][15][16]

Table 1: Recommended Reaction Parameter Adjustments
ParameterStandard Condition (High Protodeboronation)Recommended Optimized ConditionRationale
Boron Reagent Difluorophenylboronic AcidDifluorophenylboronic acid pinacol esterIncreases stability; provides slow release of the active species.[3][17]
Base NaOH, KOH, Cs₂CO₃K₃PO₄, K₂CO₃, CsFMilder bases reduce the rate of base-catalyzed protodeboronation.[2][8]
Solvent High water content (e.g., 1:1 Dioxane/H₂O)Anhydrous Dioxane or Toluene, or minimal H₂O (e.g., 10:1)Minimizes the proton source required for the side reaction.[10]
Temperature >100 °C70-85 °CDecreases the rate of decomposition relative to cross-coupling.[3]
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / SPhos or XPhosHighly active systems accelerate the desired reaction to outpace decomposition.[3][15]
Validated Experimental Protocols
Protocol 1: Preparation of 2,5-Difluorophenylboronic Acid Pinacol Ester

This procedure converts the less stable boronic acid into its robust pinacol ester derivative, which can be purified and stored for later use.

Materials:

  • 2,5-Difluorophenylboronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Toluene

  • Round-bottom flask, magnetic stir bar, Dean-Stark apparatus, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,5-difluorophenylboronic acid and pinacol.[3]

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Diagram: Competing Suzuki Coupling vs. Protodeboronation Pathways

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (+ Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_trans Transmetalation (+ Ar²-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product boronic_acid Ar²-B(OH)₂ (Difluorophenylboronic Acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻) byproduct Ar²-H (Difluorobenzene) boronate->byproduct + Proton Source (H₂O)

Caption: The desired catalytic cycle competes with base-catalyzed protodeboronation.

Protocol 2: Optimized Suzuki-Miyaura Coupling with a Pinacol Ester

This protocol provides a robust starting point for coupling an aryl halide with the stabilized difluorophenylboronic acid pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Difluorophenylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the difluorophenylboronic acid pinacol ester, and the base (K₃PO₄).

  • In a separate vial (ideally in a glovebox), weigh the palladium source and the ligand, and add them to the Schlenk flask.

  • Add the anhydrous solvent via syringe.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Reaction Yield for (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique substitution pattern of this molecule, featuring an ester and two fluorine atoms, presents specific challenges and opportunities in its synthesis and purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and work-up of this compound.

Q1: My overall yield is critically low after synthesis and purification. What are the most common points of failure?

Low yield is a frequent issue in arylboronic acid synthesis, often resulting from a combination of factors across multiple steps. The most critical areas to investigate are:

  • Inefficient Organometallic Formation: The synthesis typically begins with a halogenated precursor (e.g., methyl 3-bromo-2,6-difluorobenzoate), which is converted to an organolithium or Grignard reagent. Incomplete conversion is a primary cause of low yield.

  • Side Reactions with the Ester Group: The methoxycarbonyl group is an electrophilic site. The highly nucleophilic organometallic intermediate can react with the ester, leading to unwanted byproducts, especially if the temperature is not rigorously controlled.

  • Suboptimal Borylation: The reaction of the organometallic with the borate ester (e.g., triisopropyl borate) is highly sensitive to stoichiometry and temperature. Adding too much organometallic can lead to the formation of diarylborinic acids.[1]

  • Protodeboronation during Work-up: The carbon-boron bond can be cleaved under harsh acidic or basic conditions, especially with prolonged exposure or heat, reverting the product to methyl 2,4-difluorobenzoate.[2][3]

  • Purification Losses: this compound is a polar molecule. Standard purification techniques like silica gel chromatography often lead to significant product loss due to strong adsorption and potential decomposition on the stationary phase.[4][5]

Q2: My crude reaction mixture shows a large amount of my starting material, methyl 3-bromo-2,6-difluorobenzoate. What's going wrong?

This points directly to a problem with the initial metal-halogen exchange or Grignard formation.

  • Causality: The formation of the organometallic intermediate is the yield-determining step. If this step is inefficient, the unreacted starting material will be carried through the reaction and quenching steps.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your n-butyllithium (n-BuLi) is properly titrated and active. For Grignard formation, the magnesium turnings must be fresh and activated (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer.

    • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Temperature Control: For lithium-halogen exchange with n-BuLi, the reaction should be maintained at very low temperatures (typically -78 °C) to prevent side reactions.

Q3: I'm observing a significant amount of methyl 2,4-difluorobenzoate as a byproduct. How do I prevent this?

This byproduct is the result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Causality: This occurs when the organometallic intermediate is quenched by a proton source before it can react with the borate ester, or when the final boronic acid product loses its B(OH)₂ group during acidic work-up.[3]

  • Troubleshooting Steps:

    • During Borylation: Ensure the trialkyl borate is added to the organometallic solution at low temperature, and that the organometallic is not inadvertently quenched by trace moisture or acidic impurities in the borate ester.

    • During Work-up: The hydrolysis of the boronate ester intermediate should be performed under carefully controlled conditions. Avoid using strong acids or prolonged heating. A gentle quench with saturated ammonium chloride or dilute HCl at 0 °C is often sufficient.

Q4: My product is an intractable oil or fails to crystallize, making isolation difficult. What purification strategies are effective for this compound?

This is a classic problem with substituted arylboronic acids. Standard crystallization and chromatography are often challenging.[6] An acid-base extraction is the most robust and scalable purification method.[5][7]

  • Causality: Boronic acids are Lewis acids and will react with a strong base (like NaOH) to form a water-soluble sodium boronate salt.[8] Neutral organic impurities (like the starting material or protodeboronated byproduct) will remain in the organic phase and can be washed away.

  • Recommended Strategy: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH). The boronic acid will move into the aqueous layer as its sodium salt.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 2-4 M HCl) until the pH is ~1-2.

    • The pure boronic acid will precipitate out of the solution as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Below is a workflow diagram illustrating this highly effective purification process.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Product in Ether boronate Aqueous Sodium Boronate Salt crude->boronate Extract with NaOH(aq) impurities Neutral Impurities Washed Away boronate->impurities Wash with Ether precipitate Pure Boronic Acid Precipitate boronate->precipitate Acidify with HCl(aq) to pH 1-2 final Pure Product precipitate->final Filter, Wash & Dry

Caption: Acid-Base Purification Workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and generally reliable method is the reaction of an aryl organometallic species with a trialkyl borate at low temperature, followed by acidic hydrolysis.[8] The organometallic is typically formed via lithium-halogen exchange from an aryl bromide using an organolithium reagent like n-BuLi at -78 °C. This is often preferred over Grignard formation for substrates with sensitive functional groups like esters.

Q2: How does the methoxycarbonyl (ester) group impact the synthesis?

The ester group is an electron-withdrawing group and an electrophilic site.

  • Reactivity: It makes the aromatic ring more electron-deficient, which can affect the rate of metal-halogen exchange.

  • Side Reactions: Its primary impact is as a potential site for nucleophilic attack by the organolithium or Grignard reagent. This is why extremely low temperatures (-78 °C) are mandatory to ensure the rate of metal-halogen exchange is much faster than the rate of nucleophilic attack on the ester.[9]

Q3: What is a boroxine and how does it affect my experiments?

A boroxine is a six-membered ring containing alternating boron and oxygen atoms. It is the cyclic anhydride trimer formed by the dehydration of three boronic acid molecules.[10]

  • Formation: Boronic acids can spontaneously dehydrate, especially upon heating or prolonged storage. This means a sample of boronic acid is often a mixture of the free acid and its boroxine.

  • Impact: The formation of boroxine alters the molecular weight of the reagent. If you weigh out 100 mg of what you believe is the boronic acid, but a significant portion is the boroxine, you will be using fewer molar equivalents than calculated in your subsequent reaction (e.g., a Suzuki coupling). This can lead to lower yields and unreacted starting material in the next step. For critical applications, it's recommended to recrystallize the boronic acid before use to ensure it is primarily in the monomeric B(OH)₂ form.[10]

Q4: What are the best practices for storing this boronic acid?

To minimize dehydration to the boroxine and potential decomposition, the compound should be stored in a tightly sealed container in a cool, dry place, such as a desiccator or a freezer.[11] Storing it under an inert atmosphere can further prolong its shelf life.

Q5: Can I use the crude product directly in a Suzuki-Miyaura coupling?

While sometimes possible for robust coupling reactions, it is generally not recommended.[12]

  • Purity Issues: Crude material will contain unreacted starting materials and byproducts that can interfere with the catalytic cycle of the Suzuki reaction.

  • Stoichiometry Errors: The unknown purity of the crude material makes it impossible to determine the correct stoichiometry for the coupling reaction, leading to inconsistent and suboptimal results.[13] Using a purified, well-characterized boronic acid is essential for achieving reproducible and high-yielding Suzuki-Miyaura couplings.[14]

Part 3: Key Experimental Protocols

Protocol 1: Synthesis via Lithium-Halogen Exchange

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: Add methyl 3-bromo-2,6-difluorobenzoate (1.0 equiv) to an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.2 equiv) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared organolithium solution into the cold borate solution via a cannula.

  • Warming & Quench: After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by slowly adding 2 M aqueous HCl at 0 °C until the pH is ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude boronic acid from Protocol 1 in diethyl ether (~10 mL per gram of crude material).

  • Basification: Transfer the ether solution to a separatory funnel and extract with 1 M NaOH (aq) (3x). Combine the aqueous layers.

  • Washing: Wash the combined basic aqueous layers with diethyl ether (2x) to remove any residual neutral impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 4 M HCl (aq) with vigorous stirring until the pH is 1-2, confirmed by pH paper. A white precipitate should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Final Wash & Dry: Wash the filter cake with a small amount of ice-cold deionized water. Dry the purified product under high vacuum to a constant weight.

Part 4: Data & Visualization

Table 1: Summary of Key Reaction Parameters and Their Impact

ParameterRecommended ConditionRationale & Impact on Yield
Temperature (Lithiation) -78 °CCritical. Prevents nucleophilic attack on the ester group. Higher temperatures drastically reduce yield by creating byproducts.
Solvent Anhydrous THFEssential for stabilizing the organolithium intermediate. Must be free of water and peroxides.
Borate Ester Triisopropyl BorateSteric bulk can help minimize over-addition (formation of borinic acids) compared to trimethyl borate.
Stoichiometry (n-BuLi) 1.05 - 1.10 equivA slight excess ensures complete conversion of the starting bromide. A large excess can lead to side reactions.
Work-up pH pH 1-2Ensures the boronate ester is fully hydrolyzed to the boronic acid and that the final product is fully protonated for precipitation.

Troubleshooting Flowchart for Low Yield

G start Low Overall Yield q1 Analyze Crude NMR: Is starting material present? start->q1 q2 Is protodeboronated product present? q1->q2 No a1_yes Cause: Incomplete Lithiation Solution: - Titrate n-BuLi - Ensure anhydrous conditions - Check starting material purity q1->a1_yes Yes q3 Is product oily/impure after work-up? q2->q3 No a2_yes Cause: Protodeboronation Solution: - Use milder quench (e.g., sat. NH4Cl) - Avoid heat during work-up - Ensure no moisture in borylation step q2->a2_yes Yes a3_yes Cause: Purification Issues Solution: - AVOID silica chromatography - Use Acid-Base Extraction (Protocol 2) - Attempt recrystallization q3->a3_yes Yes

Caption: A decision tree for troubleshooting low yield.

References

Overcoming instability of polyfluorinated aryl boronic acids under basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Instability Under Basic Conditions for Researchers, Scientists, and Drug Development Professionals.

Polyfluorinated aryl boronic acids are invaluable reagents in modern synthetic chemistry, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Their unique electronic properties make them excellent partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their utility is often hampered by a significant challenge: inherent instability under the basic conditions typically required for these transformations. This guide provides an in-depth analysis of this instability and offers practical, field-proven troubleshooting strategies and alternative protocols to ensure successful and reproducible outcomes in your research.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental reasons behind the decomposition of polyfluorinated aryl boronic acids.

FAQ 1: Why is my polyfluorinated aryl boronic acid decomposing during my Suzuki-Miyaura coupling reaction?

The primary decomposition pathway for aryl boronic acids, especially those bearing electron-withdrawing groups like fluorine, is protodeboronation .[1][2][3] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.

The Mechanism of Base-Catalyzed Protodeboronation:

Under the basic conditions required for Suzuki-Miyaura coupling, the following steps occur[2]:

  • Boronate Formation: The boronic acid (ArB(OH)₂) reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species (ArB(OH)₃⁻).

  • Protonolysis: The boronate then reacts with a proton source, most commonly water, which cleaves the C-B bond.

  • Aryl Anion Pathway: For highly electron-deficient rings, such as polyfluorinated ones, the mechanism can involve the generation of a transient, unstable aryl anion, which is then rapidly quenched by a proton source.[1][2]

The strong electron-withdrawing nature of multiple fluorine atoms on the aryl ring makes the ipso-carbon (the carbon attached to the boron) highly electron-deficient and thus more susceptible to this cleavage. This makes polyfluorinated aryl boronic acids particularly prone to rapid decomposition.[1][4]

Protodeboronation cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Polyfluorinated Aryl Boronic Acid (ArB(OH)₂) ArBOH3 Boronate Anion (ArB(OH)₃⁻) ArBOH2->ArBOH3 + OH⁻ TransitionState Transition State ArBOH3->TransitionState + H₂O (Proton Source) ArH Protodeboronated Product (Ar-H) TransitionState->ArH BOH4 B(OH)₄⁻ TransitionState->BOH4

Caption: Mechanism of base-catalyzed protodeboronation.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides direct answers and solutions to common problems encountered during experiments.

Issue 1: My Suzuki-Miyaura coupling reaction has low or no yield, and I suspect boronic acid decomposition.

This is the most common issue. The rate of protodeboronation is competing with, and winning against, the rate of your desired cross-coupling reaction. Here’s how to troubleshoot it.

Probable Cause A: Reaction conditions are too harsh.

The choice of base, temperature, and solvent are critical.

  • Solution 1: Optimize the Base. Strong bases and aqueous conditions accelerate protodeboronation.[1][2] While a base is necessary to facilitate transmetalation in the catalytic cycle, a milder base can often provide the right balance.[5] Consider screening different bases.

BaseTypeCommon Usage & Notes
K₃PO₄ StrongVery common, but can be too harsh for sensitive substrates. Often used with Buchwald ligands.[6][7]
Cs₂CO₃ StrongOften effective, but can also accelerate decomposition.
K₂CO₃ / Na₂CO₃ ModerateA good starting point. Less aggressive than phosphates or hydroxides.[8][9]
KF / CsF Weak (Fluoride)Fluoride bases can be particularly effective and may help stabilize the boronic acid.[8]
  • Solution 2: Reduce the Reaction Temperature. High temperatures increase the rate of all reactions, including decomposition. If your coupling is sluggish, a more active catalyst is a better solution than simply increasing the heat. Try running the reaction at a lower temperature (e.g., 40-60 °C) for a longer period.[10]

  • Solution 3: Use Anhydrous Conditions. Since water is often the proton source for protodeboronation, switching to a rigorously dried, non-protic solvent system (e.g., anhydrous dioxane or toluene) can suppress this side reaction.

Probable Cause B: The catalytic cycle is too slow.

If the cross-coupling is slow, the boronic acid has more time to decompose.

  • Solution: Employ a High-Activity Catalyst System. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are designed to make the catalytic cycle extremely fast, even at low temperatures.[6] These systems can accelerate the desired coupling to outcompete protodeboronation.

    • Recommended Catalysts: Buchwald-type precatalysts (e.g., SPhos Pd G4, XPhos Pd G3) are highly effective for coupling challenging substrates, including electron-deficient boronic acids.[6][11] They promote rapid catalyst activation under conditions where the boronic acid decomposition is slow.[6]

Issue 2: My polyfluorinated aryl boronic acid is unstable even on the shelf or during purification.

Many polyfluorinated and heterocyclic boronic acids are notoriously difficult to store and handle.[7][12] If your starting material is already partially decomposed, your reaction is destined to fail.

  • Solution: Convert the Boronic Acid to a More Stable Derivative. This is the most robust and widely adopted strategy. By "protecting" the boronic acid moiety, you can dramatically increase its stability to air, moisture, and basic conditions.[13]

Derivatization cluster_1 Decision Workflow for Unstable Boronic Acids cluster_2 Derivatization Options Start Is the polyfluorinated boronic acid unstable? Derivatize Convert to a stable derivative Start->Derivatize Yes Pinacol Pinacol Ester (Good Stability) Derivatize->Pinacol Trifluoro Trifluoroborate (R-BF₃K) (Excellent Stability) Derivatize->Trifluoro MIDA MIDA Boronate (Slow Release) Derivatize->MIDA

Caption: Decision workflow for handling unstable boronic acids.

Section 3: Key Stabilization Strategies & Protocols

Here we detail the most effective methods for stabilizing your polyfluorinated aryl boronic acids.

Strategy 1: Boronic Esters (e.g., Pinacol Esters)

Converting a boronic acid to its corresponding pinacol ester is a common and effective strategy. Pinacol esters are generally crystalline, more stable to storage, and less susceptible to protodeboronation.[4][13]

Protocol: Synthesis of a Pinacol Boronate Ester
  • Setup: In a round-bottom flask, dissolve the polyfluorinated aryl boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add an anhydrous drying agent like MgSO₄ and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Workup: Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography.

Strategy 2: Potassium Organotrifluoroborates (R-BF₃K)

Organotrifluoroborates are exceptionally stable alternatives to boronic acids.[14][15] They are crystalline solids that are stable to both air and moisture, making them easy to handle and store indefinitely.[14] They participate in Suzuki-Miyaura coupling under specific conditions, often requiring a base like Cs₂CO₃ or K₂CO₃.[14]

Protocol: Synthesis of a Potassium Organotrifluoroborate [14]
  • Dissolution: Dissolve the polyfluorinated aryl boronic acid (1.0 equiv) in methanol.

  • Addition: To the stirring solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).

  • Precipitation: A white precipitate of the potassium aryltrifluoroborate salt typically forms immediately.

  • Isolation: Stir the mixture for 30 minutes at room temperature.

  • Purification: Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Strategy 3: MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, protected boronic acids.[7] A key advantage is their ability to act as "slow-release" sources of boronic acid under basic conditions. The MIDA ligand is cleaved in situ, gradually releasing the reactive boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while allowing the coupling to proceed efficiently.[7] This strategy is particularly powerful for couplings with slow-reacting electrophiles like aryl chlorides.[7]

Section 4: Advanced & Alternative Approaches

FAQ 2: Can I avoid using a base entirely?

Yes, recent advances have led to the development of base-free Suzuki-Miyaura coupling methods. These are particularly well-suited for acutely base-sensitive substrates like polyfluorinated aryl boronic acids.[16][17][18]

  • "Cationic" Suzuki-Miyaura Coupling: This method uses a specialized palladium catalyst that proceeds through a cationic organopalladium intermediate.[16][17] This pathway does not require a base for the transmetalation step, thus completely circumventing the cause of protodeboronation. This approach has been shown to be highly effective for a wide range of sensitive boronic acids.[16][18]

Summary of Stabilization Strategies
Boron ReagentStability & HandlingTypical Coupling ConditionsKey Advantage
Boronic Acid Often unstable, sensitive to air/moisture, prone to protodeboronation.[1][7]Standard Suzuki (Base required).Commercially available.
Pinacol Ester Generally air-stable solids, easier to handle and purify than boronic acids.[13][19]Standard Suzuki (Base required).Good balance of stability and reactivity.
Organotrifluoroborate Exceptionally stable crystalline solids, indefinite shelf-life.[14][15]Requires specific conditions, often stronger bases (e.g., Cs₂CO₃).[14]Highest stability for storage and handling.
MIDA Boronate Air-stable, crystalline solids.[7]Base required for slow release of the boronic acid.[7]Slow-release mechanism protects the unstable boronic acid during the reaction.

References

Technical Support Center: Navigating Side Reactions of Fluorinated Boronic Acids in Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and side reactions encountered when using fluorinated boronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The strategic incorporation of fluorine is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the unique electronic properties of fluorinated reagents introduce specific challenges in synthesis. This document provides in-depth, mechanistically grounded answers and troubleshooting protocols to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I'm isolating the protodeboronated arene (Ar-H) as a major byproduct. What is happening and how can I fix it?

A1: You are observing protodeboronation, the most common and frustrating side reaction for this class of compounds.

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming your starting material.[4] Fluorinated aryl boronic acids are particularly susceptible because the electron-withdrawing nature of fluorine atoms increases the electrophilicity of the ipso-carbon, weakening the C-B bond and making it more prone to cleavage, especially under basic conditions.[4][5][6]

This side reaction can be catalyzed by the base required for the reaction or even by the palladium catalyst itself.[7][8] Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can paradoxically accelerate protodeboronation by forming a reactive intermediate that readily undergoes protonolysis with trace amounts of water.[7][9][10]

  • Modify the Base and Solvent System:

    • Switch to a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Use milder, anhydrous bases such as K₃PO₄, Cs₂CO₃, or KF.[4][11]

    • Ensure Anhydrous Conditions: Adventitious water is a primary proton source for this side reaction.[9] Use freshly dried, degassed solvents and store reagents in a desiccator to minimize water content.

  • Optimize Reaction Temperature:

    • Lower the Temperature: Higher temperatures significantly accelerate the rate of protodeboronation.[4] If your desired coupling is efficient, running the reaction at a lower temperature can suppress the side reaction.

  • Increase Boronic Acid Stability (Most Effective Strategy):

    • Switch to a Boronate Ester: The most robust solution is to replace the boronic acid with a more stable derivative. Boronic acids exist in equilibrium with their cyclic trimers (boroxines), which can complicate reactions.[12]

      • Pinacol Esters: These are commercially available or easily synthesized and offer significantly enhanced stability.[4]

      • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable and provide a "slow release" of the active boronic acid under reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[4]

  • Re-evaluate Your Catalyst System:

    • Use a Highly Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.[4] Modern systems using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are often effective.[13]

    • Be Mindful of Ligand Choice: While bulky ligands are often necessary for challenging couplings, be aware of their potential to promote Pd-catalyzed protodeboronation.[10] If this side reaction dominates, screening slightly less bulky ligands may be beneficial.

Q2: I'm observing a significant amount of homocoupled biaryl (Ar-Ar) byproduct. What causes this and how can I prevent it?

A2: The formation of a biaryl from the coupling of two boronic acid molecules is typically caused by the presence of oxygen.

This side reaction proceeds through a different mechanism than the desired cross-coupling. If oxygen is present, it can react with the active Pd(0) catalyst to form a palladium peroxo complex [(η²-O₂)PdL₂].[14] This species can then react with two molecules of your fluorinated boronic acid to produce the homocoupled product and regenerate a Pd(0) species, which can re-enter the catalytic cycle.[14][15]

  • Rigorous Exclusion of Oxygen:

    • Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents immediately before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[16]

    • Maintain an Inert Atmosphere: Assemble your reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques. Ensure the reaction vessel is thoroughly purged with inert gas before adding reagents.[16]

  • Catalyst Choice and Handling:

    • Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an initial reduction to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules, especially if other reducing agents are absent.[15] While this generates the active catalyst, it consumes your starting material. Ensuring a clean, oxygen-free setup is the best way to prevent this from becoming a major pathway.

Q3: The reaction is sluggish or stalls completely. How can I improve the reactivity of my electron-deficient fluorinated boronic acid?

A3: The electron-withdrawing fluorine atoms that make the C-B bond susceptible to protodeboronation also decrease the nucleophilicity of the aryl group, which can slow down the critical transmetalation step in the catalytic cycle. [17][18]

For the Suzuki-Miyaura reaction to proceed, the organic group must be transferred from boron to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic anionic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[11][19][20] If the aryl group is highly electron-deficient, this process can be slow.

  • Enhance Catalyst Activity:

    • Use Modern Ligands: Employ catalyst systems with highly active, electron-rich, and sterically hindered phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both the initial oxidative addition and the final reductive elimination steps, which can help drive the entire catalytic cycle forward.[13][17]

  • Optimize the Base:

    • Stronger, Non-Nucleophilic Base: If protodeboronation is not the primary concern, using a stronger base can more effectively generate the reactive boronate species and accelerate transmetalation.[11] Cs₂CO₃ is often a good choice.

    • Role of Water: In some cases, a small amount of water can be beneficial. It can help solubilize inorganic bases and may facilitate the hydrolysis of boronate esters to the more reactive boronic acids in situ.[21] However, this must be balanced carefully against the risk of protodeboronation.

  • Increase Temperature:

    • Heating the reaction (e.g., 80–110 °C) can provide the necessary activation energy for a slow transmetalation step.[16] This is often a trade-off, as higher temperatures also increase the rate of decomposition and side reactions like protodeboronation.[4]

Q4: Can the C-F bond be cleaved under coupling conditions?

A4: While significantly more challenging than C-Cl or C-Br bond activation, palladium-catalyzed C-F activation is possible, particularly with highly electron-deficient (polyfluorinated) arenes. [22][23]

This is generally a less common side reaction for the boronic acid partner compared to protodeboronation. However, palladium-catalyzed hydrodefluorination (replacement of -F with -H) is a known transformation.[24] If you are working with polyfluorinated systems and observe unexpected byproducts, C-F activation could be a contributing factor. This is more often a consideration for the aryl halide coupling partner.

  • If C-F activation is suspected, using milder reaction conditions (lower temperature, less electron-rich ligands) may be necessary. However, this is an advanced issue and is less frequently the cause of failure than the other side reactions discussed.

Mechanistic Insights & Troubleshooting Workflows

To effectively troubleshoot, it is crucial to understand the competing reaction pathways.

Key Reaction Mechanisms

The desired Suzuki-Miyaura coupling must outcompete several potential side reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts pd2 Ar¹-Pd(II)L₂-X oa_ts->pd2 tm_ts Transmetalation pd2->tm_ts pd2_ar2 Ar¹-Pd(II)L₂-Ar² tm_ts->pd2_ar2 re_ts Reductive Elimination pd2_ar2->re_ts re_ts->pd0 product Ar¹-Ar² re_ts->product reagents Ar¹-X reagents->oa_ts boronic Ar²-B(OR)₂ + Base boronic->tm_ts

Caption: The productive Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_0 Protodeboronation Pathways cluster_1 Homocoupling Pathway boronic Ar-B(OH)₂ pdb_base Ar-H boronic->pdb_base Base, H₂O pdb_pd Ar-H boronic->pdb_pd Pd(II) cat., H₂O boronic2 2 Ar-B(OH)₂ hc_product Ar-Ar boronic2->hc_product Pd(0), O₂

Caption: Major unproductive pathways: Protodeboronation and Homocoupling.

Data Summary & Recommended Conditions

The optimal conditions depend heavily on the specific fluorinated boronic acid and its coupling partner. The following table provides a general starting point for optimization.

Issue / Substrate ClassRecommended BaseSolvent SystemLigand ClassKey Considerations
High Protodeboronation Risk (e.g., ortho-fluoro, heteroaryl)K₃PO₄, Cs₂CO₃, KFAnhydrous Dioxane, Toluene, or 2-MeTHFBuchwald-type (e.g., SPhos)Strict exclusion of water is critical. Consider converting to a pinacol or MIDA ester.
Electron-Deficient Boronic Acid (e.g., di/tri-fluorophenyl)Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂OBulky, Electron-Rich (e.g., XPhos, RuPhos)Higher temperatures may be needed. Monitor for protodeboronation.
General Purpose / Screening K₂CO₃, K₃PO₄Dioxane/H₂O (10:1), Toluene/H₂O (10:1)dppf, SPhosA good starting point for a wide range of substrates.

Experimental Protocols

Protocol 1: Conversion of a Fluorinated Boronic Acid to its Pinacol Ester

This protocol enhances the stability of a boronic acid that is prone to decomposition or protodeboronation.

Materials:

  • Fluorinated aryl boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the fluorinated aryl boronic acid and the anhydrous solvent.

  • Add pinacol (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to facilitate the removal of water. Often, a Dean-Stark trap is used if heating in toluene to drive the equilibrium.

  • For room temperature procedures, add a drying agent like anhydrous MgSO₄ to the flask to sequester the water byproduct and drive the reaction to completion.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction. If necessary, it can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for a Challenging Suzuki-Miyaura Coupling

This procedure incorporates best practices to minimize common side reactions.

Reagents & Setup:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the fluorinated boronic acid pinacol ester (1.2–1.5 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand if required.[16]

  • Via syringe, add the thoroughly degassed solvent system (e.g., Dioxane or Toluene, concentration 0.1-0.5 M).[16]

  • Seal the flask and place it in a preheated oil bath or heating block.

  • Stir the reaction vigorously at the desired temperature (e.g., 80–110 °C).

Monitoring & Work-up:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting start Low Yield in Suzuki Coupling check_byproducts Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) start->check_byproducts pdb Protodeboronation (Ar-H) is Major Byproduct check_byproducts->pdb Ar-H found? hc Homocoupling (Ar-Ar) is Major Byproduct check_byproducts->hc Ar-Ar found? sm Unreacted Starting Material is Major Component check_byproducts->sm No conversion? pdb_sol1 Switch to Pinacol or MIDA Ester pdb->pdb_sol1 Yes hc_sol1 Thoroughly Degas Solvents hc->hc_sol1 Yes sm_sol1 Increase Temperature sm->sm_sol1 Yes pdb_sol2 Use Milder, Anhydrous Base (K₃PO₄, KF) pdb_sol1->pdb_sol2 pdb_sol3 Lower Reaction Temperature pdb_sol2->pdb_sol3 pdb_sol4 Ensure Anhydrous Conditions pdb_sol3->pdb_sol4 end Reaction Optimized pdb_sol4->end hc_sol2 Run Under Strict Inert Atmosphere hc_sol1->hc_sol2 hc_sol2->end sm_sol2 Screen More Active Catalysts/Ligands sm_sol1->sm_sol2 sm_sol3 Screen Different Bases/Solvents sm_sol2->sm_sol3 sm_sol3->end

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Solvent and base optimization for Suzuki reactions with substituted phenylboronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a cornerstone of modern synthetic chemistry, this Nobel Prize-winning methodology provides a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] However, the success of a Suzuki reaction is highly dependent on the careful optimization of its components, especially the solvent and base, which are often dictated by the nature of the substrates.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Suzuki reaction, with a specific focus on challenges presented by substituted phenylboronic acids. We will delve into the mechanistic underpinnings of the reaction and provide practical, troubleshooting-oriented guidance in a question-and-answer format to address common issues encountered in the lab.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][3][4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive halides like aryl chlorides.[2][5]

  • Transmetalation: The organic group from the organoboron species (Ar'-B(OR)₂) is transferred to the palladium center. This step requires activation by a base.[1][2][3][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]

The choice of solvent and base directly influences the efficiency of these steps, particularly the crucial transmetalation stage.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Oxidative Addition Product Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Transmetalation Product ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂ + Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') ArPd(II)(Ar')L2->Product ArX Aryl Halide (Ar-X) ArX->ArPd(II)(X)L2 ArB Boronic Acid (Ar'-B(OH)₂) ArB->ArPd(II)(Ar')L2 Base Base Base->ArPd(II)(Ar')L2 caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. EDG_Troubleshooting start Low Yield with Electron-Deficient Boronic Acid cause Slow Transmetalation is Likely start->cause sol1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause->sol1 Solution 1 sol2 Use Electron-Rich Ligand (e.g., Buchwald ligands) cause->sol2 Solution 2 sol3 Increase Reaction Temperature cause->sol3 Solution 3 caption Figure 2: Troubleshooting for electron-deficient boronic acids.

References

Troubleshooting low yields in C-F bond activation cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for C-F bond activation cross-coupling. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of this powerful but challenging transformation. The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant hurdle.[1] Low yields, incomplete conversion, and competing side reactions are common. This guide provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve these issues.

Section 1: The Catalytic System: Heart of the Reaction

The choice and health of your catalyst and ligand system are paramount. Problems here are the most frequent cause of reaction failure.

Q1: My reaction shows no conversion, or the catalyst appears to have decomposed (e.g., formation of palladium black). What's going wrong?

Answer: This classic symptom points to an issue with the active catalytic species, either its formation or its stability. The primary mechanism for transition-metal-catalyzed C-F activation involves oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)).[2] If this step is too slow or if the catalyst is prone to deactivation, the reaction will fail.

Causality & Troubleshooting:

  • Inefficient Pre-catalyst Reduction: Many reactions use a Pd(II) pre-catalyst (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If the reduction is inefficient, you won't generate enough active catalyst.

    • Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃. Alternatively, ensure your reaction conditions are suitable for reduction. Some phosphine ligands can act as reductants, but this is not always reliable.

  • Ligand Choice is Critical: The ligand stabilizes the metal center, modulates its reactivity, and facilitates the difficult oxidative addition step.

    • For Electron-Deficient Fluoroarenes: These substrates are more readily activated. Standard ligands like PPh₃ or dppf may suffice.

    • For Electron-Neutral or Rich Fluoroarenes: The C-F bond is stronger and the arene is less electrophilic. You need highly electron-rich and sterically bulky ligands to promote oxidative addition. Biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are the industry standard here as they create a more reactive, coordinatively unsaturated metal center.[2]

    • Nickel Systems: Nickel catalysts are generally more reactive than palladium and are often a better choice for activating strong C-F bonds, especially in Kumada-type couplings with Grignard reagents.[1][3] Bidentate phosphine ligands like dppp are commonly used.[4]

  • Catalyst Decomposition: The formation of palladium black indicates that the Pd(0) species is not sufficiently stabilized by the ligand and has aggregated. This can be caused by:

    • Incorrect Ligand:Metal Ratio: A ratio of 1:1 to 2:1 (for monodentate ligands) is typical. Too little ligand leaves the metal center exposed.

    • High Temperatures: While heat can promote the reaction, it can also accelerate catalyst decomposition.

    • Oxygen Contamination: Rigorous exclusion of air is mandatory. Oxidative degradation of the catalyst or ligands is a common failure mode.

Actionable Protocol: Catalyst System Screening

If you suspect a catalyst/ligand issue, a systematic screening is the most effective approach.

ParameterCondition 1 (Baseline)Condition 2 (More Forcing)Condition 3 (Alternative Metal)
Pre-catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)NiCl₂(dppp) (5 mol%)
Ligand SPhos (4 mol%)BrettPhos (4 mol%)None (included in pre-catalyst)
Coupling Partner Phenylboronic AcidPhenylzinc ChloridePhenylmagnesium Bromide
Rationale Standard conditions for many C-F couplings.Uses a Pd(0) source and a bulkier ligand for difficult substrates.Switches to a more reactive Ni system, which requires a Grignard partner.
Section 2: Reaction Conditions: The Supporting Cast

The solvent, base, and temperature create the environment for the catalytic cycle. An improperly optimized environment is a common source of low yields.

Q2: My reaction is sluggish and stalls at low conversion. How do solvent and base choice impact the outcome?

Answer: The solvent and base are not passive bystanders; they actively participate in the catalytic cycle and influence the stability and reactivity of all species in solution.[5][6]

Causality & Troubleshooting:

  • Solvent Polarity and Coordination:

    • Polar Aprotic Solvents (DMF, DMAc, Dioxane): These are the most common choices. They are generally good at dissolving the various salts (base, byproducts) and catalyst components. Dioxane is often a preferred choice for its ability to stabilize catalytic intermediates without being overly coordinating.[5]

    • Non-polar Aromatic Solvents (Toluene, Xylene): These can be effective, particularly at higher temperatures. Toluene is less coordinating than dioxane, which can sometimes lead to a more active catalyst, but may result in poorer solubility for ionic reagents.[5]

    • Solvent as a Ligand: Be aware that solvents like DMF can coordinate to the metal center, potentially inhibiting substrate binding and slowing the reaction. If you observe low reactivity in a coordinating solvent, switching to toluene or dioxane is a logical step.

  • The Role of the Base:

    • Suzuki-Miyaura Coupling: The base is crucial for activating the organoboron species to form the more nucleophilic borate complex, which is necessary for transmetalation.[7]

      • Strength and Solubility: A strong, somewhat soluble base is often ideal. K₃PO₄ is a workhorse in this field. Cs₂CO₃ is stronger and more soluble, often providing better results but at a higher cost. Weak bases like K₂CO₃ may be insufficient for activating the boronic acid, especially with challenging substrates.[8]

      • Fluoride Anions: Bases like CsF or KF can play a dual role, acting as a base and also interacting with the organoboron reagent.

    • Compatibility: The base must be compatible with your substrates. Strongly basic conditions (e.g., using NaOtBu) can cause decomposition of sensitive functional groups.

Troubleshooting Workflow: Optimizing Conditions

The following diagram outlines a logical workflow for troubleshooting poor conversion related to reaction conditions.

G start Low Conversion or Stalled Reaction check_temp Is Reaction Temperature Optimal? start->check_temp check_base Is Base Strength/Solubility Adequate? check_temp->check_base Yes increase_temp Action: Increase Temperature (e.g., 80°C -> 110°C) check_temp->increase_temp No check_solvent Is Solvent Choice Appropriate? check_base->check_solvent Yes switch_base Action: Switch to Stronger Base (e.g., K2CO3 -> K3PO4 or Cs2CO3) check_base->switch_base No switch_solvent Action: Switch Solvent (e.g., DMF -> Toluene/Dioxane) check_solvent->switch_solvent No re_evaluate Re-evaluate Yield check_solvent->re_evaluate Yes increase_temp->re_evaluate switch_base->re_evaluate switch_solvent->re_evaluate Catalytic_Cycle Pd0 L₂Pd⁰ OxiAdd Oxidative Addition PdII_F Ar¹-PdII(F)-L₂ OxiAdd->PdII_F Trans Transmetalation PdII_R Ar¹-PdII(Ar²)-L₂ Trans->PdII_R BaseF Base-F + B(OH)₃ Trans->BaseF RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArF Ar¹-F ArF->OxiAdd Boronic Ar²-B(OH)₂ + Base Borate [Ar²-B(OH)₃]⁻ Boronic->Borate Borate->Trans

References

Technical Support Center: Ligand Effects on Transmetalation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into one of the most critical steps of the Suzuki-Miyaura reaction: transmetalation. This guide is structured to help you understand the underlying principles and troubleshoot common issues related to ligand effects on this pivotal step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a ligand in the Suzuki-Miyaura catalytic cycle?

A1: In the Suzuki-Miyaura coupling, ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are essential for several reasons.[1][2] They bind to the palladium center, fulfilling multiple roles throughout the catalytic cycle:

  • Solubilization and Stabilization: Ligands keep the palladium(0) species soluble and prevent its aggregation into inactive palladium black.[2][3]

  • Modulating Reactivity: The ligand's electronic and steric properties directly influence the rates of the three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Facilitating Key Steps: Electron-rich ligands promote the initial oxidative addition step, which is crucial for less reactive electrophiles like aryl chlorides.[1][3] Bulky ligands, on the other hand, accelerate the final reductive elimination step to release the product.[1][3]

The interplay of these effects means that the choice of ligand is a critical parameter for reaction optimization.[5]

Q2: What is transmetalation and why is it often the rate-determining step?

A2: Transmetalation is the organometallic reaction step where the organic group is transferred from the organoboron reagent (e.g., boronic acid) to the palladium(II) complex formed after oxidative addition.[1][6] This step creates the diorganopalladium(II) intermediate that precedes reductive elimination.[1]

This step is mechanistically complex and often turnover-limiting because neutral organoboron compounds are generally poor nucleophiles.[1][7] For transmetalation to occur efficiently, either the boron reagent or the palladium complex must be activated. This has led to a long-standing debate about the precise mechanism, with two primary pathways proposed.[7][8]

Q3: What are the main mechanistic pathways for transmetalation?

A3: The two most commonly considered pathways for transmetalation are the "boronate" pathway and the "oxo-palladium" (or palladium-hydroxo) pathway.[7][8] The operative pathway often depends on the specific reaction conditions, such as the base, solvent, and ligands used.[9]

  • The Boronate Pathway (Path A): The base (e.g., OH⁻) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[4][7] This activated boronate then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the organic group to the palladium.[7][8]

  • The Oxo-Palladium Pathway (Path B): The base first reacts with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxide complex.[4][7] This hydroxo complex then reacts with the neutral boronic acid, facilitating the transfer of the organic group.[7]

Systematic studies suggest that for many common Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases, the reaction between a palladium hydroxo complex and the neutral boronic acid (Path B) is significantly faster and is the dominant pathway.[7][10]

Transmetalation_Pathways cluster_0 Boronate Pathway (Path A) cluster_1 Oxo-Palladium Pathway (Path B) R-B(OH)2 R-B(OH)2 Boronate [R-B(OH)3]⁻ (Activated) R-B(OH)2->Boronate Activation Base Base (OH⁻) Base->Boronate Product_A L2Pd(Ar)R Boronate->Product_A Transmetalation L2Pd(Ar)X L2Pd(Ar)X L2Pd(Ar)X->Product_A L2Pd(Ar)X_B L2Pd(Ar)X Pd_OH L2Pd(Ar)OH (Activated) L2Pd(Ar)X_B->Pd_OH Activation Base_B Base (OH⁻) Base_B->Pd_OH Product_B L2Pd(Ar)R Pd_OH->Product_B Transmetalation R-B(OH)2_B R-B(OH)2 R-B(OH)2_B->Product_B

References

Technical Support Center: Strategies to Minimize Homocoupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize the undesired homocoupling of boronic acids in your Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Homocoupling

Unwanted homocoupling of boronic acids is a frequent challenge that leads to reduced yields of the desired cross-coupled product and complicates purification.[1] This section is designed to help you diagnose the root cause of excessive homocoupling and implement effective solutions.

Question: I'm observing a significant amount of biaryl byproduct corresponding to the homocoupling of my boronic acid. What are the primary causes?

Answer:

The formation of a symmetrical biaryl from your boronic acid starting material is primarily driven by two mechanisms.[1] Identifying which is dominant in your system is key to effective troubleshooting.

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a major contributor to homocoupling.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][3] The mechanism is believed to involve the formation of a palladium peroxo complex, which plays a crucial role in this undesired pathway.[4][5]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.

A less common pathway involves a protonolysis/second transmetalation event, which can be significant with certain substrates, particularly electron-deficient arylboronic acids.[6][7]

Diagram: Competing Pathways in Suzuki-Miyaura Coupling

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA Pd0_homo Pd(0)L_n PdII_complex R¹-Pd(II)L_n-X OA->PdII_complex Transmetalation Transmetalation (R²-B(OH)₂) PdII_complex->Transmetalation PdII_diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Regenerates Catalyst Product R¹-R² (Desired Product) RE->Product Oxygen O₂ (Dissolved Oxygen) Pd0_homo->Oxygen PdII_peroxo (η²-O₂)Pd(II)L₂ Oxygen->PdII_peroxo Boronic_Acid1 R²-B(OH)₂ PdII_peroxo->Boronic_Acid1 Adduct Peroxo-Boronic Acid Adduct Boronic_Acid1->Adduct Boronic_Acid2 R²-B(OH)₂ Adduct->Boronic_Acid2 PdII_diaryl_homo R²-Pd(II)L_n-R² Boronic_Acid2->PdII_diaryl_homo RE_homo Reductive Elimination PdII_diaryl_homo->RE_homo RE_homo->Pd0_homo Regenerates Catalyst Homocoupling_Product R²-R² (Homocoupling Byproduct) RE_homo->Homocoupling_Product G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 action1 Implement Subsurface Sparging with N₂ or Ar for 15-30 min q1->action1 No q2 Is a Pd(II) precatalyst being used? q1->q2 Yes action1->q2 action2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) OR Add a mild reducing agent (e.g., HCO₂K) q2->action2 Yes q3 Have reaction parameters been optimized? q2->q3 No action2->q3 action3 Screen Solvents, Bases, and Ligands (e.g., use bulky, electron-rich ligands like SPhos) q3->action3 No q4 Is the boronic acid pure and properly stored? q3->q4 Yes action3->q4 action4 Purify boronic acid (recrystallization, extraction) and ensure storage under inert, dry, cold conditions q4->action4 No end Homocoupling Minimized q4->end Yes action4->end

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹¹B NMR Characterization of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids, key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demand rigorous characterization. This guide provides an in-depth analysis of the ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopic features of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid. By comparing its spectral data with those of structurally related analogs, we aim to offer a comprehensive understanding of the influence of substituents on the magnetic environment of the molecule's nuclei, thereby facilitating its unambiguous identification and quality assessment.

The Structural Context: Understanding Substituent Effects

The subject of our analysis, this compound, possesses a unique substitution pattern on the phenyl ring that significantly influences its electronic and, consequently, its NMR spectral properties. The two fluorine atoms and the methoxycarbonyl group are all electron-withdrawing, which modulates the electron density of the aromatic ring and the acidity of the boronic acid moiety. Understanding these electronic effects is crucial for interpreting the chemical shifts and coupling constants observed in both ¹H and ¹¹B NMR spectra.

¹H NMR Spectroscopy: A Detailed Look at the Aromatic Region

The ¹H NMR spectrum of a substituted phenylboronic acid provides a wealth of information about the arrangement and electronic environment of the protons on the aromatic ring. For this compound, we expect to see distinct signals for the two aromatic protons and the methyl protons of the ester group.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and the known effects of substituents, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key features:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5~7.5 - 7.8Doublet of doublets (dd)JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 10-12 Hz
H-6~7.2 - 7.4Triplet of doublets (td) or multiplet (m)JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 5-7 Hz, JH6-F2 ≈ 2-3 Hz
-OCH₃~3.9Singlet (s)N/A
-B(OH)₂Broad singletN/AN/A
Comparative Analysis with Related Compounds

To contextualize the predicted data, let's compare it with the experimental ¹H NMR data of simpler, related boronic acids.

Compound Aromatic Proton Chemical Shifts (δ, ppm) Key Observations
Phenylboronic acid7.3-8.0A complex multiplet due to extensive coupling.
2,4-Difluorophenylboronic acid6.9-7.8The presence of fluorine atoms generally shifts the proton resonances and introduces H-F coupling, leading to more complex splitting patterns.
4-Fluoro-3-(methoxycarbonyl)phenylboronic acid7.5-8.2The electron-withdrawing methoxycarbonyl group deshields the adjacent protons, shifting them downfield.

The comparison highlights the additive effects of the substituents. The two fluorine atoms in our target molecule are expected to introduce significant splitting of the aromatic proton signals due to ¹H-¹⁹F coupling. The methoxycarbonyl group at the 3-position will further influence the chemical shifts of the adjacent protons, H-2 (absent) and H-4 (fluorine-substituted).

¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR spectroscopy is a powerful tool for characterizing organoboron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the electronic nature of its substituents.[1] For phenylboronic acids, the ¹¹B NMR signal is typically a broad singlet due to the quadrupolar nature of the boron nucleus.

Expected ¹¹B NMR Chemical Shift

For tricoordinate arylboronic acids, the ¹¹B chemical shift generally falls in the range of δ 27-33 ppm.[2] The presence of electron-withdrawing groups on the phenyl ring tends to shift the boron resonance to a lower field (higher ppm value).

Compound Predicted ¹¹B Chemical Shift (δ, ppm)
This compound~29 - 32

The electron-withdrawing nature of the two fluorine atoms and the methoxycarbonyl group is expected to deshield the boron nucleus, resulting in a chemical shift in the lower field end of the typical range for arylboronic acids.

Comparison with Other Phenylboronic Acids
Compound Reported ¹¹B Chemical Shift (δ, ppm) Reference
Phenylboronic acid~29.9[3]
3,4,5-Trifluorophenylboronic acid ester27.1[4]
4-Carboxyphenyl boronate ester dopamine27.32[5]

The comparative data suggests that while fluorine substitution can have a variable effect, the overall electronic environment created by multiple electron-withdrawing groups will likely place the ¹¹B chemical shift of our target molecule in the predicted range. It is important to note that the formation of boronate esters or the boroxine anhydride can lead to significant changes in the ¹¹B chemical shift.[2]

Experimental Protocols

To ensure the acquisition of high-quality NMR data for the characterization of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean NMR tube.

¹H NMR Acquisition

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim prep2->acq1 acq2 Acquire Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3

Figure 1: Workflow for ¹H NMR data acquisition and processing.
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

¹¹B NMR Acquisition

experimental_workflow_11B_NMR cluster_prep_b Sample Preparation cluster_acq_b Data Acquisition cluster_proc_b Data Processing prep1_b Dissolve Sample prep2_b Transfer to NMR Tube prep1_b->prep2_b acq1_b Tune and Shim prep2_b->acq1_b acq2_b Acquire Spectrum acq1_b->acq2_b proc1_b Fourier Transform acq2_b->proc1_b proc2_b Baseline Correction proc1_b->proc2_b

Figure 2: Workflow for ¹¹B NMR data acquisition and processing.
  • Spectrometer: A spectrometer equipped with a boron-observe probe.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment with proton decoupling.

    • Number of scans: 1024 or more, due to the lower sensitivity and broader lines of ¹¹B.

    • Relaxation delay: 0.1-0.5 seconds.

    • A broad spectral width should be used to ensure the signal is captured.

Conclusion

The ¹H and ¹¹B NMR characterization of this compound provides a detailed fingerprint of its molecular structure. The predicted ¹H NMR spectrum is characterized by complex multiplets in the aromatic region due to extensive H-F coupling, while the ¹¹B NMR is expected to show a single broad resonance at a downfield chemical shift, indicative of a tricoordinate boronic acid with electron-withdrawing substituents. By comparing these expected spectral features with those of known analogs, researchers can confidently identify this important synthetic building block and ensure its purity for subsequent applications in drug discovery and materials science. The provided experimental protocols offer a robust framework for obtaining high-quality data for this and other similar boronic acid derivatives.

References

A Senior Application Scientist's Guide to LC-MS Purity Analysis of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the purity assessment of boronic acid derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). In the landscape of pharmaceutical development, boronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical nature presents significant analytical hurdles. Many boronic acid species are considered potential mutagenic impurities (PMIs) and must be controlled to stringent levels, often at or below the Threshold of Toxicological Concern (TTC) as defined by ICH M7 guidelines.[1]

This guide moves beyond standard protocols to provide a comparative analysis of methodologies, grounded in the fundamental chemistry of boronic acids. We will explore the causality behind experimental choices, empowering you, the researcher, to develop robust, accurate, and self-validating methods for these challenging analytes.

The Core Challenge: Understanding Boronic Acid Chemistry

The difficulties in boronic acid analysis stem directly from their inherent chemical properties. Acknowledging these properties is the first step toward a successful analytical strategy.

  • Lewis Acidity & Structural Equilibrium: The boron atom in a boronic acid (R-B(OH)₂) is electron-deficient, making it a Lewis acid. In the solid state or in aprotic solvents, boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines . In aqueous solutions, they exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form. This dynamic equilibrium can lead to poor chromatographic peak shapes and complex mass spectra if not properly controlled.[2][3]

  • Polarity and Retention: The presence of the two hydroxyl groups makes many boronic acids highly polar. This results in poor retention on traditional reversed-phase (RP) columns like C18, especially under highly aqueous starting conditions.[4]

  • Complexation: Boronic acids are well-known for their ability to form reversible covalent complexes with cis-diols.[5] While this property is exploited in other applications, it can lead to unexpected interactions with sample matrices or even certain mobile phase components if not considered.

  • Ionization and Detection: The lack of a permanent charge and sometimes the absence of a strong UV chromophore can make detection by HPLC-UV challenging, particularly at the trace levels required for PMI analysis.[1] While amenable to mass spectrometry, their propensity to form adducts and oligomers can complicate spectral interpretation.[6]

Strategic Pathways for Analysis: Direct vs. Derivatization

The primary decision in method development is whether to analyze the boronic acid directly or to employ a derivatization strategy. This choice depends on the analyte's structure, the required sensitivity, and the sample matrix.

G Start Purity Assessment of Boronic Acid Required Decision Does the analyte ionize efficiently and chromatograph well? Start->Decision Direct Direct Analysis Strategy Decision->Direct  Yes Deriv Derivatization Strategy Decision->Deriv No   Direct_Desc Analyze underivatized boronic acid. Focus on controlling pH and chromatography to manage chemical equilibria. Direct->Direct_Desc Deriv_Desc Chemically modify the boronic acid to: - Improve chromatographic retention - Enhance ionization efficiency - Stabilize the molecule Deriv->Deriv_Desc

Caption: Initial strategic decision workflow for boronic acid analysis.

A Comparative Guide to Method Development for Direct Analysis

For many boronic acids, particularly those containing nitrogen or other easily ionizable functional groups, direct analysis is the most efficient approach.[7] Success hinges on meticulous control of the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography: Taming the Separation

The goal of the LC method is to produce sharp, symmetrical peaks by controlling the analyte's chemical form on the column.

The choice of stationary phase is critical. A screening of various column chemistries reveals significant differences in selectivity and peak shape for boronic acids.[4][8] An evaluation of five column types for a mixture of eleven boronic acids highlights these differences.

Stationary PhaseKey Characteristics & Performance for Boronic AcidsBest Suited For
Standard C18 Often provides insufficient retention for polar boronic acids. Peak tailing can be an issue due to interactions with residual silanols.Less polar, more hydrophobic boronic acid derivatives.
Phenyl Phases Offers alternative selectivity through π-π interactions with aromatic boronic acids. Can change elution order compared to C18.[4]Separating structurally similar aromatic isomers.
Polar-Embedded Phases Incorporates polar groups (e.g., amide, carbamate) into the alkyl chain, improving retention for polar analytes under highly aqueous conditions.General-purpose screening of polar boronic acids.
CSH™ C18 Charged Surface Hybrid (CSH) particles have a low-level positive surface charge, which can improve peak shape for acidic compounds at low pH.Mitigating peak tailing and enhancing loadability.
HSS T3 A high-strength silica C18 phase with a lower ligand density, making it compatible with 100% aqueous mobile phases and enhancing retention for polar compounds.[4]Retaining highly polar boronic acids that elute in the void volume on other columns.
  • pH is Paramount: The pKa of a typical aryl boronic acid is ~8-10.

    • Low pH (e.g., 0.1% Formic Acid): The boronic acid is neutral (R-B(OH)₂). This generally leads to better retention on reversed-phase columns. However, the equilibrium with the boroxine form can still be an issue.

    • High pH (e.g., 0.1% Ammonium Hydroxide): The boronic acid is deprotonated to the anionic boronate form (R-B(OH)₃⁻). This can improve stability and reduce boroxine formation, leading to sharper peaks. While retention on a C18 column may decrease due to increased polarity, the consistency and peak shape often improve dramatically. A high pH stable column, such as the Agilent Poroshell HPH C18 , is essential for this approach.[7]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile often provides better peak shape and different selectivity compared to methanol for boronic acids. A screening of both is advisable during method development.

Mass Spectrometry: Sensitive and Selective Detection
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is the most effective technique for the direct analysis of underivatized boronic acids.[5][7] This is because the boronic acid can readily deprotonate to form the [M-H]⁻ ion or, more commonly at high pH, the [M+OH-H₂]⁻ or similar boronate adducts, which are stable in the gas phase.

  • Detection Mode (MS vs. MS/MS):

    • Single Ion Monitoring (SIM): Useful for confirming the presence of the target analyte but can be susceptible to interference from matrix components with the same nominal mass.

    • Multiple Reaction Monitoring (MRM): The gold standard for quantification. By selecting a specific precursor ion and fragmenting it to produce a characteristic product ion, MRM provides exceptional selectivity and sensitivity. This allows for quantification down to low pg/mL or single-digit ppm levels, which is crucial for PMI analysis.[5][7]

Alternative Strategy: Derivatization for Ultimate Sensitivity

When direct analysis fails to provide the required sensitivity, or for analytes that ionize poorly (e.g., non-nitrogen-containing aryl boronic acids), derivatization is a powerful alternative.[9] The goal is to convert the polar boronic acid into a less polar, more easily ionizable species.

A common and effective approach is derivatization with N-methyliminodiacetic acid (MIDA). This reaction creates a stable MIDA boronate ester.[9][10]

  • Why it Works: The MIDA ester masks the reactive boronic acid group, preventing the formation of boroxines. The resulting molecule is more hydrophobic, leading to better chromatographic retention, and the presence of the tertiary amine provides a "handle" for highly efficient ionization in ESI positive mode.

  • The Result: This strategy can dramatically increase sensitivity, enabling trace-level quantification in complex matrices.[9]

G cluster_0 LC System cluster_1 MS/MS System Column LC Column (e.g., HPH C18) ESI ESI Source (Negative Mode) Column->ESI Pump Mobile Phase (High pH) Pump->Column Autosampler Sample Injection Autosampler->Pump Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM Chromatogram) Detector->Data

Caption: Experimental workflow for direct LC-MS/MS analysis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for each critical step.

Protocol 1: Direct Purity Analysis of Underivatized Boronic Acids

This method is adapted from a validated approach for quantifying potential genotoxic boronic acid impurities in an active pharmaceutical ingredient (API).[7]

  • Objective: To quantify boronic acid impurities at the ppm level without derivatization.

  • Instrumentation:

    • LC System: UHPLC or HPLC system capable of high-pressure gradients.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell HPH C18 (e.g., 150 x 4.6 mm, 2.7 µm). Causality: The High pH (HPH) stable phase is essential to prevent column degradation under the basic mobile phase conditions required to stabilize the boronate ion.[7]

    • Mobile Phase A: 0.1% Ammonium Hydroxide in Water. Causality: Raises the pH to >10, ensuring the boronic acid is in its anionic boronate form, leading to improved peak shape and stability.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be 15% B held for 2 min, ramped to 90% B over 4 min, held for 5 min, then returned to initial conditions. Causality: The initial low organic phase ensures retention of the polar boronic acids, while the gradient elutes the more hydrophobic API and other impurities.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 20 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for each specific boronic acid by infusing a standard solution. For example, for a hypothetical boronic acid with MW 150, the precursor might be m/z 149 [M-H]⁻, and a characteristic fragment might be m/z 105.

  • Sample Preparation:

    • Accurately weigh the API sample (e.g., 20 mg).

    • Dissolve in a suitable diluent. The initial mobile phase composition is often a good starting point to ensure peak shape is not compromised.

    • Prepare calibration standards of the boronic acid impurities in the same diluent over the desired range (e.g., 0.05 ppm to 5 ppm relative to the API concentration).

  • Trustworthiness Check: The method's validity is confirmed by assessing linearity (correlation coefficient >0.99), accuracy (recoveries of spiked samples between 80-120%), and precision.[7] The absence of interfering peaks in a blank injection at the retention time of the analytes confirms selectivity.

Protocol 2: Trace Analysis via MIDA Derivatization

This protocol is based on the methodology developed for enhancing the sensitivity of non-nitrogen-containing aryl boronic acids.[9]

  • Objective: To quantify trace-level boronic acids by converting them to MIDA esters for enhanced LC-MS (positive ion mode) response.

  • Derivatization Step:

    • To a solution of the sample containing the boronic acid in a suitable solvent (e.g., DMSO), add N-methyliminodiacetic acid (MIDA) and a dehydrating agent (e.g., a small amount of molecular sieves or by azeotropic removal of water).

    • Heat the reaction mixture (e.g., 80 °C) for a specified time (e.g., 1-2 hours) to drive the formation of the MIDA boronate ester.

    • Quench the reaction and dilute with the mobile phase for analysis. Causality: This in-situ derivatization creates a stable, less polar, and easily ionizable derivative, overcoming the inherent analytical challenges of the parent boronic acid.[9][10]

  • LC-MS/MS Conditions:

    • Column: A standard C18 column (e.g., Waters Acquity BEH C18).

    • Mobile Phase: Use standard low-pH mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile). Causality: The MIDA derivative is stable and chromatographs well under these common RP conditions.

    • Ionization Mode: ESI Positive. Causality: The tertiary amine in the MIDA group is readily protonated, leading to a strong [M+H]⁺ signal.

    • Detection: MRM, optimized for the [M+H]⁺ precursor of the MIDA ester and its characteristic fragments.

Conclusion: A Framework for Method Selection

The successful purity assessment of boronic acid derivatives by LC-MS is not a one-size-fits-all process. It requires a thoughtful approach grounded in the analyte's chemistry. For most applications, a direct analysis method using a high-pH-stable reversed-phase column and negative ion mode ESI-MS/MS provides a rapid and robust solution. When faced with challenging matrices or the need for ultimate sensitivity with poorly ionizing species, a derivatization strategy using reagents like MIDA offers a powerful alternative. By understanding the "why" behind these two divergent paths, researchers can confidently develop and validate methods that ensure the safety and quality of pharmaceuticals.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the success of synthetic campaigns. Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a preeminent method for forging carbon-carbon bonds.[1] The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, grounded in mechanistic principles and supported by experimental data, to empower informed decision-making in synthetic design.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric environment of the boronic acid moiety.[1] The introduction of fluorine, a highly electronegative atom, exerts a powerful electron-withdrawing inductive effect (-I) on the phenyl ring. This has several important consequences:

  • Increased Lewis Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[3][4] This enhanced acidity can be crucial for the initial interaction with the base in the catalytic cycle, facilitating the formation of the more reactive boronate species. The pKa values for fluorinated phenylboronic acids range from 6.17 to 8.77, with the acidity being dependent on the position and number of fluorine substituents.[3]

  • Impact on Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step in the Suzuki-Miyaura cycle. The electronic properties of the phenyl ring play a crucial role here. The increased electrophilicity of the carbon atom attached to boron in fluorinated phenylboronic acids can, under certain conditions, accelerate the transmetalation step.[2]

  • Potential for Protodeboronation: A significant competing side reaction is protodeboronation, the cleavage of the C-B bond by a proton source, leading to the formation of an unwanted arene byproduct. Electron-withdrawing groups, such as fluorine, can increase the rate of protodeboronation, particularly under basic reaction conditions.[2] Polyfluorinated phenylboronic acids are especially susceptible to this decomposition pathway.

The position of the fluorine substituent is also critical. An ortho-fluorine can introduce steric hindrance around the boronic acid group, potentially slowing the reaction.[1] However, it can also lead to intramolecular interactions that influence reactivity. In contrast, a para-fluorine exerts its electronic effect without significant steric impediment.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactivity of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln (Oxidative Adduct) Pd(0)Ln->Ar-Pd(II)-X-Ln Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar'-Ln (Diaryl Complex) Ar-Pd(II)-X-Ln->Ar-Pd(II)-Ar'-Ln Transmetalation Ar-Pd(II)-Ar'-Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'-Ln->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X-Ln Oxidative Addition Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'-Ln Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'-Ln

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Experimental Performance

While the theoretical electronic effects provide a framework for understanding reactivity, experimental data is essential for practical application. Below is a summary of comparative data from the literature for the Suzuki-Miyaura coupling of various phenylboronic acids with aryl halides.

Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH7048~95[5][6]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH7048>99[5][6]
4-Carboxyphenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH7048~70[5][6]
4-Vinylphenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH7048~30[5][6]
2,4-Difluorophenylboronic Acid5-bromosalicylic acidPd catalystK₂CO₃DMF/H₂O75-High[7]
3,4-Difluorophenylboronic AcidVarious aryl halidesPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285-95[1]

Analysis of Experimental Data:

The data presented in the table, although from different studies, allows for some key observations. In a direct comparison using a heterogeneous palladium catalyst, 4-fluorophenylboronic acid provided a higher conversion to the biphenyl product than the non-fluorinated phenylboronic acid.[5][6] This suggests that the electron-withdrawing fluorine atom can indeed enhance the reaction rate. Both phenylboronic acids with electron-withdrawing groups (-F and -COOH) outperformed the one with an electron-releasing group (-vinyl).[5] Furthermore, various difluorophenylboronic acids have been shown to be effective coupling partners, leading to high yields of the desired products.[1][7]

It is important to note that optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can vary significantly depending on the specific substrates.[2]

Experimental Protocol: A General Procedure for Comparative Suzuki-Miyaura Coupling

This protocol provides a general framework for comparing the reactivity of different phenylboronic acids under identical conditions. Optimization may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (or fluorinated analogue) (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, GC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying & Concentration G->H I Purification (e.g., Chromatography) H->I J Product Characterization I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The decision to use a fluorinated or non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction is a nuanced one. Fluorinated variants often exhibit enhanced reactivity due to the electron-withdrawing nature of fluorine, which can accelerate the key transmetalation step. However, this same electronic property can also increase the propensity for undesirable protodeboronation. The position of the fluorine substituent also plays a crucial role, with ortho-substitution potentially introducing steric challenges.

For drug development professionals and synthetic chemists, a deep understanding of these competing effects is paramount. When seeking to introduce fluorinated moieties into target molecules, the benefits of potentially higher reaction rates and yields must be weighed against the risk of side reactions. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is essential to maximize the efficiency of couplings involving fluorinated phenylboronic acids. As the demand for complex, fluorinated molecules continues to grow, further mechanistic studies and the development of more robust catalytic systems will be critical to fully harnessing the synthetic potential of these valuable building blocks.

References

A Senior Application Scientist’s Guide to GC-MS Methods for Analyzing Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Boronic Acids

Boronic acids and their derivatives are foundational pillars of modern organic synthesis. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecules, including a vast array of active pharmaceutical ingredients (APIs).[1][2] As these reagents are often used in the synthesis of APIs, regulatory bodies require strict control and monitoring of their presence as potential impurities.[1]

However, the very properties that make boronic acids useful in synthesis also present significant hurdles for their analysis. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for volatile and semi-volatile compound analysis, is often unfeasible. Boronic acids are polar, possess low volatility, and are prone to thermal degradation and dehydration in the hot GC inlet, typically forming cyclic trimers known as boroxines.[1][3][4] This instability leads to poor chromatographic peak shape, low sensitivity, and non-reproducible results, rendering direct injection methods unreliable for the rigorous demands of process monitoring and impurity profiling.

This guide provides a comprehensive comparison of GC-MS methods tailored for the analysis of boronic acid reaction products. We will delve into the causality behind experimental choices, provide field-proven protocols, and compare derivatization strategies to empower researchers, scientists, and drug development professionals to select and implement robust, reliable analytical workflows.

The Imperative of Derivatization in GC-MS Analysis

To overcome the inherent analytical challenges of boronic acids, derivatization is not merely an option but a necessity. This chemical modification process converts the polar, non-volatile boronic acid functional group, -B(OH)₂, into a nonpolar, thermally stable, and volatile derivative suitable for GC analysis.[5][6][7] The primary goals of derivatization are to:

  • Increase Volatility: By replacing the polar hydroxyl groups with nonpolar moieties, the boiling point of the analyte is significantly lowered.

  • Enhance Thermal Stability: The resulting derivatives are less susceptible to degradation in the high-temperature environment of the GC inlet and column.

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and the accuracy of quantification.

  • Increase Mass Spectrometric Signature: Derivatives can produce characteristic fragmentation patterns in the mass spectrometer, aiding in identification and improving sensitivity.

The overall workflow is a logical sequence designed to prepare the analyte for successful chromatographic separation and detection.

G cluster_sample Sample Preparation cluster_derivatization Chemical Modification cluster_analysis Instrumental Analysis Analyte Boronic Acid Analyte in Reaction Mixture Derivatization Derivatization (e.g., Silylation, Esterification) Analyte->Derivatization Add Reagent Heat/Incubate GC_Inlet GC Inlet (Volatilization) Derivatization->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector

Caption: Fundamental workflow for the GC-MS analysis of boronic acids.

A Comparative Guide to Derivatization Strategies

The choice of derivatization reagent is critical and depends on the specific boronic acid, the complexity of the sample matrix, and the analytical objective. The two most prevalent and effective strategies are silylation and cyclic esterification.

Silylation: The Workhorse of Volatility Enhancement

Silylation is arguably the most common derivatization technique for GC analysis.[6] The process involves the replacement of the active, acidic hydrogens on the boronic acid's hydroxyl groups with a nonpolar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[6][8]

  • Mechanism & Reagents: Silyl donors, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the -B(OH)₂ moiety to form silyl ethers. The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS).[6][8][9]

  • Advantages:

    • High Reactivity: Reagents like BSTFA are highly reactive and can derivatize a wide range of polar functional groups.[8]

    • Excellent Volatility: TMS derivatives are significantly more volatile than their parent compounds.

    • Enhanced Stability of t-BDMS Derivatives: For applications requiring greater robustness, t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them more resilient to trace moisture during sample handling and analysis.[6]

  • Trustworthiness & Causality: The primary vulnerability of silylation is its extreme sensitivity to moisture.[6] Any water present in the sample or solvent will preferentially react with the silylating reagent, consuming it and leading to incomplete or no derivatization of the target analyte. Therefore, a self-validating protocol must incorporate rigorous drying steps for all glassware, solvents, and the sample itself (e.g., evaporation to dryness under a stream of inert gas like nitrogen).

Cyclic Esterification: The Path to Stability

This strategy involves reacting the boronic acid with a bifunctional compound, typically a 1,2- or 1,3-diol, to form a stable five- or six-membered cyclic boronate ester.[5] This approach is not only effective for simple boronic acids but is essential for analyzing related compounds used in synthesis.

  • Mechanism & Reagents: Common reagents include simple diols like pinacol, ethylene glycol, or triethanolamine.[1][10] The reaction is a condensation that readily forms a stable cyclic ester, effectively masking the polar hydroxyl groups.

  • Advantages:

    • High Stability: The resulting cyclic esters are often very stable, both thermally and hydrolytically, compared to silyl derivatives.[8][11]

    • Quantitative Reactions: The derivatization can be fast and quantitative, sometimes proceeding to completion in minutes at room temperature.[11]

    • Enabling Analysis of Precursors: This method is critical for analyzing reagents like tetrahydroxydiboron (BBA), which is itself not amenable to GC. BBA is derivatized with pinacol to form the highly stable and GC-compatible bis(pinacolato)diboron (BPD), allowing for its quantification as a potential mutagenic impurity in APIs.[1]

  • Trustworthiness & Causality: The success of this method relies on the stoichiometry of the reaction. An excess of the derivatizing diol is typically used to drive the reaction to completion. The protocol is validated by analyzing a known standard of the derivatized product (e.g., a commercial BPD standard) to confirm reaction efficiency and establish accurate quantification.[1]

Performance Comparison: Silylation vs. Cyclic Esterification
FeatureSilylation (e.g., BSTFA, MTBSTFA)Cyclic Esterification (e.g., Pinacol, Triethanolamine)
Primary Goal Maximize volatility and thermal stability.Maximize derivative stability and enable analysis of precursors.
Common Reagents BSTFA, BSA, TMCS (catalyst), MTBSTFA.[6][8][9]Pinacol, Ethylene Glycol, Triethanolamine, Phenylboronic Acid.[1][10][11]
Key Advantage Universal applicability to many polar groups; t-BDMS derivatives offer high stability.[6]Derivatives are exceptionally stable; reaction can be very fast and quantitative.[1][11]
Key Limitation Highly sensitive to moisture; TMS derivatives can be hydrolytically unstable.[6]Requires specific bifunctional reagents; potential for reagent interference.
Typical Conditions Anhydrous conditions, heating (e.g., 60-80 °C) for 15-60 min.[8]Often proceeds at room temperature, can be heated to ensure completion.[1][8]
Ideal For General-purpose analysis of boronic acids and reaction products with free -OH groups.Trace analysis of mutagenic impurities (e.g., BBA to BPD), analysis of boric acid.[1][10]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. The rationale behind critical steps is explained to ensure reproducibility and accuracy.

Protocol 1: Derivatization of BBA with Pinacol for Trace Impurity Analysis

This protocol is adapted for the analysis of tetrahydroxydiboron (BBA), a potential Class 2 mutagenic impurity, by converting it to bis(pinacolato)diboron (BPD).[1]

G prep 1. Sample Prep - Accurately weigh API sample (~50 mg) - Dissolve in anhydrous DMSO (1 mL) reagent 2. Reagent Addition - Add excess pinacol solution - Vortex to mix thoroughly prep->reagent reaction 3. Derivatization Reaction - Heat at 80°C for 30 minutes - Ensures complete conversion of BBA to BPD reagent->reaction analysis 4. GC-MS Analysis - Cool to room temperature - Inject supernatant into GC-MS reaction->analysis

Caption: Workflow for BBA derivatization to BPD.

Methodology:

  • Sample Preparation (Causality: Accuracy & Solubility): Accurately weigh approximately 50 mg of the API or drug substance into a clean, dry GC vial. Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) and vortex until fully dissolved. DMSO is chosen as it is often a suitable solvent for APIs that may not be soluble in other organic solvents.[1]

  • Reagent Addition (Causality: Driving Equilibrium): To the sample solution, add a solution of pinacol in DMSO. An excess of pinacol is critical to drive the equilibrium of the reaction towards the formation of the BPD product.

  • Derivatization Reaction (Causality: Reaction Kinetics): Securely cap the vial and place it in a heating block or oven at 80°C for 30 minutes. Heating ensures the reaction proceeds to completion in a timely manner, which is crucial for accurate quantification.[1]

  • Analysis (Causality: System Suitability): After cooling to room temperature, an aliquot of the supernatant is injected into the GC-MS system. The analysis should be performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, targeting the characteristic ions of BPD.[1]

  • Validation: The efficiency of the derivatization should be confirmed by analyzing a known concentration of a BBA standard that has undergone the same procedure and comparing it against a calibration curve prepared from a certified BPD standard.

Protocol 2: General Silylation of Boronic Acids with BSTFA

This is a universal protocol for converting a generic aryl or alkyl boronic acid into its more volatile TMS derivative.

Methodology:

  • Sample Drying (Causality: Preventing Reagent Loss): Place 0.1-1.0 mg of the sample in a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is critical to remove all traces of water and other protic solvents.[6]

  • Reagent Addition (Causality: Ensuring Anhydrous Conditions): Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the residue. Then, add 100 µL of BSTFA (often with 1% TMCS as a catalyst). Pyridine can act as a solvent and an acid acceptor for byproducts.[5]

  • Derivatization Reaction (Causality: Ensuring Completion): Cap the vial tightly and heat at 70°C for 30 minutes. Most silylations proceed rapidly at elevated temperatures.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.

  • Validation: Run a reagent blank (solvent and BSTFA only) to identify any potential interferences from the derivatizing agent itself. Analyze a derivatized standard of the target boronic acid to confirm its retention time and mass spectrum.

Alternative and Complementary Analytical Methods

While GC-MS with derivatization is a powerful approach, a comprehensive analytical strategy acknowledges alternative techniques that may be more suitable in certain contexts.

MethodPrincipleAdvantagesLimitations & Challenges
UHPLC-MS Liquid-phase separation coupled with mass spectrometry.Can analyze many boronic acids directly without derivatization, avoiding potential reaction artifacts and saving time.[12][13]On-column hydrolysis of boronate esters is a major problem.[3][14] Boronic acids are often polar and show poor retention on standard reversed-phase columns.[15] Specialized methods (e.g., high pH, HILIC) may be required.[15][16]
ICP-MS Atomization and ionization in plasma to detect elemental composition.Extremely sensitive for quantifying total boron content.Cannot distinguish between different boron-containing molecules (e.g., an impurity vs. a boron-containing API).[1]
¹¹B qNMR Quantitative Nuclear Magnetic Resonance of the ¹¹B isotope.Provides structural information and can be used for direct quantitative analysis of specific boron species without chromatographic separation.[17]Lower sensitivity compared to MS-based techniques; requires higher analyte concentrations.

Conclusion and Future Outlook

For the analysis of boronic acid reaction products, GC-MS remains a highly specific, sensitive, and robust technique, provided that a carefully selected and validated derivatization strategy is employed. The choice between silylation and cyclic esterification is dictated by the analyte's structure, the required sensitivity, and the stability needs of the analysis. Silylation offers broad applicability, while cyclic esterification provides exceptional stability and is essential for key synthetic reagents like BBA.

The future of this analytical space will likely focus on streamlining these workflows. The investigation of automated derivatization systems could further reduce sample preparation time and improve reproducibility, making these powerful methods even more accessible for high-throughput screening in process development and quality control environments.[1] By understanding the chemical principles behind each method and implementing self-validating protocols, researchers can confidently generate the accurate and reliable data required to advance pharmaceutical development and ensure product safety.

References

Validating the structure of Suzuki coupling products via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Validating Suzuki Coupling Products via Spectroscopy

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds, particularly in the synthesis of biaryl and conjugated systems vital to pharmaceuticals and functional materials.[1][2] However, the success of the synthesis is only as reliable as the validation of its product. For researchers in drug development, confirming the precise structure, purity, and regioselectivity of the target molecule is not just a matter of academic rigor—it is a prerequisite for advancing a compound through the discovery pipeline.

This guide provides a comparative analysis of the primary spectroscopic techniques used to validate the structures of Suzuki coupling products. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causality behind our choices and demonstrating how a multi-faceted spectroscopic approach forms a self-validating system for unequivocal structural confirmation.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique can provide a complete picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each spectroscopic technique interrogates a different aspect of the molecule's structure, and together, they build an unassailable case for the product's identity. Mass spectrometry provides the molecular formula, while NMR spectroscopy maps the atomic connectivity. Vibrational (IR) and electronic (UV-Vis) spectroscopy offer complementary functional group and electronic information.

Below is a workflow illustrating the logical progression from a completed reaction to a fully validated product structure.

G start_node Post-Reaction Workup & Purification ms_node Mass Spectrometry (MS) Confirm Molecular Weight start_node->ms_node nmr_node 1D NMR (¹H, ¹³C) Initial Structure & Purity Check start_node->nmr_node dbt_node Ambiguity or Isomerism Possible? ms_node->dbt_node MW Confirmed nmr_node->dbt_node Basic Structure Proposed nmr2d_node 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity & Regiochemistry dbt_node->nmr2d_node Yes other_spec_node IR & UV-Vis Spectroscopy Functional Group & Conjugation Analysis dbt_node->other_spec_node No nmr2d_node->other_spec_node final_node Validated Structure other_spec_node->final_node

Caption: A typical workflow for the spectroscopic validation of a Suzuki coupling product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Mapping the Proton Landscape

¹H NMR is the first port of call. It reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. In a typical Suzuki coupling, the aromatic region (δ 6.5-8.5 ppm) is of primary interest.[4]

  • Causality: We analyze this region to observe the disappearance of signals corresponding to the protons on the starting materials and the appearance of a new, often more complex, set of signals for the biaryl product.[3][5] A key indicator of success is the change in multiplicity and chemical shift of protons ortho to the site of coupling due to the new aryl-aryl bond altering their electronic environment and spatial proximity to the other ring.

¹³C NMR: Visualizing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR elucidates the underlying carbon framework. For biaryl products, the key signals are the quaternary carbons at the point of linkage.

  • Causality: The chemical shifts of the carbon atoms in the biaryl product are influenced by the electronic effects of the two rings combined.[6][7][8] Comparing the product spectrum to those of the starting materials reveals the disappearance of the carbon signal bonded to the halide (e.g., C-Br, often around δ 110-125 ppm) and the boronic acid/ester (e.g., C-B, often very broad or unobserved, but its absence is informative), and the appearance of new aromatic signals. The two carbons forming the new C-C bond typically appear between δ 130-145 ppm.[8]

2D NMR: The Unambiguous Proof of Connection

When 1D spectra are ambiguous, especially in cases of complex substitution patterns or potential regioisomers, 2D NMR is essential.[9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is used to map out the spin systems within each individual aromatic ring of the product.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for confirming the Suzuki coupling. It reveals correlations between protons and carbons that are 2-3 bonds away.

  • Trustworthiness: The self-validating power of this approach comes from observing a correlation in the HMBC spectrum between a proton on Ring A and the quaternary carbon on Ring B to which it is now bonded (and vice-versa). This observation is direct, unambiguous proof of the newly formed C-C bond, confirming both the success of the coupling and its regiochemistry.

G h1_node ¹H NMR (Proton Signals) cosy_node COSY (H-H Connectivity) h1_node->cosy_node Assigns Intra-Ring Protons hsqc_node HSQC (Direct C-H Bonds) h1_node->hsqc_node c13_node ¹³C NMR (Carbon Signals) c13_node->hsqc_node Assigns Protonated Carbons hmbc_node HMBC (Long-Range C-H Bonds) cosy_node->hmbc_node Provides Proton Assignments hsqc_node->hmbc_node structure_node Confirmed Biaryl Structure hmbc_node->structure_node Confirms Inter-Ring C-C Bond

Caption: Integration of NMR data to confirm the structure of a Suzuki coupling product.

Mass Spectrometry (MS): Confirming the Molecular Identity

Mass spectrometry is indispensable for rapidly confirming that the product has the correct molecular weight.[1] For drug development professionals, high-resolution mass spectrometry (HRMS) is the gold standard.

  • Causality: HRMS provides an extremely accurate mass measurement (typically to within 5 ppm).[10] This allows for the calculation of a unique elemental composition (molecular formula).[11] This is a critical validation step, as it can distinguish the desired product from potential byproducts or isomers that may have the same nominal mass. For instance, if the starting material was an aryl bromide, the isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be absent in the product's mass spectrum, providing a clear indication that the coupling has occurred.[12]

Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).[1]

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's structure. Scan a relevant m/z range to detect the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Analysis: Determine the exact mass of the most intense molecular ion peak. Use the instrument's software to calculate the elemental composition that matches this exact mass and compare it to the theoretical formula of the expected product.

Infrared (IR) and UV-Vis Spectroscopy: Complementary Validation

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer valuable, and often faster, complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily used to identify functional groups. In the context of a Suzuki reaction, it is most powerful for monitoring reaction progress.

  • Causality: One can track the disappearance of a characteristic vibration from a starting material, such as the C-X (halide) stretch. For example, the C-Br stretch appears in the 500-600 cm⁻¹ region, while the C-Cl stretch is in the 600-800 cm⁻¹ region. Concurrently, new bands corresponding to the biaryl system, such as out-of-plane C-H bending modes indicative of the new substitution pattern, will appear.[13][14]

UV-Visible (UV-Vis) Spectroscopy

The formation of a biaryl system via Suzuki coupling often creates or extends a conjugated π-system. UV-Vis spectroscopy is highly sensitive to such changes.[15][16]

  • Causality: An extended conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] According to the relationship E = hc/λ, a lower energy gap results in the absorption of light at a longer wavelength (a bathochromic or red shift).[16] Therefore, the biaryl product will exhibit a λ_max at a significantly longer wavelength than the non-conjugated starting materials. This provides strong electronic evidence that the desired conjugated system has been formed.

Performance Comparison of Validation Techniques

The choice of technique depends on the specific question being asked, from a quick confirmation of product formation to a rigorous, publication-quality structural proof.

Technique Information Provided Advantages Limitations
¹H, ¹³C, 2D NMR Detailed atomic connectivity, stereochemistry, regiochemistry, and structural isomerism.[3][19]Unrivaled for complete structural elucidation. Provides quantitative purity assessment.[3]Lower sensitivity, requires more sample, can be time-consuming for full 2D analysis.
HRMS Exact mass and elemental composition.[1][10]High sensitivity, requires minimal sample, rapid confirmation of molecular formula.[1]Does not provide information on connectivity; cannot distinguish between structural isomers.[1]
GC-MS / LC-MS Molecular weight of components in a mixture, reaction monitoring.[12]Excellent for analyzing crude reaction mixtures and assessing purity.Provides only nominal mass; may not resolve all byproducts.
FTIR Presence/absence of functional groups.[13]Fast, inexpensive, good for real-time reaction monitoring.[20]Provides limited structural information; spectra can be complex and difficult to interpret fully.
UV-Vis Information on the electronic conjugated system.[17]Simple, fast, and highly sensitive to the formation of conjugated systems.[15]Provides no detailed structural information; not suitable for non-conjugated products.[17]

Conclusion

Validating the structure of a Suzuki coupling product is a critical process that underpins the reliability of subsequent research and development. A multi-technique approach is not redundant; it is essential for building a comprehensive and self-validating data package. While HRMS can quickly confirm the correct molecular formula and ¹H NMR can give a strong indication of success, only the detailed connectivity map provided by a suite of NMR experiments (¹H, ¹³C, and particularly 2D HMBC) can provide unequivocal proof of the desired structure and regiochemistry. This rigorous validation ensures that the molecule being carried forward is, without a doubt, the molecule you intended to make.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Fluorinated Substrate Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of palladium catalysts for cross-coupling reactions involving challenging fluorinated substrates. Herein, we will move beyond a simple recitation of protocols to explore the underlying principles that govern catalyst performance, offering field-proven insights to empower your synthetic strategies.

The increasing prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science underscores the critical need for efficient and selective synthetic methodologies.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor; however, the unique electronic properties and inherent strength of the carbon-fluorine (C-F) bond present distinct challenges. This guide will dissect the performance of various palladium catalyst systems, providing the data and mechanistic understanding necessary to navigate these complexities.

The Challenge of the C-F Bond in Cross-Coupling

The C-F bond is the strongest single bond to carbon, making its activation a significant hurdle in catalytic cycles.[2][3] Successful palladium-catalyzed cross-coupling of fluorinated substrates hinges on overcoming this challenge. The reaction mechanism typically involves an oxidative addition of the C-F bond to a Pd(0) species. This step is often the rate-determining and most challenging part of the catalytic cycle. The choice of palladium precursor, and more critically, the ancillary ligands, plays a pivotal role in facilitating this C-F bond activation.

Visualizing the General Catalytic Cycle

To understand the comparative performance of different catalysts, it's essential to visualize the fundamental steps of a generic palladium-catalyzed cross-coupling reaction involving a fluorinated substrate.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (C-F Activation) Pd(0)L_n->Oxidative_Addition ArF-X Ar_F-Pd(II)L_n-X ArF-Pd(II)L_n-X (Palladium(II) Intermediate) Oxidative_Addition->Ar_F-Pd(II)L_n-X Transmetalation Transmetalation Ar_F-Pd(II)L_n-X->Transmetalation R-M Ar_F-Pd(II)L_n-R ArF-Pd(II)L_n-R Transmetalation->Ar_F-Pd(II)L_n-R Byproduct M-X Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Ar_F-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar_F-R ArF-R (Product) Reductive_Elimination->Ar_F-R Substrate ArF-X + R-M Substrate->Oxidative_Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of fluorinated substrates.

Ligand Classes: The Key to Unlocking Reactivity

The performance of a palladium catalyst is inextricably linked to the nature of its supporting ligands. Two major classes of ligands have proven particularly effective for reactions with fluorinated substrates: phosphine-based ligands and N-heterocyclic carbenes (NHCs) .

Phosphine Ligands: The Workhorses of Cross-Coupling

Electron-rich and sterically bulky phosphine ligands are a cornerstone of modern cross-coupling chemistry.[4][5] Their ability to stabilize the active Pd(0) species and promote oxidative addition is crucial for C-F bond activation.

Key Performance Characteristics:

  • Electron-donating properties: Increase the electron density on the palladium center, facilitating the oxidative addition step.[5]

  • Steric bulk: Promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive.[5][6] It also encourages the reductive elimination step to release the product.

  • Versatility: A vast array of phosphine ligands with tunable steric and electronic properties are commercially available, allowing for fine-tuning of catalyst performance for specific substrates.

Representative Phosphine Ligands:

  • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos): These ligands are renowned for their high activity in a wide range of cross-coupling reactions, including those with challenging substrates like fluoroarenes.

  • Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Their strong electron-donating character and large cone angles make them effective for activating strong C-F bonds.[5]

N-Heterocyclic Carbenes (NHCs): A Robust Alternative

NHCs have emerged as powerful ligands in palladium catalysis, often exhibiting superior stability and activity compared to phosphines.[6][7] Their strong σ-donating ability and steric hindrance around the metal center make them particularly well-suited for activating inert C-F bonds.[6]

Key Performance Characteristics:

  • Strong σ-donation: NHCs are stronger electron donors than most phosphines, leading to highly active catalysts.[6][8]

  • Thermal stability: The strong Pd-C bond in NHC complexes imparts high thermal stability, allowing for reactions to be run at elevated temperatures without catalyst decomposition.[8]

  • Tunable Sterics: The steric environment of NHCs can be readily modified by changing the substituents on the nitrogen atoms, allowing for optimization of catalyst performance.[6][9]

Performance Comparison Across Key Cross-Coupling Reactions

The choice of catalyst system is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the performance of representative palladium catalysts in several key transformations involving fluorinated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When dealing with fluorinated substrates, catalyst selection is critical to achieve high yields and avoid side reactions like hydrodehalogenation.[10]

Catalyst SystemFluorinated SubstrateCoupling PartnerConditionsYield (%)Reference
Pd(OAc)₂ / SPhos1-Bromo-4-fluorobenzenePhenylboronic acidK₃PO₄, Toluene/H₂O, 100 °C95[11]
[Pd(IPr)(cin)Cl]1-Chloro-2,4-difluorobenzene4-Methoxyphenylboronic acidK₃PO₄, Dioxane, 100 °C88[7]
G-COOH-Pd-101-Bromo-4-fluorobenzenePhenylboronic acidK₂CO₃, EtOH/H₂O, 80 °C90[12]
PdCl₂(dppf)o-DifluorobenzeneAryl Grignard reagentsTHF, rtup to 91[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic acid

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add degassed toluene (2 mL) and water (0.2 mL).

  • Stir the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired product.

Heck Reaction

The Heck reaction enables the formation of C-C bonds between aryl or vinyl halides and alkenes.[13][14] With fluorinated substrates, catalyst choice influences both yield and regioselectivity.[15][16]

Catalyst SystemFluorinated SubstrateAlkeneConditionsYield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Iodobenzene3,3,3-TrifluoropropeneEt₃N, 100 °C92[15]
[PdCl₂(PPh₃)₂]Perfluoroalkyl bromidesStyreneCs₂CO₃, Xantphos, DCE, 80 °C85[15][17]
Herrmann-Beller Palladacycle4-Iodo-fluorobenzene1H,1H,2H-Perfluoro-1-octeneNaOAc, DMF, 140 °C>90[15]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes from terminal alkynes and aryl or vinyl halides.[18] The use of copper-free conditions has become increasingly popular to avoid the formation of alkyne homocoupling byproducts.[19]

Catalyst SystemFluorinated SubstrateAlkyneConditionsYield (%)Reference
PdCl₂(PPh₃)₂ / CuI2,2-Difluoroethenyl tosylatePhenylacetyleneEt₃N, DMF, rt85[1]
[Pd(cinnamyl)Cl]₂ / DPPF4-Fluorophenyl fluorosulfatePhenylacetyleneK₂CO₃, THF, 60 °C (Cu-free)82[20]
PdCl₂(PPh₃)₂4-FluorochlorobenzenePhenylacetyleneTBAF, neat, 100 °C (Cu-free)75[19]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[21][22] The development of sterically hindered phosphine ligands has been instrumental in extending the scope of this reaction to include challenging fluorinated aryl halides.

Catalyst SystemFluorinated SubstrateAmineConditionsYield (%)Reference
Pd(OAc)₂ / BINAP4-Fluorophenyl perfluorooctanesulfonateMorpholineCs₂CO₃, Toluene, 100 °C85
Pd₂(dba)₃ / XPhos1-Chloro-4-fluorobenzeneAnilineNaOtBu, Toluene, 110 °C92

Mechanistic Considerations and Catalyst Design Logic

The superior performance of bulky, electron-rich ligands in promoting the coupling of fluorinated substrates can be rationalized by considering their impact on the key steps of the catalytic cycle.

Ligand_Effects cluster_0 Ligand Properties cluster_1 Impact on Catalytic Cycle Electron_Rich Electron-Rich Ligand (e.g., P(t-Bu)₃, IPr) OA Facilitates Oxidative Addition (C-F Activation) Electron_Rich->OA Stability Stabilizes Active Pd(0) Species Electron_Rich->Stability Sterically_Bulky Sterically Bulky Ligand (e.g., XPhos, IPr) Sterically_Bulky->OA Favors monoligated Pd(0)L RE Promotes Reductive Elimination Sterically_Bulky->RE

Caption: Influence of ligand properties on key steps of the catalytic cycle.

The strong σ-donating character of both bulky phosphines and NHCs increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic C-F bond in the oxidative addition step.[5][8] The steric bulk of these ligands promotes the formation of highly reactive, low-coordinate Pd(0) species and also accelerates the final reductive elimination step to release the product and regenerate the active catalyst.[5][6]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of fluorinated substrates has become an indispensable tool in modern organic synthesis. The development of sophisticated phosphine and N-heterocyclic carbene ligands has been paramount to overcoming the challenge of C-F bond activation. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more active and selective catalysts. The continued exploration of novel ligand architectures and reaction conditions will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and valuable fluorinated molecules.

References

The Bench Scientist's Dilemma: Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Reactivity-Stability Trade-off

For researchers at the forefront of organic synthesis and drug development, the choice of organoboron reagent in cross-coupling reactions is a critical decision point that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy. The two most common classes, boronic acids and their corresponding boronate esters, each present a distinct set of advantages and disadvantages. This guide provides an in-depth, objective comparison, grounded in experimental evidence, to empower chemists to make informed decisions tailored to their specific synthetic challenges.

Executive Summary: The Fundamental Trade-Off

At the heart of the boronic acid versus boronate ester debate lies a classic chemical trade-off between reactivity and stability .

  • Boronic Acids (R-B(OH)₂): These are generally the more reactive species in cross-coupling reactions, often leading to faster reaction times.[1] This heightened reactivity is frequently attributed to the Lewis acidity of the boron center, which is thought to facilitate the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, most notably protodeboronation (loss of the boron group and replacement with a hydrogen atom) and oxidation, especially under the aqueous basic conditions common to many coupling protocols.[1][3] This instability can compromise shelf-life and lead to variable reaction yields.[2]

  • Boronate Esters (e.g., Pinacol Esters, R-B(pin)): These derivatives offer significantly enhanced stability.[1][2] Often crystalline, free-flowing solids, they are easier to handle, purify by standard techniques like silica gel chromatography, and store for extended periods without significant degradation.[1][4] This robustness makes them particularly well-suited for multi-step syntheses, automated workflows, and high-throughput screening where reagent integrity is paramount.[1] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, hinges on the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5][6] For a long time, it was widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid before transmetalation could occur.[1]

However, recent mechanistic investigations have revealed a more nuanced picture. Studies have shown that boronate esters can and do undergo direct transmetalation from the ester form, bypassing the need for prior hydrolysis.[7][8] The active transmetalating species and the dominant pathway can be influenced by the specific ester, the reaction conditions (particularly the base and solvent), and the nature of the palladium complex.[9]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Species Activation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition (Ar-X) inv1 ArPdX->inv1 Transmetalation (R-B(OR')₂) ArPdR Ar-Pd(II)-R (Ln) inv2 ArPdR->inv2 Reductive Elimination inv1->ArPdR inv2->Pd0 Product Ar-R inv2->Product BoronicEster Boronate Ester R-B(OR')₂ BoronicEster->inv1 Direct Transmetalation BoronicAcid Boronic Acid R-B(OH)₂ BoronicEster->BoronicAcid Hydrolysis (Base, H₂O) BoronicAcid->inv1 Transmetalation Pathway B Boronate Boronate Anion [R-B(OH)₃]⁻ BoronicAcid->Boronate Base Boronate->inv1 Transmetalation Pathway A

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction showing multiple potential pathways for transmetalation involving boronate esters, boronic acids, and boronate anions.

Stability and Handling: A Practical Comparison

The superior stability of boronate esters, particularly pinacol and the more recently developed N-methyliminodiacetic acid (MIDA) esters, is a significant practical advantage.

FeatureBoronic AcidsBoronate Esters (Pinacol)MIDA Boronates
Physical Form Often amorphous solidsOften crystalline solids[1]Crystalline solids[10]
Shelf Stability Variable; prone to decomposition (e.g., protodeboronation, oxidation)[1][11]Generally good; much more stable than corresponding acids[1][4]Excellent; indefinitely stable on the benchtop under air[11]
Purification Challenging via chromatography due to polarity and potential for decomposition on silica.[12]Routinely purified by silica gel chromatography.[1][4]Compatible with silica gel chromatography.[10][13]
Handling Can be hygroscopic and difficult to weigh accurately.Easy to handle and weigh.[1]Free-flowing, easy to handle solids.[10]
The Challenge of Unstable Boronic Acids

Certain classes of boronic acids, such as those derived from 2-heterocycles (e.g., 2-pyridine), vinyl groups, and cyclopropyl groups, are notoriously unstable and can rapidly decompose on the benchtop or under reaction conditions.[11][14] This has historically limited their utility in synthesis.

MIDA Boronates: A Paradigm Shift for Stability and Control

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to the instability of many boronic acids.[10][11] MIDA boronates are exceptionally stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions. However, the boronic acid can be "released" in situ under mild aqueous basic conditions. This "slow-release" strategy ensures a low, steady concentration of the reactive boronic acid, minimizing decomposition while allowing for efficient cross-coupling.[11] This has transformed previously challenging substrates into readily usable building blocks.

MIDA_Concept MIDA_Boronate Stable MIDA Boronate (Bench-stable, solid, chromatography-compatible) Unstable_BA Unstable Boronic Acid (Low concentration) MIDA_Boronate->Unstable_BA Slow Release (aq. base, e.g., K₃PO₄) Coupling_Product Desired Cross-Coupling Product Unstable_BA->Coupling_Product Suzuki-Miyaura Coupling Decomposition Decomposition Products (e.g., Protodeboronation) Unstable_BA->Decomposition Decomposition (Minimized)

Caption: The "slow-release" concept using stable MIDA boronates to generate unstable boronic acids in situ for efficient cross-coupling.

Quantitative Performance Comparison

While reaction outcomes are highly substrate- and condition-dependent, general performance trends can be summarized.

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time Generally shorter.[1]Typically longer.[1]
Typical Yield Can be high, but may be compromised by reagent decomposition.[2]Often more reproducible, can provide higher isolated yields due to higher purity of starting material.[2]
Substrate Scope Broad, but limited by the stability of the boronic acid itself.Very broad; enables use of otherwise unstable boron reagents.[3]
Purification Ease Can be difficult.Generally straightforward.[4]
Cost Often less expensive.Generally more expensive.

Experimental Protocols

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and must be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester

Reaction: Coupling of 4-Bromotoluene with 4-Methylphenylboronic acid pinacol ester

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand, e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent, such as toluene or 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4,4'-dimethyl-1,1'-biphenyl.

Conclusion and Recommendations

The selection between a boronic acid and a boronate ester is not a matter of one being universally superior, but rather a strategic choice based on the specific demands of the synthesis.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal for a well-behaved, stable substrate.[1]

  • The boronic acid is known to be stable and commercially available at a low cost.

  • The reaction can be performed promptly after reagent synthesis or purchase.

Choose a boronate ester (e.g., pinacol or MIDA) when:

  • Stability is paramount: The synthesis involves multiple steps, or the boron-containing intermediate must be stored.[1][2]

  • Purity is critical: The ester can be easily purified by chromatography to remove impurities that might poison the catalyst.[4]

  • The parent boronic acid is unstable: For substrates like 2-heteroaryl, vinyl, or cyclopropyl boronates, using a stable ester (especially MIDA) is often the only viable path to success.[11]

  • Reproducibility is key: In drug discovery and process development, the reliability and consistent quality of boronate esters are highly valued.[1]

Ultimately, by understanding the fundamental principles of reactivity and stability, and by leveraging the unique advantages of modern boronate esters like the MIDA platform, researchers can design more robust, efficient, and successful cross-coupling strategies to accelerate their scientific and developmental objectives.

References

A Senior Application Scientist's Guide to HPLC Methods for Monitoring Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals and functional materials.[1][2][3][4] The efficiency of this palladium-catalyzed reaction, however, is highly dependent on a multitude of factors including the catalyst, base, solvent, and temperature.[2][3] Consequently, the ability to accurately monitor the reaction's progress is paramount for optimization, ensuring yield, and minimizing impurities. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for this purpose.[1]

This guide provides an in-depth comparison of HPLC methodologies for monitoring Suzuki-Miyaura reactions, moving beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices. We will explore various HPLC and Ultra-Performance Liquid Chromatography (UPLC) approaches, offering a comparative analysis based on experimental data and established protocols to empower you to make informed decisions for your specific analytical needs.

The Critical Role of Reaction Monitoring

Effective reaction monitoring provides invaluable insights into the kinetics and mechanism of a chemical transformation. For Suzuki-Miyaura reactions, which can sometimes be complex and prone to side reactions, tracking the consumption of starting materials (aryl halide and boronic acid/ester) and the formation of the desired biaryl product over time is crucial for:

  • Optimization of Reaction Conditions: Identifying the optimal catalyst loading, base, solvent, and temperature to maximize yield and minimize reaction time.[2]

  • Impurity Profiling: Detecting and quantifying byproducts, which is essential for process development and quality control in pharmaceutical synthesis.

  • Kinetic Studies: Understanding the reaction mechanism and identifying rate-limiting steps.[5]

  • Determining Reaction Completion: Accurately knowing when the reaction has finished prevents unnecessary energy consumption and the potential for product degradation.

While other techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used, HPLC offers a superior combination of resolution, sensitivity, and quantitative accuracy for a wide range of compounds encountered in Suzuki-Miyaura reactions.[1][6][7]

A Comparative Analysis of HPLC and UPLC Methods

The choice of chromatographic method is dictated by the specific requirements of the analysis, such as the need for high throughput, the complexity of the reaction mixture, or routine quality control.[8] Here, we compare a traditional reversed-phase HPLC method, a fast UPLC method, and a mixed-mode HPLC method for the analysis of a typical Suzuki-Miyaura reaction mixture.

Method Performance Comparison
Parameter Reversed-Phase HPLC (RP-HPLC) Ultra-Performance Liquid Chromatography (UPLC) Mixed-Mode HPLC
Analysis Time Moderate (e.g., 10-20 minutes)Fast (e.g., 2-5 minutes)[9][10]Moderate to Long
Resolution GoodExcellent[11][12]Excellent for polar and non-polar analytes
Sensitivity GoodHigh[11][13]Good
Solvent Consumption HighLow[13]Moderate
System Pressure Lower (up to 6,000 psi)[9]Higher (up to 15,000 psi)[9][10]Moderate
Column Particle Size 3-5 µm[12][13]< 2 µm[12]3-5 µm
Best Suited For Routine analysis, method developmentHigh-throughput screening, complex mixturesMixtures with diverse polarities
Causality Behind the Choices: Why Select One Method Over Another?
  • Reversed-Phase HPLC (RP-HPLC) is the workhorse of many analytical labs. Its versatility, robustness, and wide availability make it an excellent starting point for developing a monitoring method.[8] The C18 stationary phase provides good retention for the relatively non-polar aryl halides, boronic esters, and biaryl products.

  • Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement, utilizing smaller particle sizes in the column packing material to achieve faster analysis times, improved resolution, and enhanced sensitivity.[11][12] For high-throughput screening of reaction conditions or for resolving complex mixtures with multiple byproducts, UPLC is the superior choice.[9] The trade-off is the higher initial cost of the instrumentation.[11]

  • Mixed-Mode HPLC can be particularly useful when dealing with reaction mixtures containing compounds with a wide range of polarities. For instance, the starting boronic acid can be quite polar, while the resulting biaryl product is significantly more hydrophobic. A mixed-mode column, which combines reversed-phase and ion-exchange or HILIC functionalities, can provide better retention and peak shape for all components in a single run.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide a detailed protocol for monitoring a Suzuki-Miyaura reaction using a standard Reversed-Phase HPLC method. This protocol is designed to be a self-validating system, with built-in checks to ensure data quality.

Workflow for HPLC Monitoring of a Suzuki-Miyaura Reaction

Caption: Workflow for Suzuki-Miyaura reaction monitoring.

Detailed Methodology

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to protect the HPLC column from particulates and to ensure the sample is compatible with the mobile phase.[14][15] Quenching the reaction is necessary to stop the chemical transformation at a specific time point, providing an accurate snapshot of the reaction progress. The use of an internal standard is highly recommended for accurate quantification, as it corrects for variations in injection volume.

  • Procedure:

    • At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 25 µL) from the reaction mixture.[16]

    • Immediately quench the reaction by adding the aliquot to a vial containing a quench solution (e.g., 500 µL of a solution of water or a dilute acid).[16]

    • To this quenched sample, add a known concentration of an internal standard. The internal standard should be a compound that is stable, does not react with any components of the reaction mixture, and is well-resolved from all other peaks in the chromatogram.

    • Dilute the sample further with the initial mobile phase (e.g., to a final volume of 1 mL) to ensure the concentration is within the linear range of the detector.[14]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[14]

2. HPLC Conditions:

  • Rationale: The choice of column, mobile phase, and detector settings are all critical for achieving good separation and detection of the analytes. A C18 column is a good starting point for the non-polar compounds in a Suzuki-Miyaura reaction.[17] A gradient elution is often necessary to resolve compounds with different polarities in a reasonable time.[18] A UV detector is commonly used as most of the aromatic compounds involved in the reaction are UV-active.[19][20]

  • Example Conditions for RP-HPLC:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.[21]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

Key Parameter Optimization: A Deeper Dive

Optimizing the HPLC method is crucial for achieving the best possible separation. The following diagram illustrates the logical relationships between key parameters and their impact on the chromatographic separation.

Caption: Interplay of key HPLC parameters for method optimization.

  • Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is a powerful tool for controlling retention time and selectivity.[18][21][22] Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[23][24] Acetonitrile generally provides lower viscosity and better UV transparency.[23]

  • Mobile Phase pH: For ionizable compounds, such as some boronic acids or products with acidic or basic functional groups, the pH of the mobile phase can dramatically affect their retention and peak shape.[18][21][23] Buffering the mobile phase can improve the reproducibility of the separation.[18]

  • Column Chemistry: While C18 is the most common stationary phase, other chemistries like C8, Phenyl, or embedded-polar group phases can offer different selectivities that may be beneficial for resolving specific components of the reaction mixture.[17][24]

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times.[18] It can also affect the selectivity of the separation.

Troubleshooting Common HPLC Issues in Suzuki-Miyaura Reaction Monitoring

Problem Potential Cause(s) Troubleshooting Steps
High Backpressure - Column frit blockage- Particulate matter from sample- Buffer precipitation- Back-flush the column- Ensure proper sample filtration- Flush the system with water to dissolve precipitated buffers[25]
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols- Column overload- Mismatch between sample solvent and mobile phase- Lower mobile phase pH[25]- Dilute the sample[14]- Dissolve the sample in the initial mobile phase[14]
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents[26]- Implement a needle wash step in the autosampler method
Baseline Drift/Noise - Detector lamp aging- Mobile phase not properly degassed- Pump seal failure- Replace detector lamp- Degas the mobile phase- Inspect and replace pump seals if necessary[27]

Conclusion: Empowering Your Research with Robust Analytical Data

The successful optimization and scale-up of Suzuki-Miyaura reactions hinge on the ability to generate accurate and reliable analytical data. By understanding the principles behind different HPLC and UPLC methods, and by carefully considering the nuances of sample preparation, column selection, and mobile phase optimization, researchers can develop robust analytical protocols. This guide provides the foundational knowledge and practical steps to implement effective HPLC monitoring of your Suzuki-Miyaura reactions, ultimately leading to more efficient and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in Synthetic Boronic Acid Batches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Boronic acids and their derivatives are indispensable building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[1] However, the synthetic routes to these valuable compounds can introduce a variety of impurities, ranging from starting materials and by-products to potentially genotoxic reagents.[1][2] The rigorous quantification of these impurities is therefore a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the principal analytical techniques for the quantitative determination of impurities in synthetic boronic acid batches. As a senior application scientist, my focus extends beyond a mere recitation of protocols. Instead, this document delves into the causality behind methodological choices, offering a framework for selecting the most appropriate analytical strategy based on the specific impurity and the required level of sensitivity.

The Landscape of Boronic Acid Impurities

Impurities in boronic acid batches can be broadly categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of the synthetic route. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[3]

  • Degradation Products: Boronic acids can be susceptible to degradation, particularly protodeboronation, which results in the loss of the boronic acid moiety.[3][4]

  • Reagent-Related Impurities: Residual reagents from the synthesis, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), can be present and are of particular concern due to their potential mutagenicity.[2]

  • Elemental Impurities: Catalysts, often palladium-based for Suzuki-Miyaura reactions, and other elemental impurities from raw materials or manufacturing equipment must be monitored according to stringent regulatory guidelines like ICH Q3D.[5]

The diverse nature of these impurities necessitates a multi-pronged analytical approach. No single technique is universally applicable, and the selection of the appropriate method or combination of methods is crucial for a comprehensive impurity profile.

A Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique for quantifying boronic acid impurities is a balance of sensitivity, selectivity, and the physicochemical properties of the analyte. The following table provides a high-level comparison of the most commonly employed methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase, with UV or MS detection.[6]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[6]Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[3]Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental ions.[7]
Primary Application Routine purity assessment, quantification of non-volatile organic impurities.[1]Absolute purity determination without a specific reference standard, structural elucidation of impurities.[6]Analysis of volatile impurities and reagents like BPD and BBA (often with derivatization).Quantification of trace elemental impurities, including residual catalysts.[5]
Selectivity High for structurally similar compounds.[6]Excellent for structural isomers and identification of unknown impurities.[6]High for volatile and semi-volatile compounds.[3]Highly selective for specific elements.[7]
Sensitivity (Typical LOQ) µg/mL to ng/mL.[1]Generally lower than chromatographic methods, but can be enhanced with high-field instruments.[6]ppm to sub-ppm levels for volatile analytes.[3]pg/mL (ppb to ppt levels).[1]
Strengths High sensitivity, high throughput, well-established methodology.[6]Primary analytical method, no need for analyte-specific reference standards, provides structural information.[6]Excellent for volatile impurities, high specificity with MS detection.Unmatched sensitivity for elemental analysis, capable of multi-element screening.
Limitations Requires a reference standard for quantification, may require derivatization for compounds without a chromophore.[6]Lower sensitivity, potential for signal overlap in complex mixtures.[6]Not suitable for non-volatile compounds without derivatization, potential for thermal degradation of analytes.[3]Does not provide information on the molecular form of the element, potential for polyatomic interferences.[8]

Experimental Workflows and Methodologies

A robust analytical workflow is essential for accurate and reproducible results. The following sections provide detailed, step-by-step protocols for the key analytical techniques, accompanied by diagrams to illustrate the experimental process.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Organic Impurities

HPLC is a workhorse technique in pharmaceutical analysis due to its versatility and sensitivity. For boronic acids, reversed-phase HPLC with a C18 column is commonly employed.[3][9] A significant challenge in the analysis of boronic acids and their esters is their susceptibility to hydrolysis.[10][11][12] Method development must therefore carefully consider the pH of the mobile phase and the composition of the sample diluent to ensure analyte stability.[11]

Experimental Protocol: HPLC-UV Analysis of 2-Benzofurylboronic Acid and its Impurities [3]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the analyte and impurities (e.g., 254 nm).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 2-Benzofurylboronic acid reference standard and any known impurity standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the boronic acid batch sample in the same diluent to a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify impurities in the sample by comparing their peak areas to those of the corresponding standards.

Workflow for HPLC Analysis of Boronic Acid Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Boronic Acid Batch Diluent Dissolve in Appropriate Diluent Sample->Diluent Standard Weigh Reference Standards Standard->Diluent HPLC HPLC System (C18 Column) Chromatogram Generate Chromatogram HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Impurity Profile (%)

Caption: General workflow for the quantitative analysis of non-volatile impurities in boronic acid batches by HPLC.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[6] This is a significant advantage, particularly when dealing with novel compounds or when certified reference standards are unavailable. The quantification is based on the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal. A certified internal standard of known purity is used for calibration.[6]

Experimental Protocol: ¹H qNMR for Purity Assessment of Benzylboronic Acid [6]

  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-precision probe.

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte or impurities (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of the benzylboronic acid sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Framework for qNMR Analysis

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_processing Data Processing cluster_calculation Calculation Analyte Known Mass of Boronic Acid Sample NMRSpec Acquire ¹H NMR Spectrum in Deuterated Solvent Analyte->NMRSpec InternalStd Known Mass & Purity of Certified Internal Standard InternalStd->NMRSpec Integration Integrate Analyte & Internal Standard Signals NMRSpec->Integration Formula Apply qNMR Purity Formula Integration->Formula Purity Purity Formula->Purity Absolute Purity (%)

Caption: Logical framework for determining the absolute purity of a boronic acid sample using qNMR with an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Potentially Genotoxic Impurities

GC-MS is the method of choice for analyzing volatile and semi-volatile impurities.[3] In the context of boronic acids, it is particularly valuable for quantifying residual reagents like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), which are considered potentially mutagenic impurities (PMIs) under ICH M7 guidelines.[2] Due to the low volatility of some boronic acids and related compounds, derivatization may be necessary to facilitate their analysis by GC.[2][13] For instance, BBA can be derivatized to the more volatile BPD using pinacol.[2]

Experimental Protocol: GC-MS Analysis of BPD in an API Matrix [2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the expected impurity concentration.

  • Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of all components.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of BPD in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Create a series of dilutions for the calibration curve.

    • Sample Solution: Dissolve a known amount of the API sample in the same solvent.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of BPD against its concentration. Determine the concentration of BPD in the sample from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is an elemental analysis technique with exceptional sensitivity, capable of detecting impurities at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[7] It is the gold standard for monitoring elemental impurities in pharmaceutical materials, as mandated by guidelines such as ICH Q3D.[5] For boronic acid batches, ICP-MS is essential for quantifying residual palladium from Suzuki-Miyaura coupling reactions, as well as other toxicologically relevant elements.[2] While ICP-MS provides the total concentration of an element, it does not give information about its chemical form.[2]

Experimental Protocol: ICP-MS for Elemental Impurities [14][15]

  • Instrumentation: Inductively coupled plasma-mass spectrometer.

  • Sample Preparation:

    • Accurately weigh the boronic acid sample.

    • Digest the sample using a suitable acid mixture (e.g., nitric acid) in a closed-vessel microwave digestion system to bring the elemental impurities into solution.

    • Dilute the digested sample to a known volume with deionized water.

  • Standard Preparation: Prepare multi-element calibration standards in the same acid matrix as the samples.

  • Analysis: Introduce the prepared standards and samples into the ICP-MS. The sample is nebulized into an argon plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio in the mass spectrometer.

  • Quantification: A calibration curve is generated for each element, and the concentration in the sample is determined.

Workflow for Elemental Impurity Analysis by ICP-MS

ICPMS_Workflow Sample Boronic Acid Sample Digestion Microwave Digestion with Acid Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution ICPMS ICP-MS Analysis Dilution->ICPMS DataAnalysis Data Analysis vs. Calibration Standards ICPMS->DataAnalysis Result Elemental Impurity Concentration (ppm/ppb) DataAnalysis->Result

Caption: A streamlined workflow for the determination of elemental impurities in boronic acid samples using ICP-MS.

Conclusion: An Integrated Approach to Purity Assessment

The quantitative analysis of impurities in synthetic boronic acid batches is a multifaceted challenge that requires a deep understanding of both the chemistry of the analyte and the capabilities of various analytical techniques. As we have seen, a comprehensive impurity profile often necessitates an integrated approach, leveraging the strengths of multiple methodologies.

  • HPLC serves as the primary tool for routine purity checks and the quantification of known non-volatile organic impurities.

  • qNMR offers an orthogonal method for absolute purity determination and structural confirmation, which is invaluable for validating results from other techniques.

  • GC-MS is indispensable for the analysis of volatile and potentially genotoxic impurities that may not be amenable to LC-based methods.

  • ICP-MS provides the ultimate sensitivity for the control of elemental impurities, ensuring compliance with stringent regulatory limits.

By carefully selecting and validating the appropriate analytical methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of their boronic acid intermediates, thereby safeguarding the integrity of the final drug product.

References

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